molecular formula C12H14FN B1314596 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 50772-15-1

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B1314596
CAS No.: 50772-15-1
M. Wt: 191.24 g/mol
InChI Key: WOWUXBKVJPNKRG-UHFFFAOYSA-N
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Description

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline is a useful research compound. Its molecular formula is C12H14FN and its molecular weight is 191.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-fluoro-2,2,4-trimethyl-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWUXBKVJPNKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)F)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline is a fluorinated derivative of the widely utilized antioxidant, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). The introduction of a fluorine atom at the 6-position of the quinoline ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications make it a compound of considerable interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core properties, synthesis, and potential applications, offering a technical resource for professionals in research and development.

Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for designing experimental protocols, predicting its behavior in various systems, and understanding its potential as a lead compound in drug discovery.

PropertyValueSource
Molecular Formula C₁₂H₁₄FNPubChem[1]
Molecular Weight 191.24 g/mol PubChem[1]
CAS Number 50772-15-1Synblock[2]
Appearance Not specified, though related compounds are often solids.N/A
XLogP3 2.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 0PubChem[1]

Synthesis and Mechanistic Insights

The primary synthetic route to this compound involves the acid-catalyzed reaction of p-fluoroaniline with acetone.[3] This reaction is a variation of the Doebner-von Miller reaction, a classic method for synthesizing quinolines.

Reaction Mechanism

The synthesis is understood to proceed in several key stages. Initially, two molecules of acetone undergo an acid-catalyzed self-condensation to form mesityl oxide. Subsequently, p-fluoroaniline undergoes a Michael addition to the α,β-unsaturated ketone of mesityl oxide. The resulting intermediate then cyclizes and dehydrates under acidic conditions to yield the final dihydroquinoline product.

Synthesis_Mechanism p_fluoroaniline p-Fluoroaniline intermediate Intermediate Adduct p_fluoroaniline->intermediate Michael Addition acetone Acetone (2 eq.) acetone->intermediate acid_catalyst Acid Catalyst (e.g., p-TsOH) product 6-Fluoro-2,2,4-trimethyl- 1,2-dihydroquinoline intermediate->product Cyclization & Dehydration

Caption: Synthesis of this compound.

Experimental Protocol

A representative experimental procedure for the synthesis of this compound is as follows:[3]

  • Reaction Setup: In a reaction flask equipped with a stirrer, condenser, and dropping funnel, charge p-fluoroaniline and a suitable acid catalyst, such as p-toluenesulfonic acid.

  • Reagent Addition: Heat the reaction mixture to a specified temperature, typically between 120-140°C.

  • Reaction Monitoring: Add acetone dropwise to the heated mixture over an extended period. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the conversion of p-fluoroaniline.

  • Workup and Purification: Upon completion, the reaction mixture is cooled. The product is then isolated and purified, commonly by distillation under reduced pressure, to yield this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The methyl groups at the 2- and 4-positions will appear as singlets, and the methylene proton at the 3-position will likely be a singlet or a multiplet depending on its environment. The N-H proton will present as a broad singlet.

  • ¹³C NMR: The carbon NMR will display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The aliphatic carbons of the trimethyl and methylene groups will also be present.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (191.24 g/mol ).

Applications in Medicinal Chemistry and Materials Science

The structural motif of 2,2,4-trimethyl-1,2-dihydroquinoline is recognized for its antioxidant properties.[4] The incorporation of a fluorine atom can enhance these properties and introduce new biological activities.

  • Antioxidant and Anti-inflammatory Potential: Derivatives of dihydroquinoline have demonstrated significant antioxidant and anti-inflammatory effects.[5][6] For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to reduce oxidative stress and inflammation in models of liver injury and Parkinson's disease.[5][6][7] The fluoro-substituted analogue is a promising candidate for similar or enhanced activities.

  • Drug Development: The dihydroquinoline scaffold is present in a variety of pharmacologically active compounds. The introduction of fluorine can improve metabolic stability and bioavailability, making this compound an attractive building block for the synthesis of novel therapeutic agents.

  • Polymer Stabilizers: The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, is a well-known antioxidant used to stabilize rubbers and plastics.[8] The fluorinated version may offer improved performance characteristics, such as enhanced thermal stability or reduced leaching.

Applications main_compound 6-Fluoro-2,2,4-trimethyl- 1,2-dihydroquinoline antioxidant Antioxidant & Anti-inflammatory Agent main_compound->antioxidant drug_dev Drug Development Scaffold main_compound->drug_dev polymer_stab Polymer Stabilizer main_compound->polymer_stab

Caption: Potential applications of the title compound.

Safety and Handling

Detailed toxicological data for this compound is not extensively documented. However, based on the safety information for the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, and general laboratory safety practices, the following precautions should be observed:

  • Handling: Use in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[9]

  • Storage: Store in a tightly closed container in a cool, dry place.[2]

  • In case of exposure:

    • Skin contact: Wash the affected area thoroughly with soap and water.

    • Eye contact: Rinse immediately with plenty of water for at least 15 minutes.[9]

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water and seek medical attention.[9]

It is important to consult the specific Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a molecule with significant potential in various scientific and industrial fields. Its synthesis is achievable through established chemical methods, and its fluorinated structure suggests potentially enhanced antioxidant and biological activities compared to its non-fluorinated counterpart. Further research into its properties and applications is warranted to fully explore its utility in drug discovery, materials science, and beyond.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13794806, this compound. Retrieved from [Link]

  • Kingchem Liaoning Chemical Co Ltd. (2020). A kind of preparation method of this compound. Eureka. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13794810, 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 6-FLUORO-1-[2-(6-FLUORO-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHYL]-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE | CAS 50772-09-3. Retrieved from [Link]

  • ChemBK. (n.d.). 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
  • Liu, Y., Gao, Q., Liu, L., & Li, S. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 24(12), 5677-5680.
  • Plotnikov, E., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Molecules, 28(18), 6729.
  • Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • Zvyagina, A. S., et al. (2022). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. International Journal of Molecular Sciences, 23(21), 13324.
  • ResearchGate. (n.d.). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Retrieved from [Link]

  • PubMed. (2019).

Sources

An In-depth Technical Guide to the Synthesis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the synthesis, properties, and reaction mechanisms of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the causal factors behind the synthetic strategy, ensuring a deep, applicable understanding of the process.

Introduction and Strategic Importance

This compound is a significant heterocyclic compound with a fluorinated quinoline core. As a substituted 1,2-dihydroquinoline, it holds considerable promise in the fields of medicine and pesticides due to the unique physicochemical properties imparted by the fluorine atom and the trimethyl-dihydroquinoline scaffold.[1] The primary and most industrially viable method for its preparation involves the acid-catalyzed cyclization reaction of para-fluoroaniline with acetone.[1] This approach is valued for its efficiency, high conversion rates, and the use of readily available starting materials, making it suitable for large-scale production.[1]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its handling, purification, and application.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 50772-15-1[3]
Molecular Formula C₁₂H₁₄FN[2][3]
Molecular Weight 191.24 g/mol [2][3]
Appearance Data not consistently available; related TMQ is a tan powder or dark liquid.[4]

Synthesis: A Mechanistic Approach

The synthesis of this compound is a classic example of the Doebner-Miller reaction, a variation of the Skraup quinoline synthesis.[5][6] This acid-catalyzed reaction elegantly constructs the dihydroquinoline ring system from simple precursors.

Rationale for Experimental Design
  • Reactants:

    • p-Fluoroaniline: This serves as the foundational aromatic amine, providing the benzene ring and the nitrogen atom for the heterocycle. The fluorine substituent at the para-position is carried through to the final product, influencing its electronic properties and potential biological activity.

    • Acetone: Acetone plays a dual role. It acts as the source for both the C2 and C4 carbons of the quinoline ring, including the gem-dimethyl group at the C2 position and the methyl group at C4. This is achieved through an initial self-condensation to form mesityl oxide.

  • Catalyst:

    • p-Toluenesulfonic Acid (p-TSA): An acid catalyst is essential for several steps in the reaction cascade, including the enolization of acetone, the dehydration of intermediates, and the final electrophilic aromatic substitution for cyclization. p-TSA is a strong, non-volatile, and solid organic acid, making it easy to handle. Its use represents a significant process safety improvement over highly toxic and corrosive catalysts like fluoboric acid, which were used in older, less efficient methods.[1]

  • Reaction Conditions:

    • Temperature (120-140°C): Elevated temperatures are required to overcome the activation energy for the condensation and cyclization steps.[1]

    • Water Removal: The reaction generates water as a byproduct. Continuous removal of this water using a Dean-Stark apparatus or a similar water separator is critical. According to Le Châtelier's principle, removing a product shifts the reaction equilibrium towards the formation of more products, driving the reaction to completion and maximizing the yield.[1]

    • Solvent: While the reaction can be run neat, an inert, high-boiling solvent such as toluene or xylene can be employed.[1] The solvent facilitates azeotropic distillation, which is a highly effective method for water removal.

Visualized Synthetic Workflow

The following diagram outlines the general workflow for the synthesis, from reactant preparation to final product purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Charge Reactor: - p-Fluoroaniline - Toluene (optional) Heating Heat to 120-140°C Reactants->Heating Reagent_Sol Prepare Solution: - Acetone - p-Toluenesulfonic Acid Addition Slow Dropwise Addition (20-40 hours) Reagent_Sol->Addition Heating->Addition Reflux Reflux with Continuous Water Removal Addition->Reflux Monitoring Monitor Conversion (e.g., Gas Chromatography) Reflux->Monitoring Cooldown Cool Reaction Mixture Monitoring->Cooldown Distill_Low Distill Low Boilers (Acetone, Toluene) Cooldown->Distill_Low Vac_Distill Vacuum Distillation of Product Distill_Low->Vac_Distill Final_Product Pure 6-Fluoro-2,2,4-trimethyl- 1,2-dihydroquinoline Vac_Distill->Final_Product G Acetone 2x Acetone MesitylOxide Mesityl Oxide (α,β-Unsaturated Ketone) Acetone->MesitylOxide Aldol Condensation & Dehydration H_plus H+ H_plus->Acetone Michael_Adduct Michael Adduct (Intermediate A) MesitylOxide->Michael_Adduct Michael Addition pFA p-Fluoroaniline pFA->Michael_Adduct Cyclized_Int Cyclized Intermediate (Intermediate B) Michael_Adduct->Cyclized_Int Intramolecular Cyclization Dehydrated_Int Dehydrated Intermediate Cyclized_Int->Dehydrated_Int Dehydration Water H₂O Cyclized_Int->Water Product 6-Fluoro-2,2,4-trimethyl- 1,2-dihydroquinoline Dehydrated_Int->Product Tautomerization

Sources

An In-Depth Technical Guide to the Mechanism of Action of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the hypothesized mechanism of action for 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline. While direct experimental data for this specific molecule is nascent, this document synthesizes the well-established biological activities of the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), with foundational principles of medicinal chemistry to propose a dual-action mechanism.[1] We postulate that this compound primarily functions as a potent antioxidant via free radical scavenging, a characteristic inherent to its dihydroquinoline scaffold. Furthermore, we explore a secondary, immunomodulatory role through the potential inhibition of the NF-κB signaling pathway, a known target for various quinoline derivatives.[2][3][4] This guide details the theoretical underpinnings of these mechanisms, the anticipated impact of the 6-fluoro substitution, and provides a rigorous, step-by-step experimental framework for validation.

Introduction: The 2,2,4-Trimethyl-1,2-dihydroquinoline Scaffold

The 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) core is a heterocyclic aromatic amine historically recognized for its industrial application as a powerful antioxidant in materials science.[1][5] Its ability to function as a chain-breaking antioxidant by scavenging free radicals has made it a subject of interest for biological applications.[1] Derivatives of TMQ have demonstrated a range of pharmacological activities, including hepatoprotective, antibacterial, and anti-inflammatory properties.[6][7] The core biological activity of TMQ and its analogues stems from their potent antioxidant properties, which protect biological systems from oxidative stress by inhibiting lipid peroxidation.[1][8][9]

The introduction of a fluorine atom at the 6-position of the quinoline ring is a strategic modification intended to modulate the molecule's physicochemical and biological properties. Aromatic fluorine substitution is a common strategy in drug design known to influence factors such as metabolic stability, lipophilicity, and binding affinity through unique electronic effects.[10][11] It is hypothesized that the electron-withdrawing nature of fluorine will enhance the antioxidant capacity and potentially introduce novel interactions with biological targets.

Postulated Primary Mechanism of Action: Enhanced Antioxidant Activity

The principal mechanism of action for the TMQ scaffold is direct antioxidant activity through free radical scavenging.[1] This is achieved by the donation of a hydrogen atom from the secondary amine in the dihydroquinoline ring to neutralize reactive oxygen species (ROS), thus terminating damaging radical chain reactions.

Free Radical Scavenging Cascade

The antioxidant effect is predicated on the ability of the N-H bond within the dihydroquinoline ring to undergo homolytic cleavage, donating a hydrogen atom to a free radical (R•). This process stabilizes the radical and generates a resonance-stabilized radical on the TMQ molecule, which is less reactive and can be subsequently neutralized. Dihydroquinoline derivatives have been shown to effectively scavenge superoxide radicals (O₂⁻) and inhibit lipid peroxidation.[8][9][12]

The Influence of 6-Fluoro Substitution

The introduction of a fluorine atom at the 6-position is expected to modulate the antioxidant activity. Fluorine's high electronegativity exerts a strong electron-withdrawing effect on the aromatic ring. This can influence the bond dissociation energy (BDE) of the N-H bond, a critical parameter for hydrogen atom transfer to free radicals.[13] A lower BDE facilitates easier hydrogen donation, thereby enhancing the rate of radical scavenging. While direct data is unavailable, theoretical studies on other fluorinated antioxidants support that such substitutions can improve pharmacological activity.[14]

cluster_ROS Cellular Environment cluster_Drug Antioxidant Intervention ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH) Lipid Cellular Lipid ROS->Lipid attacks Lipid_Peroxyl Lipid Peroxyl Radical (L-OO•) Lipid->Lipid_Peroxyl forms Damage Oxidative Damage (Lipid Peroxidation) Lipid_Peroxyl->Damage leads to FTMQ 6-Fluoro-TMQ (Active Form) FTMQ->ROS donates H• to neutralize FTMQ_Radical 6-Fluoro-TMQ• (Stabilized Radical) FTMQ->FTMQ_Radical forms FTMQ_Radical->Damage prevents

Caption: Hypothesized free radical scavenging mechanism of 6-Fluoro-TMQ.

Postulated Secondary Mechanism of Action: Anti-Inflammatory Effects via NF-κB Inhibition

Beyond direct antioxidant effects, many quinoline-based compounds exhibit anti-inflammatory properties.[3] A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Dysregulation of NF-κB is associated with numerous inflammatory diseases.[4] Several studies have demonstrated that quinoline derivatives can inhibit NF-κB activation.[2][3][15]

The NF-κB Signaling Pathway

In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Hypothesized Inhibition by this compound

We hypothesize that 6-Fluoro-TMQ may interfere with this pathway. The exact point of inhibition by quinoline derivatives can vary, but potential mechanisms include:

  • Inhibition of IκB Kinase (IKK): Preventing the phosphorylation of IκB.

  • Interference with NF-κB Nuclear Translocation: Blocking the movement of active NF-κB into the nucleus.

  • Direct Inhibition of NF-κB DNA Binding: Preventing the transcription factor from binding to its target genes.

The antioxidant properties of 6-Fluoro-TMQ could also indirectly suppress NF-κB activation, as oxidative stress is a known activator of this pathway.

IKK IKK Activation IkB_P IκB Phosphorylation & Degradation IKK->IkB_P NFkB_Release NF-κB Release IkB_P->NFkB_Release Translocation Nuclear Translocation NFkB_Release->Translocation Gene_Expression Pro-inflammatory Gene Expression Translocation->Gene_Expression FTMQ 6-Fluoro-TMQ FTMQ->Translocation Inhibits? FTMQ->Gene_Expression Inhibits?

Caption: Potential inhibition points of 6-Fluoro-TMQ in the NF-κB pathway.

Experimental Validation Framework

To validate the hypothesized mechanisms of action, a multi-tiered experimental approach is required, progressing from simple chemical assays to more complex cell-based models.

Tier 1: In Vitro Antioxidant Capacity Assessment

The initial step is to quantify the direct antioxidant and radical-scavenging properties of the compound.

Table 1: Quantitative Antioxidant Assays

Assay NamePrincipleKey MeasurementPositive Control
DPPH Radical Scavenging Assay Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[1]IC₅₀ (µM)Ascorbic Acid, Trolox
ABTS Radical Cation Decolorization Assay Measures the reduction of the pre-formed ABTS radical cation by the antioxidant.[16]TEAC ValueTrolox
Oxygen Radical Absorbance Capacity (ORAC) Quantifies the inhibition of peroxyl radical-induced oxidation of a fluorescent probe over time.[17]ORAC Value (µmol TE/g)Trolox
Ferric Reducing Antioxidant Power (FRAP) Measures the ability of the compound to reduce a ferric-tripyridyltriazine complex to its ferrous form, indicated by a color change.[17]Fe²⁺ Equivalents (µM)Ascorbic Acid
  • Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock. Prepare a 60 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[16]

  • Reaction: In a 96-well microplate, add 5 µL of each compound dilution to the wells. Add 195 µL of the DPPH solution to each well and mix thoroughly.[1][16]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare Compound Stock & Dilutions Mix Mix Compound & DPPH in Plate Stock->Mix DPPH_Prep Prepare 60 µM DPPH Solution DPPH_Prep->Mix Incubate Incubate 30 min in Dark Mix->Incubate Read Read Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC₅₀ Value Calculate->IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

Tier 2: Cell-Based Anti-Inflammatory Assays

To investigate the effect on the NF-κB pathway, cellular models are essential. Macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are suitable models.[18][19]

  • Cell Culture: Culture RAW 264.7 cells to ~80% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by treating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurement, shorter for signaling protein analysis).

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: Measure nitrite concentration in the cell supernatant using the Griess reagent. Inhibition of NO production is an indicator of anti-inflammatory activity.

    • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

    • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the levels of key NF-κB pathway proteins. Assess the phosphorylation of IκBα and the total levels of NF-κB p65 in both cytoplasmic and nuclear fractions to determine nuclear translocation.

    • Reporter Gene Assay: Utilize a cell line stably transfected with an NF-κB luciferase reporter construct. A decrease in luciferase activity upon treatment indicates inhibition of the pathway.

Conclusion and Future Directions

The this compound molecule represents a promising compound for further investigation, building upon the known antioxidant properties of its parent scaffold. The proposed dual mechanism of direct radical scavenging and NF-κB pathway inhibition provides a solid foundation for its potential therapeutic applications in diseases with underlying oxidative stress and inflammatory components. The experimental framework outlined in this guide offers a clear, logical, and self-validating path to rigorously test these hypotheses. Successful validation would warrant progression to more complex in vivo models to assess efficacy and safety.

References

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  • Blázovics, A., György, I., Zsinka, A. J. N., Biacs, P., Földiák, G., & Feher, J. (1989). In VztroScavenger Effect of Dihydroquinoline Type Derivatives in Different Free Radical Generating Systems. Free Radical Research Communications, 6(4), 217–226. [Link]

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  • Al-Mijalli, S. H., Mrabti, H. N., Bouyahya, A., & El-Aouad, N. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Chemistry, 439, 138139. [Link]

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  • Goiris, K., De Cooman, L., & De Keukeleire, D. (2015). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Methods in Molecular Biology, 1308, 139-150. [Link]

  • Liu, Y., Gao, Q., Liu, L., & Li, S. (2013). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 25(6), 2956-2958. [Link]

  • Dykes, L., & Rooney, L. W. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Journal of visualized experiments : JoVE, (170), e62310. [Link]

  • Zholobenko, A. V., Bushmarina, A. V., Shishkina, A. V., & Popov, A. V. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Current issues in molecular biology, 45(10), 8321–8336. [Link]

  • Liu, Y., Gao, Q., Liu, L., & Li, S. (2013). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 25(6), 2956-2958. [Link]

  • Wikipedia. (2023). 2,2,4-Trimethyl-1,2-dihydroquinoline. In Wikipedia. [Link]

  • Monajjemi, M., & Chahkandi, B. (2017). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. Journal of Fluorine Chemistry, 198, 36-44. [Link]

  • Joshi, R., Kumar, S., Unnikrishnan, M. K., & Mukherjee, T. (2005). Free radical scavenging reactions and antioxidant activity of embelin: biochemical and pulse radiolytic studies. Chemistry-biology interactions, 155(1-2), 118–128. [Link]

  • Choi, J. S., Lee, H. J., Park, K. Y., Ha, J. O., & Kang, S. S. (1999). Dihydrochalcones: evaluation as novel radical scavenging antioxidants. Journal of natural products, 62(1), 94–98. [Link]

  • Kuduk, S. D., & Di, L. (2014). Extreme modulation properties of aromatic fluorine. Journal of fluorine chemistry, 167, 20-24. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]

  • Brindisi, M., Sbardella, G., & Marfe, G. (2020). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 187, 111956. [Link]

  • Li, X., Zhang, Y., & Liu, J. (2023). Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway. Journal of hazardous materials, 455, 131541. [Link]

Sources

An In-Depth Technical Guide to the Characterization of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific fluorinated derivative, this guide presents a detailed analysis of its non-fluorinated analog, 2,2,4-trimethyl-1,2-dihydroquinoline, and offers a predictive exploration of the spectroscopic and physicochemical properties imparted by the fluorine substituent. This document is intended to serve as a valuable resource for researchers by providing not only foundational data but also detailed experimental protocols and the scientific rationale behind the characterization process.

Introduction: The Significance of the Dihydroquinoline Scaffold

The 1,2-dihydroquinoline framework is a privileged scaffold in organic and medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antioxidant, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Therefore, this compound represents a compound with significant potential for further investigation in drug discovery and materials science.[2]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application and development. While experimental data for this compound is scarce, we can infer its likely characteristics from its molecular structure and by referencing its non-fluorinated counterpart, 2,2,4-trimethyl-1,2-dihydroquinoline.

Core Molecular Attributes

The foundational properties of this compound are derived from its molecular formula.

PropertyValueSource
Molecular Formula C₁₂H₁₄FN[3][4]
Molecular Weight 191.24 g/mol [3][4]
Exact Mass 191.111027613 Da[3]
Predicted Physicochemical Characteristics

The following table summarizes the predicted and known properties of this compound and its non-fluorinated analog. The introduction of a fluorine atom is expected to influence properties such as boiling point, density, and solubility.

PropertyThis compound (Predicted/Computed)2,2,4-trimethyl-1,2-dihydroquinoline (Experimental)
Appearance Likely a yellow to brown liquid or low-melting solidDark cloudy copper-colored or yellow liquid
Boiling Point Expected to be similar to or slightly higher than the non-fluorinated analog255 - 260 °C at 743 mmHg
Melting Point Not available26 - 27 °C
Density Expected to be slightly higher than the non-fluorinated analog1.03 g/cm³ at 25 °C
Solubility Predicted to have low solubility in water, but soluble in common organic solvents like chloroform, DMSO, and ethyl acetate.Insoluble in water
pKa Not available8.99 (pKb)

Structural Elucidation: A Spectroscopic Approach

The definitive identification and structural confirmation of an organic molecule rely on a combination of spectroscopic techniques. This section will detail the expected spectroscopic data for this compound, drawing parallels with its well-characterized non-fluorinated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, vinylic, and aliphatic protons. The fluorine atom at the 6-position will introduce characteristic splitting patterns for the adjacent aromatic protons.

Predicted ¹H NMR Spectral Data for this compound:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 7.0 - 7.5m3HAromatic-HThe protons on the benzene ring will appear in this region. The fluorine at C6 will cause doublet of doublets or more complex splitting for H5 and H7.
~ 5.4s1HVinylic-H (C3-H)The proton on the C3 double bond is expected to be a singlet.
~ 3.5br s1HN-HThe amine proton will likely be a broad singlet, and its chemical shift can be concentration and solvent dependent.
~ 2.0s3HC4-CH₃The methyl group at the C4 position is expected to be a singlet.
~ 1.3s6HC2-(CH₃)₂The two methyl groups at the C2 position are equivalent and will appear as a singlet.

The ¹³C NMR spectrum will provide information about the number of unique carbon environments. The fluorine atom will cause a large one-bond C-F coupling and smaller two- and three-bond couplings, which can be valuable for signal assignment.

Predicted ¹³C NMR Spectral Data for this compound:

Chemical Shift (δ) ppmAssignmentRationale
~ 155 - 165 (d, ¹JCF ≈ 240-250 Hz)C6The carbon directly attached to the fluorine will show a large one-bond coupling constant.
~ 140 - 150C8a, C4aQuaternary carbons in the aromatic and dihydroquinoline rings.
~ 120 - 135Aromatic and Vinylic CarbonsCarbons of the benzene ring and the C3-C4 double bond.
~ 50 - 60C2The quaternary carbon at the 2-position bearing two methyl groups.
~ 25 - 35C2-(CH₃)₂, C4-CH₃The methyl carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted FTIR Spectral Data for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, SharpN-H stretch
3000 - 3100MediumAromatic C-H stretch
2850 - 3000MediumAliphatic C-H stretch
1600 - 1650StrongC=C stretch (vinylic)
1450 - 1600Medium to StrongAromatic C=C stretch
1200 - 1300StrongC-N stretch
1100 - 1200StrongC-F stretch (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data for this compound:

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 191, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways: A characteristic fragmentation pattern for dihydroquinolines involves the loss of a methyl group from the C2 position, leading to a stable quinolinium ion. The fragmentation of this compound is expected to show a significant peak at m/z = 176, corresponding to the loss of a methyl radical (•CH₃). Further fragmentation of the aromatic ring may also be observed.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the characterization of this compound.

NMR Sample Preparation

Objective: To prepare a high-quality NMR sample for structural analysis.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm) and cap

  • Pasteur pipette and bulb

  • Small vial

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the compound into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

  • Filtering the Sample (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents magnetic field inhomogeneities that can broaden spectral lines.

  • Transfer to NMR Tube: Carefully transfer the solution into the NMR tube using a Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Analysis: Insert the sample into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.

FTIR Sample Preparation and Analysis

Objective: To obtain an infrared spectrum to identify the functional groups.

Materials:

  • This compound

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure (using ATR-FTIR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the instrument's pressure arm to ensure good contact.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum. The resulting spectrum can then be analyzed for characteristic absorption bands.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the analysis.

Mass Spectrometry Sample Preparation and Analysis

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound

  • High-purity solvent (e.g., methanol, acetonitrile, or a mixture with water)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

  • Autosampler vial and cap

Procedure:

  • Sample Dilution: Prepare a dilute solution of the compound in a high-purity solvent. A typical concentration for ESI-MS is in the range of 1-10 µg/mL.

  • Transfer to Vial: Transfer the diluted sample solution to an autosampler vial.

  • Instrument Setup: Set up the mass spectrometer with the appropriate ionization method (e.g., positive ion mode ESI) and mass range.

  • Sample Infusion/Injection: Introduce the sample into the mass spectrometer either by direct infusion or via a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum, ensuring that the molecular ion and major fragment ions are clearly resolved.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Characterization

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Interpretation start Pure Compound dissolve Dissolve in Appropriate Solvent start->dissolve nmr NMR Spectroscopy (¹H, ¹³C) dissolve->nmr ftir FTIR Spectroscopy dissolve->ftir ms Mass Spectrometry dissolve->ms structure Structural Elucidation nmr->structure ftir->structure ms->structure properties Physicochemical Properties structure->properties report Comprehensive Characterization Report properties->report

Caption: A generalized workflow for the characterization of an organic compound.

Conclusion

The characterization of this compound, while challenging due to the current lack of direct experimental data, can be approached systematically. By leveraging the comprehensive data available for its non-fluorinated analog and applying established principles of spectroscopic interpretation, researchers can confidently predict and verify its structural and physicochemical properties. The protocols outlined in this guide provide a robust framework for obtaining the necessary experimental data to support further research and development of this promising compound. As a Senior Application Scientist, it is my experience that a combination of empirical data from analogs and predictive analysis based on fundamental principles is a powerful strategy in the early stages of compound characterization.

References

  • PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 10). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • ACS Publications. (2023, February 7). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline (CAS Number: 50772-15-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, a fluorinated analog of the well-established antioxidant, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). This document delves into the synthesis, chemical properties, and potential applications of this compound, with a particular focus on its relevance to the fields of medicinal chemistry and materials science. While experimental spectroscopic and toxicological data for this specific molecule are not extensively available in public literature, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust framework for researchers. Detailed synthetic protocols, mechanistic insights, and a thorough discussion of the potential biological significance are presented to empower further investigation and application of this promising molecule.

Introduction: The Significance of Fluorinated Dihydroquinolines

The 1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry and materials science, most notably recognized for the antioxidant properties of its derivatives.[1][2] The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is a widely used industrial antioxidant that effectively mitigates oxidative degradation in polymers and rubber.[3] The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[4]

This compound (CAS: 50772-15-1) emerges as a compound of significant interest at the intersection of these two concepts. The strategic placement of a fluorine atom on the dihydroquinoline core is anticipated to modulate its electronic properties and biological activity, opening new avenues for its application in drug discovery and as a specialized antioxidant. This guide aims to provide a detailed technical resource for researchers exploring the synthesis, characterization, and potential utility of this fluorinated dihydroquinoline derivative.

Synthesis and Mechanism

The primary route for the synthesis of this compound involves an acid-catalyzed condensation reaction between p-fluoroaniline and acetone. This reaction is a variation of the Skraup synthesis, a classic method for preparing quinolines.

Reaction Mechanism

The reaction proceeds through a series of steps initiated by the acid-catalyzed self-condensation of acetone to form mesityl oxide. The p-fluoroaniline then undergoes a Michael addition to the α,β-unsaturated ketone. Subsequent intramolecular electrophilic aromatic substitution, followed by dehydration, leads to the formation of the dihydroquinoline ring.

G p_fluoroaniline p-Fluoroaniline michael_adduct Michael Adduct p_fluoroaniline->michael_adduct acetone Acetone mesityl_oxide Mesityl Oxide Intermediate acetone->mesityl_oxide Self-condensation acid_catalyst Acid Catalyst (e.g., PTSA) acid_catalyst->mesityl_oxide cyclized_intermediate Cyclized Intermediate acid_catalyst->cyclized_intermediate mesityl_oxide->michael_adduct michael_adduct->cyclized_intermediate Intramolecular Cyclization product 6-Fluoro-2,2,4-trimethyl- 1,2-dihydroquinoline cyclized_intermediate->product Dehydration

Sources

"6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Executive Summary

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Beyond its fundamental physicochemical properties, including a molecular weight of 191.249 g/mol , this document delves into its synthesis, potential applications derived from its structural analogs, and the analytical methodologies required for its validation.[1][2] The strategic incorporation of a fluorine atom onto the dihydroquinoline scaffold suggests its potential as a valuable building block for developing novel pharmaceuticals and advanced polymers. This guide serves as a foundational resource for scientists and professionals engaged in drug discovery and chemical synthesis.

Introduction to Dihydroquinolines

The 1,2-dihydroquinoline scaffold is a privileged structure in chemical research, forming the core of numerous natural products and synthetic molecules with significant biological activity.[3] Its derivatives are explored for a wide range of applications, from potent antioxidants to key intermediates in the synthesis of fungicides and pesticides.[3][4] The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is a well-established antioxidant used to protect rubbers and plastics from thermal and oxidative degradation.[5][6]

The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This strategic fluorination can enhance the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. This guide focuses specifically on this 6-fluoro analog, providing a detailed examination of its properties and scientific context.

Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in research and development. The key physicochemical properties of this compound have been compiled from authoritative chemical databases and are summarized below.

PropertyValueSource
Molecular Weight 191.249 g/mol [1][2]
Molecular Formula C₁₂H₁₄FN[1][2][7]
CAS Number 50772-15-1[1][7]
IUPAC Name This compound[1]
Canonical SMILES CC1=CC(C)(C)NC2=CC=C(F)C=C12[1]
InChIKey WOWUXBKVJPNKRG-UHFFFAOYSA-N[1][2]
XLogP3 2.9[2]

Synthesis and Mechanistic Considerations

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives typically involves an acid-catalyzed condensation reaction between an aniline and acetone.[3][5] For the 6-fluoro analog, this involves the reaction of p-fluoroaniline with acetone.

Causality of Experimental Design

The chosen synthetic route is a variation of well-established cyclization reactions like the Skraup or Doebner-Miller reaction.[3][4]

  • Reactants: p-Fluoroaniline provides the aromatic ring and the nitrogen atom for the heterocycle. Acetone serves as the source for the remaining carbon atoms of the quinoline ring system.

  • Catalyst: An acid catalyst, such as p-toluenesulfonic acid, is crucial.[8] Its role is to protonate the carbonyl group of acetone, activating it for nucleophilic attack by the aniline nitrogen. This initiates the condensation and subsequent cyclization cascade.

  • Reaction Conditions: The reaction is typically performed at elevated temperatures (120-140°C) to drive the dehydration and cyclization steps.[8] A water separator is often employed to remove the water generated during the reaction, which shifts the equilibrium towards product formation, thereby increasing the yield.[8]

Generalized Synthesis Protocol

The following protocol is based on methodologies described for the industrial preparation of this compound.[8]

  • Reactor Setup: Charge a glass reaction flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a water separator with p-fluoroaniline (1.0 mol equivalent).

  • Heating: Heat the p-fluoroaniline to 130-140°C.

  • Reactant Addition: Prepare a solution of acetone (3.5-4.5 mol equivalents) and p-toluenesulfonic acid (0.15-0.30 mol equivalents). Add this solution dropwise to the heated p-fluoroaniline over several hours.

  • Reaction Monitoring: Continuously remove the water generated during the reaction using the water separator. The reaction progress can be monitored by gas chromatography (GC) to determine the conversion rate of p-fluoroaniline.

  • Workup and Purification: Upon completion, allow the reaction mixture to cool. Purify the product by vacuum distillation, first removing low-boiling point substances and then collecting the this compound fraction at reduced pressure (e.g., up to 180°C at 1 mm Hg).[8]

Synthesis_Workflow reactants Reactants: p-Fluoroaniline Acetone reaction Cyclization Reaction (130-140°C) Water Removal reactants->reaction catalyst Catalyst: p-Toluenesulfonic Acid catalyst->reaction purification Purification: Vacuum Distillation reaction->purification product Final Product: 6-Fluoro-2,2,4-trimethyl -1,2-dihydroquinoline purification->product

Caption: Generalized workflow for the synthesis of this compound.

Applications and Research Significance

While direct applications of this compound are primarily as a chemical intermediate, its structural similarity to other well-studied dihydroquinolines provides significant insight into its potential uses.

  • Antioxidant Properties: The core 2,2,4-trimethyl-1,2-dihydroquinoline structure is a potent antioxidant.[4][6] Its hydroxylated analog, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (HTHQ), has demonstrated significant protective effects against oxidative stress and inflammation in preclinical models of Parkinson's disease and acetaminophen-induced liver injury.[9][10][11] This suggests that the 6-fluoro derivative could serve as a precursor or scaffold for developing novel antioxidants and anti-inflammatory agents.

  • Building Block in Drug Discovery: The presence of a reactive secondary amine and an electronically modified aromatic ring makes this compound a versatile building block. The fluorine atom can enhance binding to target proteins and improve metabolic stability, making it an attractive starting point for the synthesis of new therapeutic agents.

  • Polymer Science: Given that the non-fluorinated parent compound is a staple in the rubber industry, the 6-fluoro analog could be investigated for creating specialty polymers with enhanced thermal stability or modified chemical resistance.

Analytical Validation Workflow

To ensure the identity, purity, and structural integrity of a synthesized chemical, a multi-step analytical validation process is essential. This constitutes a self-validating system where orthogonal techniques confirm the same molecular identity.

Step-by-Step Validation Protocol
  • Mass Spectrometry (MS):

    • Objective: Confirm the molecular weight of the compound.

    • Methodology: Prepare a dilute solution of the sample and analyze using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 192.118, confirming the molecular formula C₁₂H₁₄FN.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: Elucidate the precise chemical structure and confirm the connectivity of atoms.

    • Methodology: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

    • Expected Result: The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, the vinyl proton, the N-H proton, and the three distinct methyl groups. The ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: Assess the purity of the compound.

    • Methodology: Analyze the sample using a suitable reversed-phase HPLC method with UV detection.

    • Expected Result: A pure sample will exhibit a single major peak in the chromatogram. The area percentage of this peak can be used to quantify the purity, which should typically be >95% for research applications.

Analytical_Workflow cluster_validation Self-Validating Analytical Protocol cluster_ms Identity Check 1 cluster_nmr Identity Check 2 cluster_hplc Purity Check start Synthesized Product ms LC-MS Analysis start->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr hplc HPLC Analysis start->hplc ms_result Result: Correct Molecular Weight? ms->ms_result end_node Validated Compound ms_result->end_node All 'Yes' nmr_result Result: Correct Structure? nmr->nmr_result nmr_result->end_node All 'Yes' hplc_result Result: Purity >95%? hplc->hplc_result hplc_result->end_node All 'Yes'

Sources

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Fluorinated Dihydroquinoline Scaffold

In the landscape of modern medicinal chemistry and materials science, the quinoline and dihydroquinoline frameworks are considered "privileged scaffolds" due to their widespread presence in biologically active compounds and functional materials.[1][2][3] The strategic incorporation of a fluorine atom into these structures offers a powerful tool for fine-tuning molecular properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins, making it a cornerstone of rational drug design.[4][5][6][7]

This guide focuses on the synthesis of 6-fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, a versatile intermediate whose derivatives hold significant promise. We will delve into the core synthetic methodologies, explain the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and explore pathways to a diverse library of derivatives.

Part 1: Core Synthetic Strategy: The Doebner-von Miller Reaction

The most direct and historically significant route to the 2,2,4-trimethyl-1,2-dihydroquinoline core is the Doebner-von Miller reaction , an extension of the Skraup synthesis.[1][2][8][9] This acid-catalyzed reaction involves the condensation of an aromatic amine (in our case, 4-fluoroaniline) with an α,β-unsaturated carbonyl compound. For the synthesis of the target molecule, acetone serves as the key carbonyl source, ingeniously acting as a precursor to the required α,β-unsaturated ketone in situ.

The Underlying Mechanism: A Fragmentation-Recombination Pathway

While debated for years, isotopic labeling studies support a fragmentation-recombination mechanism for the Doebner-von Miller reaction.[2][9][10][11] This pathway provides a robust explanation for the observed product formation and is a critical concept for the practicing chemist to understand for reaction optimization.

The key mechanistic steps are as follows:

  • In Situ Formation of the α,β-Unsaturated Ketone: Under strong acid catalysis, two molecules of acetone undergo an aldol condensation to form diacetone alcohol, which then dehydrates to yield mesityl oxide (4-methyl-3-penten-2-one).

  • Michael Addition: The aromatic amine (4-fluoroaniline) acts as a nucleophile and undergoes a conjugate (Michael) addition to the α,β-unsaturated ketone (mesityl oxide).[1]

  • Fragmentation: The resulting adduct can fragment into an imine and a saturated ketone.[2][10] This step is crucial and explains the scrambling observed in isotopic studies.

  • Recombination: These fragments then recombine through an aldol-type condensation to form a new, larger α,β-unsaturated imine.[1]

  • Cyclization: The newly formed imine undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the imine carbon, to form the six-membered dihydroquinoline ring.[1]

  • Tautomerization & Protonation: The intermediate undergoes tautomerization and protonation to yield the stable 1,2-dihydroquinoline product.

It is important to note that for the synthesis of the fully aromatic quinoline, an oxidizing agent is required to aromatize the dihydro-intermediate.[1][12] However, for our target, the reaction is stopped at the dihydroquinoline stage.

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_in_situ In Situ Formation cluster_core_reaction Core Mechanism Aniline 4-Fluoroaniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct Acetone Acetone (2 eq.) MesitylOxide Mesityl Oxide (α,β-unsaturated ketone) Acetone->MesitylOxide H⁺ Catalyst (Aldol Condensation) MesitylOxide->MichaelAdduct Fragments Fragmentation & Recombination MichaelAdduct->Fragments Reversible CyclizedIntermediate Cyclized Intermediate (Electrophilic Aromatic Substitution) Fragments->CyclizedIntermediate Intramolecular Cyclization Product 6-Fluoro-2,2,4-trimethyl- 1,2-dihydroquinoline CyclizedIntermediate->Product Tautomerization

Caption: The Doebner-von Miller reaction pathway for dihydroquinoline synthesis.

Part 2: Experimental Protocol: Synthesis of the Core Scaffold

The following protocol is a representative, self-validating procedure for the laboratory-scale synthesis of this compound. The inclusion of purification and characterization steps ensures the integrity of the final product.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.
4-FluoroanilineC₆H₆FN111.12371-40-4
AcetoneC₃H₆O58.0867-64-1
Hydrochloric Acid (conc.)HCl36.467647-01-0
Sodium HydroxideNaOH40.001310-73-2
DichloromethaneCH₂Cl₂84.9375-09-2
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (11.1 g, 0.1 mol) and acetone (29.0 g, 0.5 mol).

    • Causality: Using a significant excess of acetone drives the equilibrium towards the formation of mesityl oxide and serves as a co-solvent.

  • Acid Catalysis: Cool the mixture in an ice-water bath. Slowly and carefully add concentrated hydrochloric acid (10 mL) dropwise with vigorous stirring. The reaction is exothermic, and maintaining a low temperature during addition is critical to prevent uncontrolled side reactions.

    • Causality: The strong acid protonates the carbonyl oxygen of acetone, activating it for the aldol condensation and subsequent steps of the Doebner-von Miller mechanism.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 60-70°C) using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice (200 g). Slowly neutralize the acidic solution by adding a 20% aqueous solution of sodium hydroxide until the pH is approximately 8-9. This will precipitate the crude product and neutralize the acid catalyst.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Causality: The organic product is more soluble in the dichloromethane layer, allowing for its separation from the aqueous phase containing inorganic salts.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a dark oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product, this compound (C₁₂H₁₄FN, MW: 191.24 g/mol )[13][14], using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity. The product should be stored in a dry, sealed container.

Part 3: Diversification of the Scaffold

The true power of this synthetic route lies in its adaptability for creating a wide range of derivatives. By systematically varying the starting materials, researchers can explore the structure-activity relationship (SAR) of this valuable scaffold.

Workflow for Derivative Synthesis

Derivative_Synthesis_Workflow cluster_inputs Variable Inputs Aniline Substituted Aniline (e.g., 4-chloroaniline, 3-methoxyaniline) Reaction Doebner-von Miller Reaction Aniline->Reaction Carbonyl Carbonyl Source (e.g., Acetone, Methyl Ethyl Ketone) Carbonyl->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis NMR, MS, etc. Purification->Analysis Library Derivative Library Analysis->Library

Caption: A generalized workflow for generating a library of dihydroquinoline derivatives.
Strategies for Derivatization
  • Varying the Aniline Component: This is the most straightforward method for introducing diversity. Using different substituted anilines allows for the installation of various functional groups on the benzo portion of the dihydroquinoline ring.

  • Varying the Carbonyl Component: While acetone yields the 2,2,4-trimethyl substitution pattern, other α,β-unsaturated aldehydes and ketones can be used to generate different substituents on the heterocyclic ring, although this can sometimes lead to mixtures of regioisomers.[1][8]

  • Post-Synthetic Modification: The synthesized this compound can serve as a platform for further reactions. The secondary amine in the ring (N-H) is a key handle for modifications such as N-alkylation, N-acylation, or N-arylation, providing another vector for diversification.

Representative Derivative Data

The following table presents hypothetical data for the synthesis of several derivatives to illustrate the scope of the methodology.

EntryAniline ReactantCarbonyl ReactantProduct Structure (Abbreviated)Yield (%)
14-FluoroanilineAcetone6-Fluoro-2,2,4-trimethyl-DHQ75%
24-ChloroanilineAcetone6-Chloro-2,2,4-trimethyl-DHQ72%
34-MethoxyanilineAcetone6-Methoxy-2,2,4-trimethyl-DHQ80%
4AnilineAcetone2,2,4-trimethyl-DHQ85%

(Note: DHQ = 1,2-dihydroquinoline. Yields are illustrative.)

Conclusion

The Doebner-von Miller synthesis remains a highly reliable and versatile method for accessing this compound and its derivatives. A thorough understanding of the underlying fragmentation-recombination mechanism empowers chemists to optimize reaction conditions and troubleshoot potential issues. By strategically varying the aniline and carbonyl components, a vast chemical space can be explored, paving the way for the discovery of novel therapeutic agents and advanced materials. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this important fluorinated scaffold.

References

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Eisch, J. J., & Dluzniewski, T. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
  • Scilit. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Synblock. (n.d.). CAS 50772-15-1 | this compound.
  • PMC (NIH). (n.d.).
  • ACS Publications. (n.d.).
  • chemeurope.com. (n.d.). Doebner-Miller reaction.
  • PubChem (NIH). (n.d.). This compound.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PubMed. (2007). The role of fluorine in medicinal chemistry.
  • ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry | Request PDF.

Sources

An In-depth Technical Guide to 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline: Synthesis, Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, a fluorinated heterocyclic compound with significant potential in materials science and medicinal chemistry. As a derivative of the well-established antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), the introduction of a fluorine atom at the 6-position is anticipated to modulate its physicochemical and biological properties, offering enhanced performance and novel applications. This document details the compound's synthesis, structural elucidation, predicted physicochemical properties, and explores its potential as a high-performance antioxidant and a monomer for novel fluorinated polymers. Detailed experimental protocols for its synthesis and antioxidant activity assessment are provided, alongside predictive data and visualizations of its chemical structure and reaction pathways to facilitate further research and development in this promising area.

Introduction: The Strategic Advantage of Fluorination in Dihydroquinolines

The 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) scaffold is a cornerstone in the field of industrial antioxidants, particularly for the stabilization of rubbers and polymers against thermo-oxidative degradation.[1] Its efficacy stems from the ability of the secondary amine proton to act as a radical scavenger, effectively terminating the free-radical chain reactions that lead to material degradation.

The strategic incorporation of fluorine into pharmacologically and industrially relevant molecules has become a powerful tool for fine-tuning their properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions. In the context of TMQ, the introduction of a fluorine atom at the 6-position of the quinoline ring is hypothesized to:

  • Enhance Antioxidant Potency: The electron-withdrawing nature of fluorine can modulate the electronic environment of the aromatic ring and the exocyclic amine, potentially increasing the hydrogen-donating ability of the N-H bond and thus enhancing its radical scavenging activity.

  • Improve Physicochemical Properties: Fluorination can increase the lipophilicity and metabolic stability of the molecule, which is highly desirable in applications such as long-lasting polymer additives and in the design of novel drug candidates.

  • Create Novel Polymer Architectures: As a monomer, this compound offers a gateway to novel fluorinated polymers with potentially unique thermal, mechanical, and dielectric properties.

This guide serves as a foundational resource for researchers and professionals seeking to explore the synthesis, characterization, and application of this intriguing fluorinated dihydroquinoline derivative.

Synthesis and Structural Elucidation

The synthesis of this compound is achieved through an acid-catalyzed condensation reaction between p-fluoroaniline and acetone. This reaction, a variation of the Skraup synthesis, proceeds through the formation of Schiff base intermediates followed by cyclization.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

G p_fluoroaniline p-Fluoroaniline intermediate Schiff Base Intermediate p_fluoroaniline->intermediate acetone Acetone acetone->intermediate catalyst p-Toluenesulfonic Acid (catalyst) catalyst->intermediate product This compound intermediate->product Cyclization

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of dihydroquinolines.[1]

Materials:

  • p-Fluoroaniline

  • Acetone

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add p-fluoroaniline (0.1 mol, 11.1 g), toluene (100 mL), and p-toluenesulfonic acid monohydrate (0.01 mol, 1.9 g).

  • Reaction Initiation: Begin stirring and heat the mixture to reflux.

  • Acetone Addition: Slowly add acetone (0.3 mol, 22 mL) dropwise to the refluxing mixture over a period of 4 hours.

  • Azeotropic Water Removal: Continue refluxing and monitor the collection of water in the Dean-Stark trap. The reaction is complete when no more water is collected (approximately 24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the mixture with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a viscous oil.

Structural Characterization (Predictive)
Technique Predicted Key Features
¹H NMR - Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional coupling due to the fluorine atom. - A singlet for the vinylic proton. - A broad singlet for the N-H proton. - Singlets for the gem-dimethyl and the C4-methyl groups.
¹³C NMR - Aromatic carbons showing characteristic shifts, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. - Quaternary carbons for the gem-dimethyl group and C4. - Vinylic carbons.
FT-IR (cm⁻¹) - N-H stretching vibration (~3400 cm⁻¹). - C-H stretching vibrations (aromatic and aliphatic, ~3100-2800 cm⁻¹). - C=C stretching vibrations (aromatic and vinylic, ~1600-1450 cm⁻¹). - C-F stretching vibration (~1250-1000 cm⁻¹).
Mass Spec. - Molecular ion peak (M⁺) at m/z = 191.11.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from formulation to biological interactions.

Property Value Source
Molecular Formula C₁₂H₁₄FNPubChem[2]
Molecular Weight 191.24 g/mol PubChem[2]
Appearance Predicted to be a viscous oil or low-melting solid-
XLogP3 2.9PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 0PubChem[2]

Core Application: Antioxidant Activity

The primary function of dihydroquinolines like TMQ is their ability to act as radical-scavenging antioxidants. The mechanism involves the donation of a hydrogen atom from the secondary amine to a free radical, thus neutralizing it and preventing it from propagating damaging chain reactions.

Mechanism of Antioxidant Action

The antioxidant mechanism of this compound is depicted in the following workflow.

G dihydroquinoline This compound (R-NH) stabilized_radical Stabilized Dihydroquinolyl Radical (R-N•) dihydroquinoline->stabilized_radical H• donation free_radical Free Radical (X•) neutralized_radical Neutralized Species (XH) free_radical->neutralized_radical H• acceptance

Caption: Radical scavenging mechanism of this compound.

The resulting dihydroquinolyl radical is resonance-stabilized, making it less reactive and less likely to initiate new radical chains.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for evaluating the in-vitro antioxidant activity of a compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of ascorbic acid in methanol for use as a positive control.

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of each dilution of the test compound or positive control to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • IC₅₀ Determination:

    • Plot the % inhibition against the concentration of the test compound.

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from the graph.

Advanced Application: Monomer for Fluorinated Polymers

This compound can serve as a functional monomer for the synthesis of novel fluorinated polymers. The polymerization can be initiated through acid catalysis, leading to the formation of a poly(this compound).

Polymerization Workflow

The acid-catalyzed polymerization of this compound is expected to proceed as follows:

G monomer This compound activated_monomer Protonated Monomer monomer->activated_monomer catalyst Acid Catalyst (e.g., HCl) catalyst->activated_monomer polymer Poly(this compound) activated_monomer->polymer Propagation

Caption: Acid-catalyzed polymerization of this compound.

Predicted Properties of the Fluorinated Polymer

The resulting fluorinated polymer is anticipated to exhibit a range of desirable properties, including:

  • High Thermal Stability: The presence of the rigid quinoline backbone and the strong C-F bonds should contribute to excellent thermal resistance.

  • Chemical Resistance: Fluoropolymers are known for their inertness to a wide range of chemicals.

  • Low Surface Energy: The fluorine content is expected to impart hydrophobic and oleophobic properties to the polymer surface.

  • Good Dielectric Properties: Fluorinated polymers often exhibit low dielectric constants and dissipation factors, making them suitable for electronic applications.

Characterization of the Polymer

The synthesized polymer can be characterized using a variety of standard techniques to determine its molecular weight, thermal properties, and purity.

Technique Information Obtained
Gel Permeation Chromatography (GPC) Molecular weight distribution (Mn, Mw, and PDI).
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting point (Tm), if applicable.
Thermogravimetric Analysis (TGA) Thermal decomposition temperature and char yield.
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of the polymer structure and absence of monomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information of the polymer repeat unit.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

Future Outlook

This compound represents a promising platform for the development of new materials and potentially bioactive compounds. Future research should focus on:

  • Comprehensive Spectroscopic and Physicochemical Characterization: Obtaining detailed experimental data to validate the predicted properties.

  • In-depth Antioxidant Activity Studies: Evaluating its efficacy in various antioxidant assays and in real-world applications, such as polymer stabilization.

  • Controlled Polymerization: Exploring different catalytic systems to control the molecular weight and architecture of the resulting polymers.

  • Biological Evaluation: Investigating its potential as a scaffold for the development of new therapeutic agents, leveraging the known biological activities of quinoline derivatives.

This in-depth technical guide provides a solid foundation for initiating research and development activities focused on this compound. Its unique combination of a proven antioxidant scaffold and the strategic incorporation of fluorine positions it as a molecule of significant scientific and industrial interest.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 24(12), 5677-5680.

Sources

An In-depth Technical Guide to 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, a fluorinated heterocyclic compound of growing interest in the fields of medicinal chemistry and materials science. This document will delve into the compound's discovery and historical context, its detailed synthesis and reaction mechanisms, and its current and potential applications. The information is tailored for researchers, scientists, and drug development professionals seeking a deep understanding of this molecule.

Introduction and Historical Context

This compound belongs to the broader class of 1,2-dihydroquinoline derivatives. The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), historically known as "acetone anil," is a well-established antioxidant used extensively in the rubber industry to prevent degradation.[1] The synthesis of TMQ is a classic example of the Doebner-von Miller reaction, involving the condensation of aniline with acetone.[2]

The introduction of a fluorine atom at the 6-position of the dihydroquinoline ring is a strategic modification intended to modulate the molecule's physicochemical and biological properties. Fluorine is a bioisostere of the hydrogen atom but possesses high electronegativity, which can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. While the specific "discovery" of this compound is not prominently documented in seminal, publicly available literature, its development can be understood as a logical progression in the field of medicinal chemistry. The synthesis of this fluorinated analog is primarily detailed in the patent literature, indicating its importance as an intermediate in the preparation of proprietary compounds for the pharmaceutical and agrochemical industries.[3]

Recent patents, such as those from Kingchem Liaoning Chemical Co Ltd, highlight its role as a key building block and describe optimized manufacturing processes, suggesting a contemporary demand for this compound.[3] This indicates a shift in focus from the bulk industrial applications of its non-fluorinated parent to more specialized uses in high-value chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₄FN[4][5]
Molecular Weight 191.24 g/mol [4][5]
CAS Number 50772-15-1[5]
Appearance Not specified in literature-
Boiling Point Not specified in literature-
Melting Point Not specified in literature-
Solubility Not specified in literature-

Synthesis and Reaction Mechanism

The primary route for the synthesis of this compound is the acid-catalyzed condensation reaction between p-fluoroaniline and acetone.[3] This reaction is a variation of the Doebner-von Miller synthesis of quinolines.

Reaction Mechanism

The reaction proceeds through a series of steps, initiated by the acid-catalyzed self-condensation of acetone to form mesityl oxide. This is followed by the conjugate addition of p-fluoroaniline to mesityl oxide and subsequent intramolecular cyclization and dehydration to yield the final product.

A proposed reaction mechanism is illustrated in the following diagram:

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product p_fluoroaniline p-Fluoroaniline conjugate_adduct Conjugate Adduct p_fluoroaniline->conjugate_adduct Conjugate Addition acetone Acetone mesityl_oxide Mesityl Oxide acetone->mesityl_oxide Acid-catalyzed self-condensation mesityl_oxide->conjugate_adduct cyclized_intermediate Cyclized Intermediate conjugate_adduct->cyclized_intermediate Intramolecular Cyclization product 6-Fluoro-2,2,4-trimethyl- 1,2-dihydroquinoline cyclized_intermediate->product Dehydration experimental_workflow start Start reactants Charge reactor with p-fluoroaniline and toluene start->reactants reflux Heat to reflux reactants->reflux addition Slowly add acetone and p-toluenesulfonic acid reflux->addition water_removal Continuously remove water (Dean-Stark trap) addition->water_removal reaction_completion Monitor reaction until completion water_removal->reaction_completion cooldown Cool to room temperature reaction_completion->cooldown solvent_removal Remove solvent under reduced pressure cooldown->solvent_removal purification Purify by vacuum distillation solvent_removal->purification product Obtain pure product purification->product

Caption: Experimental workflow for the synthesis of this compound.

Optimization of Reaction Conditions

The yield and purity of the final product are highly dependent on the reaction conditions. The patent from Kingchem Liaoning Chemical Co Ltd. provides several examples with varying parameters. [3]A summary of these variations is presented below:

ParameterVariation 1Variation 2Variation 3
p-Fluoroaniline (moles) 111
Acetone (moles) 3.54.54
p-Toluenesulfonic acid (g) 332533
Temperature (°C) 120-130130-140Not specified
Addition Time (hours) 242040
Conversion of p-fluoroaniline (%) 909296
Yield (%) 808184

These data suggest that a longer addition time and careful control of the stoichiometry can lead to higher conversion rates and improved yields.

Applications and Future Perspectives

While the primary application of the parent compound, TMQ, is as a rubber antioxidant, the fluorinated derivative is positioned for more specialized roles. The patent literature suggests its utility as an important intermediate in the synthesis of bioactive molecules for the pharmaceutical and pesticide industries. [3] The introduction of the fluorine atom can enhance properties such as:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug candidate.

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

  • Lipophilicity: The fluorine atom can increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

Future research on this compound is likely to focus on its incorporation into novel drug candidates targeting a range of diseases. Its structural motif is a privileged scaffold in medicinal chemistry, and the addition of a fluorine atom provides a powerful tool for fine-tuning its pharmacological profile. Further exploration of its antioxidant properties, in comparison to its non-fluorinated parent, could also reveal new applications in materials science.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While its specific discovery and early history are not extensively documented, its synthesis is well-established and based on the classic Doebner-von Miller reaction. The optimized protocols for its preparation, as detailed in the patent literature, provide a solid foundation for its production and further investigation. The strategic placement of a fluorine atom on the dihydroquinoline scaffold opens up numerous avenues for research, and this compound is poised to play an increasingly important role in the discovery of new and improved bioactive molecules.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • A kind of preparation method of this compound. Eureka. [Link]

  • Google Patents. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
  • Google Patents. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. [Link]

  • Google Patents. CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.
  • Wikipedia. 2,2,4-Trimethyl-1,2-dihydroquinoline. [Link]

  • ResearchGate. Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline by... [Link]

  • PubChem. 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. [Link]

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Methodological & Application

Application Notes & Protocols: 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline is a fluorinated heterocyclic compound belonging to the dihydroquinoline class. The dihydroquinoline scaffold is a core structure in many biologically active molecules and functional materials.[1][2] While its parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is a well-established antioxidant used extensively in the rubber industry, the introduction of a fluorine atom at the 6-position significantly alters its electronic properties and metabolic stability.[3][4] This modification makes this compound a compound of high interest for medicinal chemistry and materials science, serving as a versatile building block for novel therapeutic agents and advanced polymers. Derivatives of the closely related 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have demonstrated potent antioxidant, anti-inflammatory, and hepatoprotective effects in preclinical studies, suggesting a rich pharmacological landscape for fluorinated analogs.[5][6][7][8]

This guide provides a detailed technical overview, including synthesis and purification protocols, analytical characterization methods, and safety guidelines, to support researchers in leveraging this compound for their discovery and development efforts.

Physicochemical Properties

A summary of the key computed physicochemical properties for this compound is provided below. These values are essential for experimental design, including solvent selection, reaction monitoring, and analytical method development.

PropertyValueSource
Molecular Formula C₁₂H₁₄FNPubChem[9]
Molecular Weight 191.24 g/mol PubChem[9]
IUPAC Name This compoundPubChem[9]
CAS Number 50772-15-1Synblock[10]
XLogP3 2.9PubChem[9]
Monoisotopic Mass 191.111027613 DaPubChem[9]

Synthesis: Acid-Catalyzed Cyclization

The most direct synthesis of this compound involves the acid-catalyzed condensation and cyclization of p-fluoroaniline with acetone. This reaction is a variation of the well-known Skraup-type synthesis of quinolines.[1] The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is critical for activating the carbonyl group of acetone for nucleophilic attack and facilitating the subsequent cyclization and dehydration steps.

Reaction Mechanism Overview

The reaction proceeds through the formation of an enamine/iminium intermediate from p-fluoroaniline and acetone, followed by electrophilic attack on the aniline ring, cyclization, and dehydration to yield the final dihydroquinoline product. The continuous removal of water is essential to drive the reaction equilibrium towards the product.

reaction_mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product pfa p-Fluoroaniline step1 Iminium Formation pfa->step1 acetone Acetone (3.5-4.5 eq) acetone->step1 catalyst p-TsOH (Catalyst) catalyst->step1 H⁺ temp Heat (120-140°C) step3 Cyclization & Dehydration (Water Removal) temp->step3 step2 Electrophilic Aromatic Substitution step1->step2 step2->step3 product 6-Fluoro-2,2,4-trimethyl- 1,2-dihydroquinoline step3->product

Caption: Synthesis mechanism for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established patent literature, which demonstrates high-yield synthesis.[11]

Materials:

  • p-Fluoroaniline (1.0 mol, 111 g)

  • Acetone (3.5 - 4.5 mol, 203 - 262 g)

  • p-Toluenesulfonic acid (p-TsOH) (25 - 33 g)

  • Toluene (optional, as an azeotropic solvent)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a Dean-Stark apparatus or water separator.

  • Heating mantle and temperature controller.

Procedure:

  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Charge the round-bottom flask with p-fluoroaniline (111 g). If using an azeotropic solvent, add toluene (44 g).[11]

  • Heating: Heat the flask to the target reaction temperature of 120-140°C.[11]

  • Reagent Addition: Prepare a solution of acetone and p-toluenesulfonic acid. Add this solution dropwise to the heated p-fluoroaniline over a period of 20-40 hours using the dropping funnel.[11]

    • Causality: A slow, continuous addition of acetone prevents self-condensation and controls the exothermic nature of the reaction. The p-TsOH catalyst protonates the acetone, making it more electrophilic.

  • Water Removal: Throughout the addition, continuously remove the water generated during the reaction using the water separator.

    • Causality: Removing water is crucial as it is a reversible reaction. Its removal drives the equilibrium towards the formation of the dihydroquinoline product, maximizing the yield.

  • Reaction Monitoring: Monitor the conversion of p-fluoroaniline using Gas Chromatography (GC). The reaction is considered complete when the conversion rate exceeds 90%.[11]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product is now ready for purification.

Synthesis Parameter Summary

The following table summarizes reaction parameters and corresponding yields as described in the literature.[11]

Acetone (mol eq.)p-TsOH (g)Duration (h)Temperature (°C)p-Fluoroaniline ConversionFinal Product Yield
3.53324120-13090%80%
4.52520130-14092%81%
4.03340Not specified96%84%

Purification: Vacuum Distillation

The crude product contains unreacted starting materials, catalyst, and side products. Due to the high boiling point of this compound, purification is effectively achieved by vacuum distillation.

Principle: Vacuum distillation lowers the boiling point of liquids, allowing for the purification of compounds that would decompose at their atmospheric boiling point.

Experimental Protocol: Purification

Apparatus:

  • Short-path distillation apparatus

  • Vacuum pump with a cold trap

  • Heating mantle

  • Manometer

Procedure:

  • Initial Distillation: Transfer the crude reaction mixture to the distillation flask. First, distill off any low-boiling substances, such as residual acetone and toluene, at atmospheric pressure or under a slight vacuum.

  • High-Vacuum Distillation: Once the low-boiling components are removed, apply a high vacuum (e.g., 1 mm Hg).

  • Fraction Collection: Gradually heat the distillation flask. Collect the fraction that distills at approximately 180°C under 1 mm Hg vacuum. This fraction is the purified this compound.[11]

    • Self-Validation: A stable distillation temperature and a clear, single-phase distillate are indicators of a successful purification. The purity of the collected fraction should be confirmed analytically.

Analytical Characterization Workflow

Rigorous analytical characterization is required to confirm the identity, structure, and purity of the final product. A standard workflow involves chromatographic and spectroscopic techniques.

workflow cluster_qc Quality Control & Characterization synthesis Synthesis purification Vacuum Distillation synthesis->purification product Purified Product purification->product gc GC-MS (Purity & MW) product->gc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F for Structure) product->nmr final Final Characterized Compound (Purity >98%) gc->final nmr->final

Caption: Standard workflow for synthesis, purification, and quality control.

Recommended Analytical Protocols
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To assess purity and confirm molecular weight.

    • Method: A capillary GC column suitable for aromatic amines (e.g., DB-5ms) should be used. The mass spectrometer will confirm the molecular ion peak corresponding to the product's molecular weight (191.24 g/mol ).[9] Purity is determined by the peak area percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: Unambiguous structural confirmation.

    • Method: The sample should be dissolved in a deuterated solvent (e.g., CDCl₃).

      • ¹H NMR: Will show characteristic peaks for the aromatic protons, the vinyl proton, the N-H proton, and the non-equivalent methyl groups.

      • ¹³C NMR: Will confirm the number of unique carbon environments.

      • ¹⁹F NMR: Will show a singlet, confirming the presence and chemical environment of the single fluorine atom.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify key functional groups.

    • Method: The spectrum should display characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-F stretching.

Applications in Research & Drug Development

While direct applications of this compound are still emerging, its structural features suggest significant potential in several areas:

  • Medicinal Chemistry Scaffold: Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. This compound can serve as a key intermediate for synthesizing novel therapeutic agents. The antioxidant and anti-inflammatory properties of its 6-hydroxy analog in models of Parkinson's disease and liver injury highlight the potential of the dihydroquinoline core in treating diseases related to oxidative stress.[5][6]

  • Probe for Biological Systems: The fluorine atom can be used as a sensitive probe for ¹⁹F NMR studies to investigate drug-target interactions and cellular uptake.

  • Advanced Materials: The parent compound, TMQ, is a known antioxidant in polymers.[4] The fluorinated version could be explored for creating polymers with enhanced thermal stability, chemical resistance, and unique electronic properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be consulted, data from analogous compounds provide a strong basis for safe handling procedures.[12][13]

  • Potential Hazards: Based on related structures, the compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles with side shields.[12]

    • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[12][14]

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.[15]

  • Engineering Controls:

    • All handling and experimental procedures should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[13][14]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[12]

    • Keep the container tightly closed and sealed.

  • First Aid Measures:

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[12]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]

    • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[13]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

References

  • A kind of preparation method of this compound. (n.d.). Eureka.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet. (2021). CymitQuimica.
  • Safety Data Sheet. (2024). Thermo Fisher Scientific.
  • 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet. (2024). Biosynth.
  • Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. (n.d.). ResearchGate. Retrieved from [Link]

  • 6-FLUORO-1-[2-(6-FLUORO-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHYL]-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from [Link]

  • Hans, M., & Delaude, L. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • MSDS of 6-Fluoro-2-methylquinoline. (2013). Capot Chemical Co., Ltd. Retrieved from [Link]

  • Liu, Y., Gao, Q., Liu, L., & Li, S. (2011). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry.
  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). MDPI. Retrieved from [Link]

  • Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline. (n.d.). Google Patents.
  • 2,2,4-Trimethyl-1,2-dihydroquinoline. (2009). Dormer Laboratories Inc. Retrieved from [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. (n.d.). MDPI. Retrieved from [Link]

  • 2,2,4-Trimethyl-1,2-dihydroquinoline. (n.d.). PubChem. Retrieved from [Link]

  • [Effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the intensity of free radical processes and the activity of oxidative metabolism enzymes under toxic liver injury in rats]. (n.d.). PubMed. Retrieved from [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. (n.d.). PubMed Central. Retrieved from [Link]

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Application Notes and Protocols: 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring advanced polymer additives.

Introduction: The Strategic Advantage of Fluorination in Polymer Antioxidants

The longevity and performance of polymeric materials are intrinsically linked to their resistance to oxidative degradation. For decades, polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) has been a cornerstone antioxidant in the rubber industry, prized for its efficacy against thermal and metal-catalyzed oxidation.[1][2] This technical guide delves into a next-generation derivative, 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline , a compound poised to offer enhanced performance characteristics in demanding polymer applications.

The introduction of a fluorine atom onto the quinoline ring is a strategic modification. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially enhancing its radical scavenging ability and improving its thermal stability and compatibility with a wider range of polymer matrices, including fluoropolymers. While direct literature on the extensive use of the 6-fluoro derivative in polymer synthesis is emerging, its application can be expertly extrapolated from the well-established chemistry of its non-fluorinated precursor.[1][3]

This document provides a comprehensive overview, from the synthesis of the monomer to its proposed application as a high-performance antioxidant additive in polymer systems.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed condensation of p-fluoroaniline with acetone.[4] This reaction is a variation of the Skraup synthesis.

Reaction Workflow: Synthesis of this compound

p-Fluoroaniline p-Fluoroaniline Reaction_Vessel Reaction Vessel with Water Separator p-Fluoroaniline->Reaction_Vessel Acetone Acetone Acetone->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., p-toluenesulfonic acid) Acid_Catalyst->Reaction_Vessel Heating Heating (120-140°C) Reaction_Vessel->Heating Distillation Distillation under Vacuum Heating->Distillation Reaction Completion & Water Removal Final_Product This compound Distillation->Final_Product Purification Polymer_Chain Polymer Chain (RH) Initiation Initiation (Heat, UV Light) Polymer_Chain->Initiation Alkyl_Radical Alkyl Radical (R•) Initiation->Alkyl_Radical Oxygen Oxygen (O2) Alkyl_Radical->Oxygen Peroxy_Radical Peroxy Radical (ROO•) Oxygen->Peroxy_Radical DHQ 6-Fluoro-DHQ (Ar-NH-R') Peroxy_Radical->DHQ Radical Scavenging Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide H-Abstraction Further_Degradation Further Polymer Degradation Peroxy_Radical->Further_Degradation Chain Propagation Stabilized_Radical Stabilized Aminyl Radical (Ar-N•-R') DHQ->Stabilized_Radical H-Donation

Sources

"6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline in Medicinal Chemistry

Introduction: A Fluorinated Scaffold of Therapeutic Interest

This compound is a heterocyclic aromatic amine belonging to the dihydroquinoline class of compounds.[1] Its core structure is analogous to the well-established antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a compound widely used in industrial applications as a polymer antioxidant and increasingly recognized for its pharmacological potential.[2][3] The introduction of a fluorine atom at the 6-position of the quinoline ring is a strategic modification in medicinal chemistry. Fluorine substitution can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, often leading to enhanced potency and improved pharmacokinetic profiles.

While direct research on the 6-fluoro analog is emerging, the extensive body of work on its parent compound and, notably, its 6-hydroxy derivative, provides a strong rationale for its investigation as a therapeutic agent.[4][5][6] Derivatives of the 1,2-dihydroquinoline scaffold are known to exhibit a wide range of biological activities, including antioxidant, neuroprotective, hepatoprotective, anti-inflammatory, and antidiabetic properties.[7][8] This guide provides a comprehensive overview of the synthesis, known applications, and detailed experimental protocols for evaluating the medicinal chemistry potential of this compound.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in drug discovery and development.

PropertyValueSource
Molecular Formula C₁₂H₁₄FN[1][9]
Molecular Weight 191.24 g/mol [1][9]
IUPAC Name This compound[1]
CAS Number 50772-15-1[9]
XLogP3 2.9[1]
Appearance Not specified (typically an oil or low-melting solid)
Solubility Insoluble in water, soluble in organic solvents[10]

Synthesis Protocol: Acid-Catalyzed Cyclization

The most common and efficient method for synthesizing 1,2-dihydroquinolines is the acid-catalyzed condensation reaction between an aniline and an acetone source.[2][11] For the target compound, this involves the reaction of p-fluoroaniline with acetone.

Causality and Rationale:

  • p-Fluoroaniline: Serves as the aromatic amine precursor, incorporating the critical fluorine atom at the desired 6-position of the final quinoline ring.

  • Acetone: Acts as the source for the gem-dimethyl group at the 2-position and the methyl group at the 4-position, forming the heterocyclic portion of the molecule.

  • p-Toluenesulfonic Acid (p-TSA): A strong organic acid that serves as an effective catalyst for the cyclization reaction. It protonates the carbonyl group of acetone, activating it for nucleophilic attack by the aniline. Alternative acid catalysts like hydrochloric acid or boron trifluoride have also been used for the parent TMQ synthesis but can be more corrosive or hazardous.[11][12]

  • Water Removal: The reaction generates water as a byproduct. Continuous removal of water via a Dean-Stark trap or water separator is crucial to drive the reaction equilibrium towards product formation, thereby increasing the yield.[12]

Detailed Synthesis Protocol

Materials:

  • p-Fluoroaniline (1.0 mol, 111.1 g)

  • Acetone (4.0 mol, 232.4 g)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (0.17 mol, 33.0 g)

  • Toluene (optional, as an azeotropic solvent)

  • Round-bottom flask (1 L) equipped with a magnetic stirrer, heating mantle, water separator (or Dean-Stark trap), and condenser.

Procedure:

  • To the 1 L round-bottom flask, add p-fluoroaniline (111.1 g). If using an azeotropic solvent, add toluene (approx. 45 g).[12]

  • Begin stirring and heat the mixture to 120-130°C.[12]

  • In a separate beaker, prepare a solution of acetone (232.4 g) and p-TSA (33.0 g).

  • Once the reaction flask reaches the target temperature, begin the slow, dropwise addition of the acetone/p-TSA solution over a period of 20-40 hours.[12] A longer addition time generally leads to higher conversion rates.

  • Throughout the addition, maintain the reaction temperature at 120-140°C and continuously collect the water generated in the water separator.[12]

  • After the addition is complete, monitor the reaction progress using gas chromatography (GC) to confirm the conversion of p-fluoroaniline (a conversion rate >95% is achievable).[12]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product via vacuum distillation. First, distill off any low-boiling substances (excess acetone, toluene). Then, increase the vacuum and temperature to distill the final product. This compound distills at approximately 180°C under 1 mm Hg vacuum.[12]

  • The expected yield of the purified product is in the range of 80-85%.[12]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_purification Workup & Purification pFA p-Fluoroaniline Mix Combine in Flask pFA->Mix Acetone Acetone Add Slow Dropwise Addition (20-40h) Acetone->Add pTSA p-TSA (catalyst) pTSA->Add Heat Heat to 120-140°C Mix->Heat Heat->Add WaterRemoval Remove H2O via Water Separator Add->WaterRemoval Cool Cool to RT WaterRemoval->Cool Distill Vacuum Distillation Cool->Distill Product Pure Product: 6-Fluoro-2,2,4-trimethyl- 1,2-dihydroquinoline Distill->Product

Caption: Synthesis workflow for this compound.

Medicinal Chemistry Applications: An Antioxidant Core

The primary therapeutic potential of this compound stems from its potent antioxidant capabilities, a hallmark of the dihydroquinoline class. This activity is the foundation for its projected utility in treating pathologies driven by oxidative stress.

Mechanism of Antioxidant Action

Dihydroquinolines function as chain-breaking antioxidants. The nitrogen atom within the dihydroquinoline ring can donate a hydrogen atom to neutralize highly reactive free radicals (like reactive oxygen species, ROS), thereby terminating the damaging chain reactions of lipid peroxidation and cellular damage. This process is central to the compound's protective effects.

Neuroprotection

Oxidative stress is a key pathogenic factor in numerous neurodegenerative diseases and acute neuronal injuries like stroke.[13][14] Studies on the closely related 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) have demonstrated significant neuroprotective effects in a rat model of cerebral ischemia/reperfusion.[4][13]

  • Key Findings for the 6-Hydroxy Analog (DHQ):

    • Reduced histopathological damage in the brain following ischemic injury.[13]

    • Decreased markers of oxidative stress (e.g., 8-isoprostane).[13]

    • Inhibited inflammatory responses by decreasing the expression of pro-inflammatory cytokines and the transcription factor NF-κB.[4][14]

    • Reduced apoptosis (programmed cell death) by decreasing the activity of caspases.[4][13]

Implications for the 6-Fluoro Analog: The 6-fluoro substitution is expected to maintain or potentially enhance these neuroprotective properties. Fluorine's high electronegativity can modulate the electronic properties of the aromatic ring, influencing the radical scavenging ability of the N-H group. Furthermore, its lipophilicity may enhance blood-brain barrier permeability, a critical factor for CNS-targeted drugs.[5]

Hepatoprotection

The liver is highly susceptible to damage from toxins and drugs, often mediated by oxidative stress. The 6-hydroxy analog (DHQ) has shown remarkable protective effects in models of toxin-induced liver injury (e.g., acetaminophen or carbon tetrachloride-induced).[6][15]

  • Key Findings for the 6-Hydroxy Analog (DHQ):

    • Alleviated inflammation and apoptosis in damaged liver tissue.[6][16]

    • Reduced oxidative stress, leading to the normalization of liver function markers (e.g., ALT, AST).[6][15]

    • The protective mechanism involves inhibiting the NLRP3 inflammasome and caspase-mediated apoptosis pathways.[15]

Implications for the 6-Fluoro Analog: Given the shared dihydroquinoline core and the central role of antioxidant activity in hepatoprotection, this compound is a strong candidate for investigation as a hepatoprotective agent.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of this compound, a series of standardized in vitro assays are required.

Protocol 1: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol (spectroscopic grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

Procedure:

  • Compound Preparation: Prepare a 1 mg/mL stock solution of the test compound and the positive control in methanol.

  • Serial Dilutions: Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Plate Setup:

    • In triplicate, add 100 µL of each compound dilution to the wells of the 96-well plate.

    • Prepare a blank control (100 µL methanol).

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using the microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Data Analysis: Plot the % scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: Cell-Based Neuroprotection Assay (Oxidative Stress Model)

Principle: This assay evaluates the ability of the test compound to protect neuronal cells from death induced by an oxidative insult, such as hydrogen peroxide (H₂O₂). Cell viability is assessed using the MTT assay, which measures mitochondrial metabolic activity.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Prepare various concentrations of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Incubate for 2-4 hours.

  • Oxidative Insult: Prepare a working solution of H₂O₂ in serum-free medium (the final concentration, e.g., 200-500 µM, must be optimized to induce ~50% cell death). Add the H₂O₂ solution to the wells (except for the untreated control group) and incubate for 24 hours.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT stock solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Carefully remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control group. Compare the viability of cells treated with H₂O₂ alone versus those pre-treated with the test compound.

Neuroprotection Assay Workflow Diagram

Assay_Workflow cluster_setup Cell Culture Setup cluster_treatment Treatment Protocol cluster_analysis Viability Analysis Seed Seed SH-SY5Y Cells in 96-well plate Adhere Incubate 24h for Adherence Seed->Adhere Pretreat Pre-treat with Test Compound (2-4h) Adhere->Pretreat Insult Induce Oxidative Stress (add H₂O₂, 24h) Pretreat->Insult MTT Add MTT Reagent (4h Incubation) Insult->MTT Dissolve Dissolve Formazan with DMSO MTT->Dissolve Read Measure Absorbance (570 nm) Dissolve->Read Result Calculate % Cell Viability Read->Result

Sources

Spectroscopic analysis of "6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the spectroscopic properties of novel chemical entities is foundational to modern drug discovery and materials science. This document provides a comprehensive guide to the spectroscopic characterization of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline , a fluorinated heterocyclic compound with potential applications in medicinal chemistry and antioxidant research. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for each analytical choice, ensuring a robust and validated approach to structural elucidation.

While published experimental spectra for this specific molecule are not widely available, this application note establishes a complete analytical framework based on established spectroscopic principles and data from closely related structural analogs. The protocols herein are designed to be self-validating, providing researchers with a reliable methodology for acquiring and interpreting high-quality spectroscopic data.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₁₂H₁₄FN, Molecular Weight: 191.24 g/mol ) is a derivative of 2,2,4-trimethyl-1,2-dihydroquinoline, a well-known antioxidant[1][2]. The introduction of a fluorine atom at the 6-position of the quinoline ring is expected to significantly modulate its electronic properties, lipophilicity, and metabolic stability, making its precise structural confirmation critical[3][4].

This guide will detail the application of four primary spectroscopic techniques for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F) to elucidate the carbon-hydrogen framework and confirm the position of the fluorine substituent.

  • Mass Spectrometry (MS) to determine the exact molecular weight and study fragmentation patterns.

  • Infrared (IR) Spectroscopy to identify key functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy to analyze the electronic transitions within the conjugated system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules in solution. For this compound, a suite of 1D (¹H, ¹³C, ¹⁹F) and potentially 2D (COSY, HSQC) experiments are recommended.

Expertise & Rationale

The ¹H NMR will provide information on the number of different types of protons and their connectivity. The gem-dimethyl group at C2 should appear as a sharp singlet, while the C4-methyl and the vinylic C3-proton will show characteristic splitting. The aromatic protons will be split by each other and, crucially, by the fluorine atom (H-F coupling). ¹⁹F NMR is essential to directly observe the fluorine environment, which is expected to be a single peak coupled to adjacent aromatic protons. ¹³C NMR will confirm the total number of carbon atoms and their hybridization, with C-F coupling constants providing definitive evidence for the point of fluorination.

Predicted NMR Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for the title compound, based on analyses of similar dihydroquinoline structures[5][6]. Data should be acquired in a standard solvent like CDCl₃.

¹H NMR Predicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Assignment
Amine Proton3.5 - 4.5broad singlet-NH
Aromatic Protons6.5 - 7.2multipletJ(H,H) & J(H,F)Ar-H
Vinylic Proton5.3 - 5.5quartetJ ≈ 1.5 HzC3-H
C4-Methyl Protons1.9 - 2.1doubletJ ≈ 1.5 HzC4-CH
C2-Gem-dimethyl1.2 - 1.4singlet-C2-(CH ₃)₂
¹³C NMR Predicted δ (ppm)Coupling (J, Hz)Assignment
Aromatic C-F155 - 160¹J(C,F) ≈ 240-250 HzC 6-F
Aromatic Carbons110 - 145²⁻⁴J(C,F) variableAr-C
Vinylic Carbons120 - 130-C 3, C 4
Quaternary Carbon50 - 55-C 2
Methyl Carbons20 - 30-C H₃
¹⁹F NMR Predicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Assignment
Aromatic Fluorine-115 to -125multipletJ(F,H)C6-F
Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Acquire data with a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and accumulate 512-1024 scans for good signal-to-noise.

  • ¹⁹F NMR Acquisition: Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Acquire data with a spectral width of ~50 ppm centered around -120 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition and to gain structural information from fragmentation patterns. High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula.

Expertise & Rationale

The molecular ion peak ([M]⁺ or [M+H]⁺) will confirm the molecular weight. The calculated exact mass for C₁₂H₁₄FN is 191.1110[7]. HRMS techniques like ESI-TOF or Orbitrap should be able to confirm this mass with sub-5 ppm accuracy, validating the elemental composition. The primary fragmentation pathway for dihydroquinolines involves the loss of a methyl group from the C2 position, which is expected to yield a prominent fragment ion at m/z [M-15]⁺. This is a characteristic fragmentation for the 2,2,4-trimethyl-1,2-dihydroquinoline core[8][9].

Predicted Mass Spectrometry Data
Technique Predicted m/zIon SpeciesRationale
HRMS (ESI+)192.1188[M+H]⁺Protonated molecular ion.
HRMS (ESI+)191.1110[M]⁺ (if observed)Molecular Ion (Exact Mass).[7]
EI-MS191[M]⁺•Molecular ion peak.
EI-MS176[M-CH₃]⁺Loss of a methyl radical from the C2 gem-dimethyl group.
Protocol: HRMS Data Acquisition (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): 8-10 L/min at 200-250 °C

    • Mass Range: m/z 50-500

  • Data Analysis: Determine the m/z of the most abundant ion and compare it to the theoretical exact mass of the protonated molecule ([C₁₂H₁₅FN]⁺). The mass error should be below 5 ppm.

Experimental Workflow: Spectroscopic Analysis

The following diagram illustrates the logical flow for the comprehensive spectroscopic analysis of the target compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Purified_Compound Purified Compound (>98% Purity) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified_Compound->NMR Aliquots for Analysis MS Mass Spectrometry (HRMS) Purified_Compound->MS Aliquots for Analysis IR IR Spectroscopy Purified_Compound->IR Aliquots for Analysis UV_Vis UV-Vis Spectroscopy Purified_Compound->UV_Vis Aliquots for Analysis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation Purity_Confirmation Purity & Identity Confirmation Structure_Elucidation->Purity_Confirmation Final Validation

Caption: Workflow for structural elucidation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These techniques provide complementary information about functional groups and the electronic nature of the molecule.

Expertise & Rationale

IR Spectroscopy: The IR spectrum will confirm the presence of key functional groups. A sharp band around 3350-3450 cm⁻¹ is characteristic of the N-H stretch of a secondary amine. Aromatic C=C stretching vibrations will appear in the 1500-1600 cm⁻¹ region. A strong absorption band in the 1200-1300 cm⁻¹ range is anticipated for the C-F (aryl-fluoride) stretch, providing key evidence for fluorination[10][11].

UV-Vis Spectroscopy: The dihydroquinoline core constitutes the primary chromophore. Electronic transitions, typically π → π*, are expected. The position of the absorption maximum (λₘₐₓ) provides insight into the extent of conjugation. Dihydroquinoline systems typically show absorption maxima in the 250-400 nm range[12][13]. The solvent can influence the λₘₐₓ, so it must be specified.

Predicted IR and UV-Vis Data
IR Spectroscopy Predicted Wavenumber (cm⁻¹)Functional Group Assignment
N-H Stretch3350 - 3450Secondary Amine
C-H Stretch (sp³)2850 - 3000Methyl groups
C=C Stretch (vinyl)~1650Alkene
C=C Stretch (arom.)1500 - 1600Aromatic Ring
C-F Stretch (aryl)1200 - 1300Aryl-Fluoride
UV-Vis Spectroscopy Predicted λₘₐₓ (nm)SolventTransition Type
Primary Absorption280 - 350Ethanolπ → π*
Protocol: IR & UV-Vis Data Acquisition

IR (ATR Method):

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background Correction: Run a background scan of the empty ATR crystal prior to sample analysis.

UV-Vis:

  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol) and dilute to a concentration that gives a maximum absorbance between 0.5 and 1.0 (typically in the 10⁻⁵ to 10⁻⁴ M range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer[14].

  • Data Acquisition: Scan the sample from 200 to 600 nm. Use a matched cuvette containing the pure solvent as the reference.

  • Data Analysis: Identify the wavelength of maximum absorption (λₘₐₓ).

Data Interpretation Logic

G cluster_input Experimental Data cluster_output Structural Confirmation NMR_Data NMR Data (Shifts, Couplings) Framework C-H Framework & F-Position NMR_Data->Framework MS_Data HRMS (Exact Mass) Formula Elemental Formula MS_Data->Formula IR_Data IR Bands (cm⁻¹) Func_Groups Functional Groups IR_Data->Func_Groups UV_Data UV-Vis (λₘₐₓ) Chromophore Conjugated System UV_Data->Chromophore Final_Structure Confirmed Structure of 6-Fluoro-2,2,4-trimethyl- 1,2-dihydroquinoline Framework->Final_Structure Formula->Final_Structure Func_Groups->Final_Structure Chromophore->Final_Structure

Caption: Integrated approach to data analysis.

Conclusion and Validation

The structural elucidation of This compound requires a multi-technique spectroscopic approach. By systematically applying NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry, IR, and UV-Vis spectroscopy, a researcher can build an unassailable case for the compound's structure and purity. The protocols and predicted data in this guide provide a robust framework for this analysis. The key validation points are the confirmation of the molecular formula by HRMS, the unambiguous placement of the fluorine atom via C-F and H-F NMR coupling constants, and the identification of all key functional groups through IR and NMR. This comprehensive characterization is an indispensable step in the research and development pipeline for any novel chemical entity.

References

  • ResearchGate. (n.d.). UV-vis spectra (CH2Cl2) of the compounds indicated. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE. Retrieved from [Link]

  • NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

  • ChemBK. (n.d.). 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A physico-chemical investigation of fluorine-enriched quinolines. Retrieved from [Link]

  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • NIST. (n.d.). Quinoline. Retrieved from [Link]

  • Liu, Y., et al. (n.d.). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Dihydroquinolines as Scaffolds for Fluorescence Sensing of Hydroxyl Radical. Retrieved from [Link]

  • Khan Academy. (2014). UV/Vis spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline.... Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

  • MassBank. (2008). 2,2,4-trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids – the structural analogues of helquinoline. Retrieved from [Link]

  • MassBank. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline; LC-ESI-QTOF; MS2. Retrieved from [Link]

  • Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.

Sources

Structural Elucidation of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development, providing unparalleled insight into molecular structure at the atomic level.[1][2][3] This application note presents a comprehensive guide to the structural characterization of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline (CAS No. 50772-15-1)[4], a heterocyclic compound of interest in medicinal chemistry. We provide a detailed, field-proven protocol for sample preparation and data acquisition for both ¹H and ¹³C NMR. Furthermore, we offer an in-depth analysis of the theoretical underpinnings for spectral prediction, including chemical shifts and coupling constants, to guide researchers in the unambiguous interpretation of their experimental data. The methodologies described herein are crucial for verifying molecular identity, assessing purity, and establishing a reference standard for this compound and its analogues in a drug discovery pipeline.[5]

Introduction: The Imperative for Structural Verification

This compound is a substituted dihydroquinoline, a scaffold present in numerous biologically active molecules.[6][7] The introduction of a fluorine atom and several methyl groups creates a unique electronic and steric environment. In drug discovery and development, precise structural confirmation is not merely a formality but a foundational requirement for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards.[1][8]

NMR spectroscopy serves as the gold standard for the structural elucidation of organic molecules.[8] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR maps the carbon backbone of the molecule.[7] Together, they allow for a complete and unambiguous assignment of the molecular structure. This guide explains the causality behind experimental choices and provides a self-validating framework for acquiring and interpreting high-quality NMR data for the title compound.

Molecular Structure and Spectroscopic Considerations

The structure of this compound, with a systematic atom numbering scheme, is presented below. Understanding this structure is key to predicting and interpreting the resulting NMR spectra.

Figure 1: Molecular structure of this compound with atom numbering.

Theoretical Predictions:
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton, the N-H proton, and the three methyl groups. The aromatic protons (H5, H7, H8) will be split by each other and by the fluorine at C6, resulting in complex multiplets. The gem-dimethyl protons at C2 should appear as a single sharp singlet, as they are equivalent and have no adjacent protons. The methyl group at C4 will also be a singlet, slightly deshielded by the adjacent double bond. The vinylic proton at C3 will be a singlet. The N-H proton signal is often broad and its chemical shift can be concentration-dependent.

  • ¹³C NMR: Twelve distinct carbon signals are expected. The fluorine atom at C6 will cause a large C-F coupling constant for C6 and smaller couplings for C5 and C7. The chemical shifts will be influenced by the electronegativity of the nitrogen and fluorine atoms and the hybridization of the carbon atoms (sp² vs. sp³).

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires meticulous attention to the experimental setup. The following protocol is designed to minimize artifacts and ensure spectral integrity.

Figure 2: Standard workflow for NMR structural analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry vial.[9][10] The use of a secondary vial prevents loss of material and allows for better dissolution before transfer.[10][11]

    • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[10] CDCl₃ is an excellent choice for many non-polar to moderately polar organic compounds. The volume is critical for optimal shimming on most modern spectrometers.[12][13]

    • Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogeneous solution free of particulate matter is essential for high-resolution spectra.[9]

    • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad, Norell). Avoid using scratched or chipped tubes, as imperfections can degrade magnetic field homogeneity.[12][13]

    • Capping & Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with a unique identifier.

  • Data Acquisition:

    • Instrumentation: The following parameters are typical for a 400 MHz or 500 MHz NMR spectrometer.

    • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

    • ¹H NMR Acquisition:

      • Pulse Program: A standard single-pulse (zg30) experiment.

      • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 8 to 16 scans.

    • ¹³C NMR Acquisition:

      • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) to ensure all carbon signals appear as singlets (unless coupled to fluorine).

      • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

      • Acquisition Time: ~1 second.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 to 4096 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.[2] Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

    • Integrate the signals in the ¹H spectrum.

Predicted Spectral Data and Interpretation

The following tables summarize the predicted chemical shifts (δ), multiplicities, and assignments for the ¹H and ¹³C NMR spectra of the title compound. These predictions are based on established principles of NMR spectroscopy and data from similar quinoline structures.[6][14][15]

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Atom(s)Predicted δ (ppm)MultiplicityIntegrationRationale & Notes
NH 3.5 - 4.5broad s1HChemical shift is variable and depends on concentration/solvent. Signal may be broad due to quadrupolar relaxation and/or exchange.
H 56.8 - 7.0dd1HOrtho to the electron-donating NH group (shielding) and meta to the fluorine. Shows coupling to H7 and H8.
H 76.6 - 6.8dd1HOrtho to the fluorine atom, which will cause a significant downfield shift and a large ³JHF coupling (~8-10 Hz). Also coupled to H5 and H8.
H 86.5 - 6.7d1HMost upfield of the aromatic protons, ortho to the NH group. Coupled to H7.
H 35.3 - 5.5s1HVinylic proton, deshielded by the C=C double bond. Appears as a singlet as there are no adjacent protons.
C4-CH₃ 2.0 - 2.2s3HAllylic methyl group on the double bond. Appears as a singlet.
C2-(CH₃ )₂1.2 - 1.4s6HGem-dimethyl groups at an sp³ carbon. Equivalent protons result in a single sharp singlet.
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
Atom(s)Predicted δ (ppm)Multiplicity (from F)Rationale & Notes
C 4145 - 150sQuaternary sp² carbon of the double bond.
C 6155 - 160d, ¹JCF ≈ 245 HzDirectly attached to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant.
C 8a140 - 145sQuaternary aromatic carbon adjacent to nitrogen.
C 4a125 - 130d, ³JCF ≈ 7-9 HzQuaternary aromatic carbon. Shows smaller three-bond coupling to fluorine.
C 5115 - 120d, ²JCF ≈ 20-25 HzAromatic CH carbon. Shows two-bond coupling to fluorine.
C 7112 - 118d, ²JCF ≈ 20-25 HzAromatic CH carbon ortho to fluorine.
C 8110 - 115sAromatic CH carbon ortho to the NH group.
C 3120 - 125sVinylic CH carbon.
C 250 - 55sQuaternary sp³ carbon adjacent to nitrogen.
C4-C H₃20 - 25sAllylic methyl carbon.
C2-(C H₃)₂28 - 32sGem-dimethyl carbons.

The Role of Advanced NMR Experiments

While 1D NMR provides the primary data, unambiguous assignment, especially for the closely spaced aromatic signals, often requires 2D NMR techniques.[1]

  • COSY (¹H-¹H Correlation Spectroscopy): Would confirm the coupling network between the aromatic protons H5, H7, and H8.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for the definitive assignment of C5, C7, C8, and C3.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds. This is crucial for assigning the quaternary carbons (C2, C4, C4a, C6, C8a) by observing correlations from the well-defined methyl and aromatic protons.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through the systematic application of ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality, reliable spectra. The provided predictive analysis, grounded in fundamental NMR principles, serves as a robust framework for spectral interpretation and assignment. This comprehensive approach ensures the accurate characterization of this and related heterocyclic molecules, a critical step in advancing research and development in the chemical and pharmaceutical sciences.

References

  • Cheu, R. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Zakharyuta, A. N., et al. (2022). Synthesis of 4,5-Dihydro-1H-[1][4]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules, 27(13), 3988. Retrieved from [Link]

  • Amaro, D. A., et al. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. Molecules, 26(4), 856. Retrieved from [Link]

  • Caceres-Cortes, J. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Technology Networks. Retrieved from [Link]

  • ResearchGate. (n.d.). Addressing Stereochemistry of Heterocyclic Compounds by DFT NMR Calculations. Retrieved from [Link]

  • MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]

  • Reddit. (2018, April 21). Predicting the results of ESR and NSR in heterocyclic aromatic compounds. Retrieved from [Link]

  • Soubias, O., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 14(10), 1059. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3418. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-FLUOROQUINOLINE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline is a substituted dihydroquinoline derivative. The dihydroquinoline scaffold is a core component in various biologically active molecules and functional materials. The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, is a well-known antioxidant used in the rubber industry.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, accurate and robust analytical methods are paramount for its identification, quantification, and structural elucidation in various matrices, from synthesis reaction mixtures to biological samples.

This application note provides a comprehensive guide to the analysis of this compound using modern mass spectrometry techniques. We present detailed protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers in pharmaceutical development, chemical synthesis, and materials science. The methodologies are grounded in the fundamental principles of ionization and fragmentation, providing a self-validating framework for confident analysis.

Physicochemical Properties and Analytical Strategy

A successful mass spectrometry workflow begins with an understanding of the analyte's properties.

PropertyValue / PredictionImplication for MS Method Development
Molecular Weight 191.24 g/mol [3][4]Ideal mass range for standard quadrupole and time-of-flight (TOF) analyzers.
Polarity Moderately polarSuitable for both reversed-phase LC and GC (with sufficient volatility).
Volatility Predicted to be semi-volatileAmenable to GC analysis, likely with moderate oven temperatures.[5][6]
pKa (Predicted) The dihydroquinoline nitrogen is basic.Readily protonated, making positive mode Electrospray Ionization (ESI+) a prime candidate for LC-MS.[7]
Thermal Stability Expected to be stableSuitable for GC analysis without significant on-column degradation.

Based on these properties, two complementary strategies are proposed:

  • LC-MS/MS: The preferred method for analyzing samples in complex liquid matrices (e.g., biological fluids, reaction mixtures). It offers high sensitivity and specificity without requiring sample derivatization.[8][9][10]

  • GC-MS: An excellent choice for volatile and semi-volatile compounds, providing robust chromatographic separation and highly reproducible fragmentation patterns through Electron Ionization (EI).[11][12]

Protocol I: LC-MS/MS Analysis by Electrospray Ionization (ESI)

This protocol is optimized for sensitive quantification and structural confirmation. The basic nitrogen atom in the dihydroquinoline ring is readily protonated, making positive ion mode ESI highly efficient.

Sample Preparation

The key to preventing nonspecific binding and ensuring accurate quantification is proper sample preparation.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standards: Serially dilute the stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples (e.g., Plasma): For quantification in a biological matrix, employ a protein precipitation extraction. Add 300 µL of ice-cold acetonitrile to 100 µL of plasma, vortex for 1 minute, and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for analysis.

Instrumental Parameters

The following parameters provide a robust starting point for analysis on a triple quadrupole or Q-TOF mass spectrometer.

ParameterRecommended SettingRationale
Chromatography
HPLC ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Excellent retention and peak shape for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterProvides a proton source to enhance ionization efficiency.
Mobile Phase B0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
Gradient10% B to 95% B over 5 minutes, hold for 2 minProvides effective separation from polar and non-polar impurities.
Flow Rate0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp.40 °CEnsures reproducible retention times and peak shape.
Injection Volume5 µLBalances sensitivity with chromatographic performance.
Mass Spectrometry
Ionization ModeESI Positive (ESI+)The basic nitrogen is readily protonated to form [M+H]⁺.[7][13]
Capillary Voltage3.5 kVOptimizes the electrospray process for droplet formation.
Desolvation Temp.350 °CFacilitates efficient solvent evaporation.
Desolvation GasNitrogen, 800 L/hrAids in droplet desolvation.
MS1 Scan Rangem/z 50-300To identify the precursor ion [M+H]⁺ at m/z 192.1188.
MS/MSCollision-Induced Dissociation (CID)
Collision GasArgonInert gas for efficient fragmentation.
Collision Energy10-30 eV (Ramp)Allows for characterization of multiple fragmentation pathways.
Expected Results and Discussion

The primary ion observed in the full scan (MS1) spectrum will be the protonated molecule, [M+H]⁺, at m/z 192.1188 . This accurate mass measurement is crucial for confirming the elemental composition.

For structural confirmation and quantification, a Multiple Reaction Monitoring (MRM) experiment can be developed based on the predicted fragmentation of the m/z 192.1188 precursor.

LC-MS Workflow Diagram

Caption: LC-MS/MS workflow for targeted analysis.

Protocol II: GC-MS Analysis by Electron Ionization (EI)

GC-MS with Electron Ionization (EI) provides orthogonal data to LC-MS. EI is a high-energy ionization technique that produces extensive, reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.[12]

Sample Preparation

GC-MS requires samples to be in a volatile, non-polar solvent.

  • Stock and Working Solutions: Prepare standards in a volatile solvent such as dichloromethane or ethyl acetate.

  • Derivatization: For this compound, derivatization is unnecessary due to its inherent volatility and thermal stability.

Instrumental Parameters
ParameterRecommended SettingRationale
Gas Chromatography
GC ColumnMid-polarity (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)Provides good separation for a wide range of semi-volatile compounds.
Carrier GasHelium, 1.2 mL/min (constant flow)Inert and provides high efficiency.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Oven Program100 °C (hold 1 min), ramp to 280 °C at 15 °C/minElutes the analyte in a reasonable time with good peak shape.
Injection ModeSplitless (1 µL)Maximizes sensitivity for trace analysis.
Mass Spectrometry
Ionization ModeElectron Ionization (EI)Standard, high-energy ionization for creating reproducible libraries.
Ionization Energy70 eVThe industry standard for creating comparable mass spectra.
Source Temp.230 °CStandard operating temperature to prevent condensation.
Quadrupole Temp.150 °CEnsures consistent mass analysis.
Scan Rangem/z 40-300Covers the molecular ion and all expected fragments.
GC-MS Workflow Diagram

Caption: GC-EI-MS workflow for compound identification.

Predicted Fragmentation Pathways

Understanding the fragmentation is key to structural elucidation. The following pathways are predicted based on established fragmentation rules for quinoline derivatives and related structures.[14][15][16]

The molecular ion (M⁺˙) in EI-MS will be observed at m/z 191.1110 . The most likely initial fragmentation is the loss of a methyl radical (•CH₃) from the gem-dimethyl group at the C2 position, which is a highly favored α-cleavage next to the nitrogen atom. This leads to a stable, resonance-delocalized cation.

Predicted Key Fragments:

Ionm/z (Nominal)Proposed Structure / LossMethod
[M]⁺˙191Molecular IonEI
[M+H]⁺192Protonated MoleculeESI
[M-CH₃]⁺176Loss of a methyl radical (•CH₃)EI / CID
[M-CH₃-HCN]⁺˙149Subsequent loss of hydrogen cyanideEI / CID
[M-C₃H₇]⁺148Loss of an isopropyl radicalCID
Proposed Fragmentation Diagram (EI and CID)

Caption: Predicted major fragmentation pathways.

The loss of a methyl group to form the ion at m/z 176 is expected to be the base peak in the EI spectrum and a major product ion in the CID spectrum. This fragment is an excellent candidate for use as a quantifier ion in MRM experiments (192.1 -> 176.1). The further loss of HCN from the quinoline ring is a characteristic fragmentation for this class of compounds, leading to the ion at m/z 149.[14]

Conclusion

This application note outlines robust and complementary mass spectrometry-based protocols for the analysis of this compound.

  • LC-ESI-MS/MS is recommended for its high sensitivity and suitability for complex liquid samples, using the [M+H]⁺ ion at m/z 192.1 as the precursor.

  • GC-EI-MS provides orthogonal confirmation with a reproducible fragmentation pattern, characterized by a strong molecular ion at m/z 191 and a base peak corresponding to the loss of a methyl group at m/z 176 .

By leveraging these two techniques, researchers can achieve unambiguous identification, accurate quantification, and detailed structural confirmation of this fluorinated dihydroquinoline, facilitating its development and application across various scientific fields.

References

  • The Role of Liquid Chromatography Mass Spectrometry in Pharmaceutical Drugs. Journal of Pharmaceutical Sciences. [URL: https://www.hilarispublisher.com/open-access/the-role-of-liquid-chromatography-mass-spectrometry-in-pharmaceutical-drugs.pdf]
  • Lelièvre, F., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [URL: https://pubmed.ncbi.nlm.nih.gov/31950914/]
  • Gabelica, V., et al. (2003). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 75(22), 6355-6363. [URL: https://pubs.acs.org/doi/10.1021/ac034699f]
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Application Note: Structural Elucidation of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline using Fourier-Transform Infrared (FTIR) spectroscopy. Dihydroquinoline scaffolds are significant structural motifs in medicinal chemistry and materials science.[1][2] FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for confirming the functional group identity and structural integrity of these synthesized molecules. This note details several robust protocols for sample preparation, data acquisition, and spectral interpretation, designed for researchers, chemists, and quality control analysts. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction and Scientific Principle

The structural confirmation of newly synthesized compounds is a cornerstone of drug discovery and chemical research.[3] Among the suite of analytical techniques available, FTIR spectroscopy is indispensable for identifying the functional groups within a molecule.[3] The technique is based on the principle that chemical bonds vibrate at specific, quantized frequencies.[4] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural vibrational modes, such as stretching and bending.[4] The resulting FTIR spectrum—a plot of infrared intensity versus wavenumber—serves as a unique "molecular fingerprint," providing definitive evidence for the presence of key functional groups and the overall molecular structure.[4]

This compound (C₁₂H₁₄FN) is a heterocyclic compound featuring a secondary amine within a partially saturated ring, an aromatic system substituted with a fluorine atom, and multiple methyl groups.[5] The precise characterization of this molecule is critical for its intended applications. This guide provides the necessary protocols to obtain a high-quality FTIR spectrum and interpret its key features to validate the molecular structure.

Materials and Equipment

2.1 Equipment

  • Fourier-Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum One, Shimadzu IRAffinity-1, or equivalent).[6][7]

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.[8]

  • Hydraulic press for KBr pellets.[9]

  • Pellet die.[9]

  • Agate mortar and pestle.[9]

  • Infrared-transparent salt plates (KBr or NaCl).[10][11]

  • Desiccator for storing salt plates and KBr powder.

  • Pipettes and vials.

2.2 Reagents and Consumables

  • Sample: this compound.

  • FTIR-grade Potassium Bromide (KBr), dried in an oven at >100 °C to remove moisture.[11]

  • Volatile solvent (e.g., methylene chloride or acetone), spectroscopic grade.[8][10]

  • Cleaning solvents (e.g., acetone, ethanol).[8][11]

  • Lens paper and lint-free wipes.

2.3 Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for this compound before handling.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals inside a fume hood to avoid inhalation of powders or solvent vapors.

Experimental Workflow and Protocols

The selection of a sample preparation method is critical for obtaining a high-quality spectrum. For a solid compound like this compound, several reliable methods are available. The overall workflow is visualized below.

FTIR_Workflow cluster_prep PART 1: Sample Preparation (Choose One) cluster_acq PART 2: Data Acquisition cluster_analysis PART 3: Data Analysis P1 Protocol 1: KBr Pellet A2 Load Sample P1->A2 P2 Protocol 2: Thin Film P2->A2 P3 Protocol 3: ATR (Recommended) P3->A2 A1 Instrument Setup & Background Scan A1->A2 A3 Collect Spectrum A2->A3 D1 Baseline Correction & Peak Picking A3->D1 D2 Assign Vibrational Modes D1->D2 D3 Structural Confirmation D2->D3

Caption: General workflow for FTIR analysis.

3.1 Protocol 1: KBr Pellet Method

This traditional method provides excellent spectra but requires careful preparation to avoid scattering effects and moisture contamination.[11]

  • Grinding: Add approximately 1-2 mg of the sample and 100-200 mg of oven-dried KBr powder to a clean agate mortar.[9]

  • Mixing: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce light scattering.[11][12]

  • Pellet Formation: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[9]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR instrument for analysis.[9]

    • Causality Note: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to the sample when properly mixed, minimizing spectral artifacts.[9]

3.2 Protocol 2: Thin Solid Film Method

A simpler technique suitable for compounds soluble in a volatile solvent.[10]

  • Dissolution: Dissolve 5-10 mg of the sample in a few drops of a volatile solvent like methylene chloride in a small vial.[10]

  • Deposition: Place a single drop of this solution onto the surface of a clean, dry KBr or NaCl salt plate.[10][11]

  • Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin solid film of the compound will remain on the plate.[10]

  • Analysis: Place the salt plate in the sample holder for analysis.

    • Trustworthiness Check: If spectral peaks are too intense (flat-topped), the film is too thick. Clean the plate and use a more dilute solution. If peaks are too weak, add another drop of the solution and let it dry.[10]

3.3 Protocol 3: Attenuated Total Reflectance (ATR) Method (Recommended)

This is the most rapid and straightforward method, requiring minimal sample preparation.[8][9]

  • Background Scan: Ensure the ATR crystal surface is clean. Perform a background scan with the clean, empty crystal.[8]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.[8]

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. Turn the knob until it clicks to ensure consistent and intimate contact.[8]

  • Analysis: Collect the spectrum directly.

    • Expertise Insight: Good contact between the sample and the ATR crystal is essential for a strong signal. The infrared beam only penetrates a few microns into the sample, so surface analysis is paramount.[9]

FTIR Data Acquisition

The following is a generalized procedure. Refer to your specific instrument's operating manual for details.[6][13]

  • Software & Instrument Startup: Turn on the spectrometer and the attached computer. Launch the instrument control software (e.g., OMNIC, Spectrum).[6][8] The instrument should be allowed to warm up to ensure the stability of optical components.[6]

  • Experiment Setup: Define the scan parameters. Standard settings are generally sufficient:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.[6]

    • Number of Scans: 16 or 32 scans are typically co-added to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

    • Display Mode: Transmittance (%) or Absorbance.

  • Background Collection: With nothing in the sample compartment (or a clean ATR crystal), run a background scan.[6][8] This is a critical step to measure the spectrum of atmospheric CO₂ and water vapor, which is then subtracted from the sample spectrum.

  • Sample Collection: Place the prepared sample (KBr pellet, thin film, or on the ATR crystal) into the sample holder.[13]

  • Run Scan: Initiate the sample scan.

  • Save Data: Save the resulting spectrum. It is also good practice to export the data as a text or CSV file for further processing in other software.[13]

  • Cleaning: Thoroughly clean the ATR crystal or salt plates with an appropriate solvent (e.g., acetone) and return them to storage.[8][10]

Spectral Interpretation and Data Analysis

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its specific functional groups.

5.1 Predicted Vibrational Frequencies

The following table summarizes the expected key absorption bands based on the known frequencies for quinoline derivatives, aromatic amines, and fluorinated compounds.[14][15][16]

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityStructural Assignment
3400 - 3300N-H StretchMediumSecondary amine in the dihydroquinoline ring
3100 - 3000C-H Stretch (sp²)Medium to WeakAromatic C-H bonds on the benzene ring
2980 - 2850C-H Stretch (sp³)StrongAsymmetric and symmetric stretching of methyl groups
1620 - 1580N-H BendMediumBending vibration of the secondary amine
1600 - 1450C=C StretchStrong to MediumAromatic ring skeletal vibrations
1350 - 1250C-N Stretch (Aromatic)StrongAryl-amine bond
1250 - 1180C-F StretchVery StrongFluoro-aromatic bond
1250 - 1020C-N Stretch (Aliphatic)MediumAliphatic amine C-N bond
900 - 675C-H Out-of-Plane BendStrong to MediumAromatic C-H wagging

5.2 Analysis of Key Spectral Regions

  • > 3000 cm⁻¹ Region: Look for a distinct, medium-intensity peak around 3350 cm⁻¹ characteristic of the N-H stretching vibration of the secondary amine.[17] This peak confirms the presence of the dihydroquinoline nitrogen. Weaker absorptions just above 3000 cm⁻¹ are due to aromatic C-H stretching, while strong, sharp peaks below 3000 cm⁻¹ confirm the aliphatic methyl groups.

  • 1700 - 1400 cm⁻¹ (Fingerprint Region I): This region is crucial. A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ are indicative of the C=C stretching vibrations within the aromatic ring.[14][15] The N-H bending vibration may also appear here, often around 1600 cm⁻¹.

  • 1400 - 900 cm⁻¹ (Fingerprint Region II): This region contains a wealth of structural information. The most prominent peak is expected to be the very strong C-F stretching vibration, typically found between 1250-1180 cm⁻¹.[18] Additionally, strong signals from C-N stretching will be present. The complexity of this region makes it a powerful tool for confirming the overall molecular structure.

  • < 900 cm⁻¹ Region: Strong absorptions in this area are due to the out-of-plane C-H bending of the substituted benzene ring. The specific pattern of these peaks can help confirm the substitution pattern on the aromatic ring.[19]

By systematically comparing the acquired spectrum to these expected frequencies, a researcher can confidently confirm the identity and structural integrity of this compound.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Mills, A. (n.d.). Standard Operating Procedure 1 FTIR (Spectrum One). Retrieved from [Link]

  • EPFL. (n.d.). FTIR Standard Operating Procedure. Retrieved from a PDF hosted by EPFL, specific URL not available from search results.
  • University of Illinois. (n.d.). Shimadzu FTIR Standard Operating Procedure. Retrieved from [Link]

  • Scribd. (n.d.). FTIR SOP: Setup and Analysis Guide. Retrieved from [Link]

  • Pharma Beginners. (2020). FTIR-Operation and Calibration SOP. Retrieved from [Link]

  • ASTM International. (n.d.). A Technique for Preparing Solid Organic Samples for Infrared Analysis. Retrieved from [Link]

  • Feist, B. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Journal of Chemical Education.
  • MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from [Link]

  • Bernstein, M. P., et al. (1999). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

  • PubMed. (2013). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2-Dihydro-2,2,4-trimethylquinoline - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Fluoro-4-hydroxy-2-methylquinoline - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Defense Technical Information Center. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines. Retrieved from [Link]

  • NIH PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIH PubChem. (n.d.). 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Truman State University. (2005). Vibrational Frequencies. Retrieved from [Link]

  • YouTube. (2025). What Is Vibrational Frequency In IR Spectroscopy? - Chemistry For Everyone. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of Experimental and Calculated Vibrational Frequencies (cm⁻¹) of NMA on Pt(111). Retrieved from [Link]

  • NIST Technical Series Publications. (n.d.). Tables of molecular vibrational frequencies, consolidated volume I. Retrieved from [Link]

  • Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important quinoline derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to enhance the success and efficiency of your laboratory work.

Introduction

The synthesis of this compound, a valuable scaffold in medicinal chemistry and material science, is typically achieved through a modification of the classic Skraup-Doebner-von Miller reaction. This involves the acid-catalyzed condensation of p-fluoroaniline with acetone. While the reaction appears straightforward, it is often plagued by issues such as low yields, byproduct formation, and difficult purifications. This guide aims to provide practical, experience-based solutions to these common problems.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield?

A1: Low yields in this synthesis are a frequent challenge and can often be attributed to several factors:

  • Incomplete Reaction: The reaction equilibrium may not be sufficiently driven towards the product. A key aspect of this reaction is the removal of water as it is formed. Failure to efficiently remove water will hinder the reaction's progress.

  • Side Reactions: Acetone can undergo self-condensation under acidic conditions to form mesityl oxide and other byproducts.[1][2] These side reactions compete with the desired reaction pathway, consuming the starting material and complicating the purification process.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote the formation of undesirable byproducts and polymerization.[3]

Q2: I am observing a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?

A2: The formation of dark, polymeric material is a common issue in acid-catalyzed reactions involving anilines and carbonyl compounds. This is often due to:

  • Acid-Catalyzed Polymerization: Strong acids can promote the polymerization of acetone and the intermediate α,β-unsaturated carbonyl compounds.[4]

  • Oxidation: Anilines are susceptible to oxidation, which can be exacerbated by high temperatures and the presence of certain impurities.

To mitigate this, consider the following:

  • Catalyst Choice: While strong mineral acids can be used, organic acids like p-toluenesulfonic acid often provide a good balance of reactivity and control, reducing the extent of charring.[3]

  • Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial. Overheating can significantly increase the rate of polymerization.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Q3: My final product is difficult to purify, and I see multiple spots on my TLC plate. How can I improve the purity of my crude product?

A3: The presence of multiple impurities is often due to the formation of isomers and byproducts from the condensation of aniline and acetone.[1] To improve the purity of your product:

  • Reaction Control: The most effective way to obtain a pure product is to minimize the formation of impurities during the reaction itself. This can be achieved by carefully controlling the stoichiometry of the reactants and the reaction conditions.

  • Purification Method: For this compound, vacuum distillation is a highly effective purification method.[3] The product has a relatively high boiling point, allowing for the removal of lower-boiling impurities.

  • Column Chromatography: If distillation does not provide the desired purity, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

Q4: The reaction seems to stall, and I have a high amount of unreacted p-fluoroaniline remaining. What can I do to drive the reaction to completion?

A4: A high amount of residual starting material indicates that the reaction has not gone to completion. To address this:

  • Efficient Water Removal: As mentioned, the removal of water is critical. Ensure your water separator (e.g., a Dean-Stark apparatus) is functioning correctly.[3]

  • Reaction Time: This reaction can be slow. Extending the reaction time may be necessary to achieve a higher conversion.

  • Catalyst Activity: Ensure your acid catalyst has not degraded. If using a solid catalyst, ensure it is properly activated.

Experimental Protocol

This protocol is based on a method for the preparation of this compound.[3]

Materials:

  • p-Fluoroaniline

  • Acetone

  • p-Toluenesulfonic acid

  • Toluene (optional, as a solvent for azeotropic water removal)

  • Round-bottom flask

  • Water separator (Dean-Stark apparatus)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Distillation apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a water separator, and a reflux condenser, add p-fluoroaniline. If using a solvent, add toluene.

  • Heating: Heat the mixture to 120-140°C.

  • Reactant Addition: Prepare a solution of acetone and p-toluenesulfonic acid. Add this solution dropwise to the heated reaction mixture over several hours.

  • Reaction Monitoring: During the addition, maintain the temperature and continuously remove the water generated through the water separator. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to check for the consumption of p-fluoroaniline.

  • Work-up: Once the reaction is complete (as indicated by the stabilization of the p-fluoroaniline conversion), cool the reaction mixture to room temperature.

  • Purification:

    • First, distill off any low-boiling substances (e.g., excess acetone, toluene).

    • Then, perform a vacuum distillation to isolate the this compound. The product will distill at a high temperature under reduced pressure (e.g., up to 180°C at 1 mm Hg).[3]

Data Presentation

ParameterRecommended ValueRationale
Molar Ratio (p-fluoroaniline:acetone) 1 : 3.5 - 4.5An excess of acetone is used to drive the reaction forward.
Catalyst Loading (p-toluenesulfonic acid) Varies, see reference[3]The amount of catalyst can be optimized to balance reaction rate and side reactions.
Reaction Temperature 120 - 140°CThis temperature range provides a good rate of reaction while minimizing byproduct formation.
Addition Time 20 - 40 hoursA slow, controlled addition of the acetone/catalyst mixture is crucial to prevent a runaway reaction and minimize side reactions.
Expected Yield 80 - 84%With careful control of the reaction parameters, high yields are achievable.[3]

Visualizations

Experimental Workflow Diagram

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with p-fluoroaniline and toluene B Heat to 120-140°C A->B Step 1 C Dropwise addition of acetone & p-TSA solution B->C Step 2 D Continuous water removal (Dean-Stark) C->D Continuous E Monitor reaction (GC/TLC) D->E Monitor F Cool to room temperature E->F Completion G Distill off low boilers F->G Step 3 H Vacuum distillation of product G->H Step 4

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct StalledReaction Stalled Reaction Start->StalledReaction CheckWaterRemoval Check water removal efficiency LowYield->CheckWaterRemoval CheckReactionControl Review reaction control (e.g., addition rate) ImpureProduct->CheckReactionControl CheckWaterRemoval2 Check water removal StalledReaction->CheckWaterRemoval2 CheckTemp Verify reaction temperature CheckWaterRemoval->CheckTemp Efficient ImproveWaterRemoval Improve Dean-Stark setup CheckWaterRemoval->ImproveWaterRemoval Inefficient OptimizeTemp Adjust temperature (120-140°C) CheckTemp->OptimizeTemp Suboptimal ConsiderSideReactions Consider side reactions (e.g., acetone self-condensation) CheckTemp->ConsiderSideReactions Optimal OptimizePurification Optimize purification (vacuum distillation) CheckReactionControl->OptimizePurification Controlled SlowAddition Slow down reactant addition CheckReactionControl->SlowAddition Too Fast ImproveWaterRemoval2 Improve Dean-Stark setup CheckWaterRemoval2->ImproveWaterRemoval2 Inefficient CheckCatalyst Check catalyst activity CheckWaterRemoval2->CheckCatalyst Efficient UseFreshCatalyst Use fresh/active catalyst CheckCatalyst->UseFreshCatalyst Inactive IncreaseTime Increase reaction time CheckCatalyst->IncreaseTime Active

Caption: A decision tree to troubleshoot common issues in the synthesis.

References

  • Nowicki, J., Jaroszewska, K., Nowakowska-Bogdan, E., Szmatola, M., & Iłowska, J. (2018). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. ResearchGate. Available at: [Link]

  • Wendt, J. A., & Peterson, K. P. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. Available at: [Link]

  • Ramann, G. A., & Cowen, B. J. (2015). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Tetrahedron Letters, 56(52), 7241-7243. Available at: [Link]

  • Ankush, M., & Kumar, S. (2022). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. IIP Series. Available at: [Link]

  • KINGCHEM LIAONING CHEMICAL CO LTD. (2020). A kind of preparation method of this compound. Eureka. Available at: [Link]

  • Katritzky, A. R., & Rachwal, S. (1996). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 61(10), 3131-3135. Available at: [Link]

  • Liu, Y., Gao, Q., Liu, L., & Li, S. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 24(12), 5641-5644. Available at: [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (2003). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 40(1), 125-130. Available at: [Link]

  • Hans, M., & Delaude, L. (n.d.). N,N'-Dimesitylethylenediimine. Organic Syntheses. Available at: [Link]

  • RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents. (n.d.).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (2023). 2,2,4-Trimethyl-1,2-dihydroquinoline. Wikimedia Foundation. Available at: [Link]

  • Liu, Y., Gao, Q., Liu, L., & Li, S. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. ResearchGate. Available at: [Link]

  • Plotnikov, E., et al. (2022). Novel Antioxidant, Deethylated Ethoxyquin, Protects against Carbon Tetrachloride Induced Hepatotoxicity in Rats by Inhibiting NLRP3 Inflammasome Activation and Apoptosis. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Plotnikov, E., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. Available at: [Link]

  • Ukraintsev, I. V., et al. (2019). 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids – the structural analogues of helquinoline. ResearchGate. Available at: [Link]

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Technical Support Center: Optimizing the Synthesis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize conditions for high yield and purity. The synthesis, typically a variation of the Doebner-von Miller reaction, involves the acid-catalyzed condensation of p-fluoroaniline with acetone.[1][2] While robust, this reaction requires careful control of parameters to prevent side reactions and maximize product formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield is a common challenge and can be attributed to several factors, primarily incomplete conversion, side reactions, or suboptimal reaction parameters. The reaction involves a reversible conjugate addition followed by cyclization and dehydration, so maintaining conditions that favor the forward reaction is critical.[2][3]

Core Areas for Optimization:

  • Water Removal: The reaction generates water, which can inhibit the acid catalyst and shift the equilibrium back towards the reactants. Continuous removal of water using a Dean-Stark apparatus or a similar water separator is essential for driving the reaction to completion.[1]

  • Temperature Control: The reaction temperature is a critical parameter. Temperatures between 120-140°C are typically reported to be effective.[1]

    • Too low (<120°C): The reaction rate will be slow, leading to incomplete conversion.

    • Too high (>140°C): This can promote the formation of polymeric tars and other degradation byproducts.[4]

  • Reactant Stoichiometry & Addition Rate: A significant molar excess of acetone is generally used to ensure complete consumption of the p-fluoroaniline.[1] Critically, the slow, dropwise addition of acetone (often over many hours) is a key strategy. This maintains a low concentration of the carbonyl compound, which disfavors acid-catalyzed self-condensation (a major side reaction) and promotes the desired reaction with the aniline.[1][4]

  • Catalyst Loading & Activity: P-toluenesulfonic acid (p-TsOH) is a commonly used and effective catalyst.[1] Ensure the catalyst is dry and active. In some protocols, the catalyst is added in portions throughout the acetone addition to maintain its activity over the long reaction time.[1]

Q2: I'm observing significant tar and polymer formation, making purification difficult. How can this be minimized?

A2: Tar formation is characteristic of acid-catalyzed reactions involving anilines and carbonyls under heating.[4] It arises from the polymerization of reactants, intermediates, and the product itself.

Mitigation Strategies:

  • Strict Temperature Management: Avoid exceeding the optimal temperature range (130-140°C). Localized hotspots due to poor stirring can also be a cause, so ensure vigorous and efficient mechanical stirring.

  • Controlled Reactant Addition: As mentioned in A1, the slow, controlled addition of the acetone/catalyst solution is the most effective way to prevent the buildup of reactive intermediates that can polymerize.[1][4]

  • Inert Solvent: The use of an inert, azeotropic solvent like toluene not only aids in water removal but also helps in heat dissipation and maintaining a more controlled reaction environment.[1]

Q3: My post-reaction analysis (GC/TLC) shows a large amount of unreacted p-fluoroaniline. What went wrong?

A3: High levels of residual starting material point directly to an incomplete or stalled reaction.

Troubleshooting Steps:

  • Verify Water Removal: Check that your water separator is functioning correctly and that water is being collected. If no water is being removed, the reaction is not proceeding.

  • Extend Reaction Time: These reactions can be slow. Patents describe addition times of 20-40 hours.[1] Ensure you are allowing sufficient time for the reaction to reach completion after the addition is finished. Monitor the reaction progress by GC to determine the endpoint.

  • Re-evaluate Catalyst: The amount and activity of the p-TsOH are crucial. If the catalyst is old or has absorbed moisture, its effectiveness will be compromised. Consider using a fresh batch or increasing the loading slightly. The strategy of adding the catalyst in portions can also help maintain a sufficient catalytic rate throughout the process.[1]

  • Check Molar Ratios: Confirm that you are using a sufficient excess of acetone (e.g., 3.5 to 4.5 moles per mole of p-fluoroaniline).[1]

Q4: The crude product is a dark, viscous oil. What is the best method for purification?

A4: The crude product from this reaction is typically a dark, tarry mixture. The primary purification method cited in the literature for isolating this compound on a preparative scale is vacuum distillation .[1]

Purification Protocol:

  • Initial Workup: First, distill off the low-boiling components, such as the solvent (toluene) and excess acetone, at atmospheric pressure.

  • High-Vacuum Distillation: The target product is a high-boiling liquid. The crude residue should be distilled under high vacuum (e.g., 1 mm Hg). The product is reported to distill at approximately 180°C under these conditions.[1] This process effectively separates the desired dihydroquinoline from non-volatile polymeric tars and residual salts.

  • Chromatography (for smaller scales): For smaller research-scale batches where distillation may be impractical, column chromatography on silica gel can be an effective alternative for achieving high purity.

Reaction Mechanism & Optimization Workflow

The synthesis of this compound is a specific application of the Doebner-von Miller reaction. The mechanism, while debated, is generally understood to proceed through the following key stages.[2][3]

Proposed Reaction Pathway:

  • Aldol Condensation: Two molecules of acetone undergo an acid-catalyzed aldol condensation to form mesityl oxide (an α,β-unsaturated ketone) in situ.

  • Conjugate Addition: The p-fluoroaniline performs a nucleophilic conjugate addition to the mesityl oxide.

  • Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration to form the final 1,2-dihydroquinoline ring system.

Reaction_Mechanism Fig 1. Proposed Reaction Mechanism cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Cyclization & Dehydration pFA p-Fluoroaniline Intermediate Conjugate Adduct pFA->Intermediate Acetone1 Acetone (2 eq.) MO Mesityl Oxide (in situ) Acetone1->MO + H+ MO->Intermediate Product 6-Fluoro-2,2,4-trimethyl- 1,2-dihydroquinoline Intermediate->Product + H+ - H2O H2O H2O pTsOH p-TsOH (Catalyst) pTsOH->Acetone1 pTsOH->Intermediate

Caption: Fig 1. Proposed Reaction Mechanism

Troubleshooting Workflow for Low Yield

When faced with low product yield, a systematic approach to troubleshooting is most effective. The following workflow can help identify and resolve the root cause.

Troubleshooting_Workflow decision decision start Start: Low Yield Observed q1 Is water being collected in the separator? start->q1 Check Reaction Log end_ok Process Optimized a1_yes a1_yes q1->a1_yes Yes a1_no FIX: Check apparatus setup, ensure temperature is sufficient for azeotrope distillation. q1->a1_no No q2 Does GC analysis show high % unreacted p-fluoroaniline? a1_yes->q2 Monitor Conversion a1_no->q1 a2_yes a2_yes q2->a2_yes Yes a2_no a2_no q2->a2_no No a2_sol ACTION: 1. Increase reaction time. 2. Verify catalyst activity/loading. 3. Check reactant stoichiometry. a2_yes->a2_sol Incomplete Reaction a3_sol ACTION: 1. Lower reaction temp slightly. 2. Decrease rate of acetone addition. 3. Ensure efficient stirring. a2_no->a3_sol Significant Side Products a2_sol->end_ok a3_sol->end_ok

Caption: Fig 2. Troubleshooting Workflow for Low Yield

Data Summary & Protocols

Table 1: Summary of Reaction Parameter Optimization

The following table summarizes data synthesized from published patent literature, illustrating the impact of key variables on reaction outcomes.[1]

ParameterCondition ACondition BCondition CKey Insight & Recommendation
p-Fluoroaniline 1 mol1 mol1 mol-
Acetone 3.5 mol4.5 mol4.0 molA higher molar excess (4.0-4.5x) appears to favor higher conversion.
p-TsOH 33g25g33g (added in portions)Portion-wise addition of the catalyst over the reaction period may lead to the highest conversion by maintaining catalytic activity.
Temperature 120-130°C130-140°C130-140°CA temperature range of 130-140°C provides a good balance between reaction rate and minimizing side reactions.
Addition Time 24 hours20 hours40 hoursA longer, slower addition time (40h) correlates with the highest conversion rate, minimizing polymerization.
Conversion Rate 90%92%96%-
Final Yield 80%81%84%-
Optimized Experimental Protocol

This protocol is a synthesized example based on best practices identified from the literature.[1]

Materials:

  • p-Fluoroaniline (1.0 mol, 111 g)

  • Acetone (4.0 mol, 232 g)

  • p-Toluenesulfonic acid monohydrate (33 g)

  • Toluene (44 g)

Procedure:

  • Apparatus Setup: Equip a suitable glass reaction flask with a mechanical stirrer, a heating mantle, a temperature probe, a dropping funnel, and a Dean-Stark water separator fitted with a reflux condenser.

  • Initial Charge: Charge the reaction flask with p-fluoroaniline (111 g) and toluene (44 g).

  • Reactant Solution: In a separate beaker, prepare a solution of acetone (232 g) and p-toluenesulfonic acid (33 g). Note: For best results, divide the p-TsOH into ten equal portions (3.3 g each). Add the first portion to the acetone.

  • Reaction Initiation: Begin stirring and heat the flask contents to 130-140°C.

  • Controlled Addition: Once the temperature is stable, begin the slow, dropwise addition of the acetone/p-TsOH solution from the dropping funnel. Aim for a total addition time of 40 hours.

  • Catalyst Addition: Add one portion (3.3 g) of the remaining p-TsOH to the reaction flask every 4 hours during the addition period.

  • Water Removal: Continuously collect the water generated by the reaction in the Dean-Stark trap.

  • Monitoring: Monitor the conversion of p-fluoroaniline periodically using a suitable analytical method (e.g., GC analysis).

  • Workup & Purification:

    • After the addition is complete and the reaction has reached maximum conversion, allow the mixture to cool.

    • Arrange the apparatus for distillation. First, distill off the toluene and excess acetone at atmospheric pressure.

    • Once the low-boiling substances are removed, switch to a high-vacuum system (e.g., <1 mm Hg).

    • Carefully distill the crude residue. Collect the fraction boiling at approximately 180°C (at 1 mm Hg) to obtain the purified this compound.

References

  • A kind of preparation method of this compound. Eureka.
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Doebner–Miller reaction. Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

Sources

Technical Support Center: Synthesis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-fluoro-2,2,4-trimethyl-1,2-dihydroquinoline. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental observations and provide actionable, field-tested solutions to common problems.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via an acid-catalyzed condensation reaction between p-fluoroaniline and acetone. This reaction is a variation of the classic Doebner-von Miller or Skraup-type quinoline syntheses.[1][2][3] While effective, this reaction is sensitive to various parameters that can lead to the formation of significant byproducts, impacting both yield and purity. This guide will address the most frequently encountered issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is contaminated with a significant amount of unreacted p-fluoroaniline. What are the likely causes and how can I improve the conversion rate?

A1: Root Cause Analysis & Solution

Low conversion of p-fluoroaniline is a common issue, often stemming from suboptimal reaction conditions or catalyst deactivation.[4] The reaction involves a series of equilibria, and pushing them towards the product is key.

Troubleshooting Steps:

  • Catalyst Loading and Type: The choice and amount of acid catalyst are critical. While various acids like p-toluenesulfonic acid (p-TSA), hydrofluoric acid (HBF4), or Lewis acids like scandium triflate can be used, their effectiveness can vary.[1][4]

    • Recommendation: If using p-TSA, ensure it is anhydrous. A typical loading is a significant molar fraction relative to the aniline. One patent describes using a weight ratio of p-fluoroaniline to p-TSA between 1:(0.01) and 1:(2).[4] Incrementally increasing the catalyst loading may improve conversion.

  • Effective Water Removal: The cyclization reaction generates water. According to Le Chatelier's principle, its presence can inhibit the forward reaction.

    • Recommendation: Use a Dean-Stark apparatus or similar setup to azeotropically remove water as it forms, especially if using a solvent like toluene.[4] If running the reaction neat (only acetone and aniline), slow addition of acetone and maintaining a temperature sufficient to distill off water is crucial.[4]

  • Reaction Temperature and Time: The reaction requires elevated temperatures (typically 120-140°C) to proceed efficiently.[4]

    • Recommendation: Ensure your reaction temperature is consistently maintained. Insufficient heat will result in a sluggish reaction. Prolonging the reaction time, in conjunction with effective water removal, can also drive the reaction to completion. Monitor the reaction progress by a suitable technique (e.g., TLC, GC, or LC-MS) to determine the optimal reaction time.

  • Molar Ratio of Reactants: An excess of acetone is generally used to act as both a reactant and a solvent.

    • Recommendation: A molar ratio of acetone to p-fluoroaniline of 3.5:1 or higher is often employed.[4] This ensures that the concentration of one of the key reactants remains high throughout the reaction.

ParameterSuboptimal ConditionRecommended Action
Catalyst Insufficient loading or activityIncrease catalyst loading incrementally. Ensure catalyst is anhydrous.
Water Removal Water allowed to accumulateUse a Dean-Stark trap or ensure continuous removal by distillation.
Temperature Too low (<120°C)Maintain a consistent temperature between 120-140°C.
Reactant Ratio Low acetone to aniline ratioUse a significant excess of acetone (e.g., >3.5 molar equivalents).
Q2: I am observing a dark, tarry residue in my reaction flask, making workup difficult and lowering my yield. What causes this and how can it be minimized?

A2: Understanding and Preventing Polymerization

The formation of tar or polymeric material is a hallmark side reaction in many acid-catalyzed quinoline syntheses, especially under harsh conditions.[5] This is due to the polymerization of reactants, intermediates, and even the product itself.

Causality and Mitigation Strategies:

  • Excessive Heat: While high temperatures are needed, runaway or excessively high temperatures can accelerate polymerization and charring.

    • Recommendation: Maintain strict temperature control. Use a well-calibrated heating mantle and thermometer. For highly exothermic steps, such as the initial addition of catalyst, consider using an ice bath to moderate the reaction.[5]

  • High Catalyst Concentration: Overly acidic conditions can promote unwanted side reactions.

    • Recommendation: While a sufficient amount of catalyst is needed for conversion (see Q1), an excessive amount can be detrimental. Find the optimal balance for your specific setup. Some protocols advocate for the portion-wise addition of the catalyst over the course of the reaction to maintain a steady concentration without a large initial spike.[4]

  • Oxidation: Although the target is a dihydroquinoline, harsh conditions can sometimes lead to complex oxidative side reactions contributing to tar formation.

    • Recommendation: While not always practical, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes reduce oxidative charring.

Workflow for Minimizing Tar Formation

cluster_0 Reaction Setup cluster_1 Control Parameters cluster_2 Outcome Setup Combine p-Fluoroaniline and Acetone Add_Catalyst Add Acid Catalyst Setup->Add_Catalyst Slowly, with cooling Temp_Control Maintain Temp (120-140°C) Add_Catalyst->Temp_Control Water_Removal Continuous H2O Removal Add_Catalyst->Water_Removal Inert_Atm Inert Atmosphere (Optional) Add_Catalyst->Inert_Atm High_Yield High Yield Clean Product Temp_Control->High_Yield Tar_Formation Tar Formation Temp_Control->Tar_Formation If >150°C Water_Removal->High_Yield Inert_Atm->High_Yield

Caption: Workflow for minimizing tar formation.

Q3: My purified product shows the presence of two additional compounds with similar masses: one is the fully aromatic 6-fluoro-2,2,4-trimethylquinoline, and the other is the corresponding tetrahydroquinoline. Why am I seeing these?

A3: The Challenge of Dihydroquinoline Stability

1,2-Dihydroquinolines are known to be somewhat unstable, particularly in acidic or oxidizing environments.[6] The presence of the quinoline and tetrahydroquinoline derivatives is a classic sign of two competing side reactions: oxidation and disproportionation.

Mechanisms of Byproduct Formation:

  • Oxidation: 1,2-Dihydroquinolines can be readily oxidized to their more stable aromatic quinoline counterparts.[6] This can happen due to atmospheric oxygen, especially at high temperatures or in the presence of trace metal impurities.

    • Prevention:

      • Inert Atmosphere: Conducting the reaction and workup under an inert atmosphere (N₂) can significantly reduce oxidation.

      • Careful Workup: Avoid excessive heating during solvent removal. When extracting, use peroxide-free ethers.[6]

  • Disproportionation: In the presence of trace acids, one molecule of the 1,2-dihydroquinoline can be reduced to the tetrahydroquinoline while another is oxidized to the quinoline.[6]

    • Prevention:

      • Thorough Neutralization: During the workup, ensure the reaction mixture is fully neutralized with a base (e.g., NaHCO₃ or NaOH solution) to remove the acid catalyst before any purification steps like distillation or chromatography.

      • Prompt Purification: Do not let the crude product sit for extended periods in an acidic state.

Byproduct Formation Pathway

Product 6-Fluoro-2,2,4-trimethyl- 1,2-dihydroquinoline (Desired Product) Quinoline 6-Fluoro-2,2,4-trimethyl- quinoline (Oxidized Byproduct) Product->Quinoline Oxidation (O2, Heat) Product->Quinoline Disproportionation (Acid Trace) Tetrahydroquinoline 6-Fluoro-2,2,4-trimethyl- 1,2,3,4-tetrahydroquinoline (Reduced Byproduct) Product->Tetrahydroquinoline Disproportionation (Acid Trace)

Caption: Competing degradation pathways of the target molecule.

Q4: I've noticed impurities that seem to be derived from acetone self-condensation. Is this possible and how do I avoid it?

A4: Managing Acetone Side Reactions

Yes, under acidic conditions, acetone can undergo self-condensation to form species like diacetone alcohol and mesityl oxide (also referred to as iso-propylidene acetone).[2] Mesityl oxide can then potentially react with the aniline to form different quinoline-related byproducts or other impurities.

Controlling Acetone Reactivity:

  • Slow Addition of Acetone: Instead of adding all the acetone at the beginning, a slow, continuous addition of an acetone/catalyst solution over the course of the reaction can keep the instantaneous concentration of free acetone lower, favoring the desired reaction with p-fluoroaniline.[4]

  • Temperature Control: The rate of acetone self-condensation is also temperature-dependent. Adhering to the recommended temperature range (120-140°C) without overshooting helps to minimize this side reaction pathway.

Experimental Protocol: Reference Synthesis

This is a generalized protocol based on literature procedures.[4] Researchers should optimize conditions for their specific equipment and scale.

Materials:

  • p-Fluoroaniline

  • Acetone

  • p-Toluenesulfonic acid (p-TSA), anhydrous

  • Toluene (optional, as azeotroping agent)

  • Round-bottom flask equipped with a mechanical stirrer, heating mantle, thermometer, and Dean-Stark trap with a condenser.

Procedure:

  • Setup: In a fume hood, charge the reaction flask with p-fluoroaniline (1.0 mol) and toluene (if used).

  • Heating: Begin stirring and heat the mixture to the target reaction temperature (e.g., 130°C).

  • Reactant Addition: Prepare a solution of acetone (3.5 - 4.5 mol) and p-TSA (e.g., 0.2 mol). Add this solution dropwise to the heated aniline mixture over several hours (e.g., 20-24 hours).[4]

  • Reaction: During the addition, maintain the temperature and continuously remove the water collected in the Dean-Stark trap.

  • Monitoring: After the addition is complete, continue heating and monitor the conversion of p-fluoroaniline by GC or TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate or ether).

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product is often a dark oil. Purify by vacuum distillation to obtain the final product.[4]

References

  • Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. ResearchGate. [Link]

  • A kind of preparation method of this compound. Eureka.
  • 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. Canadian Journal of Chemistry. [Link]

  • 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. ResearchGate. [Link]

  • Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry. [Link]

  • Synthesis of dihydroquinolinones. Organic Chemistry Portal. [Link]

  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. [Link]

  • 1,2-Dihydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Dihydroquinolines in the Twenty-First Century. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

Sources

Technical Support Center: 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Introduction to the Stability of this compound

This compound is a substituted dihydroquinoline with promising applications in medicinal chemistry and materials science.[1] However, like many dihydroquinoline derivatives, its stability can be a critical factor for successful experimental outcomes. The dihydroquinoline core is susceptible to oxidation and photochemical reactions, which can lead to the formation of impurities and a decrease in potency. This guide will help you understand and mitigate these stability issues.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What is the cause and is it still usable?

A1: A color change to yellow or brown is a common indicator of degradation, likely due to oxidation. The dihydroquinoline ring system is prone to oxidation, which can lead to the formation of colored quinoline derivatives or other degradation products. It is strongly recommended to perform a purity analysis (e.g., by HPLC) to determine the extent of degradation before proceeding with your experiment. For sensitive applications, it is best to use a fresh, pure sample.

Q2: I observe a loss of potency of my compound over time, even when stored in the freezer. What could be the reason?

A2: While cold storage slows down degradation, it may not completely prevent it, especially if the compound is exposed to air and light during handling. The repeated freeze-thaw cycles can also introduce moisture, which may accelerate degradation. It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q3: What are the best practices for handling and storing this compound?

A3: To ensure the stability of this compound, follow these guidelines:

  • Storage: Store in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A refrigerator or freezer is recommended for long-term storage.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood or glove box to minimize exposure to air and moisture.[2][3] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solutions: Prepare solutions fresh for each experiment whenever possible. If you need to store solutions, protect them from light and consider storing them under an inert atmosphere at low temperatures.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides step-by-step guidance to resolve them.

Issue 1: Unexpected Peaks in Chromatogram

Symptom: Your HPLC or GC-MS analysis shows unexpected peaks that were not present in the initial analysis of the compound.

Possible Cause: Degradation of the compound due to improper handling, storage, or experimental conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Issue 2: Inconsistent Experimental Results

Symptom: You are observing poor reproducibility in your experiments involving this compound.

Possible Cause: Inconsistent purity of the compound due to ongoing degradation.

Troubleshooting Steps:

  • Purity Check: Before each experiment, perform a quick purity check of your compound using a validated analytical method (e.g., HPLC).

  • Standardize Handling: Ensure that all researchers handling the compound follow the same strict storage and handling protocols.

  • Fresh Solutions: Prepare fresh solutions of the compound for each set of experiments. Avoid using old stock solutions.

  • Inert Atmosphere: If your experiment is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., using Schlenk techniques).

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, we can infer potential degradation pathways based on the known chemistry of dihydroquinolines and related compounds. Forced degradation studies are essential to experimentally confirm these pathways.[4][5]

Degradation_Pathways A This compound B Oxidation A->B C Photodegradation A->C D Acid/Base Hydrolysis A->D E 6-Fluoro-2,2,4-trimethylquinoline (Aromatization Product) B->E F Hydroxylated Derivatives B->F G Ring-Opened Products C->G H Polymeric Impurities D->H

Caption: Potential degradation pathways for this compound.

1. Oxidation: The most probable degradation pathway is the oxidation of the dihydroquinoline ring to the corresponding aromatic quinoline. This process, known as aromatization, can be facilitated by atmospheric oxygen and is often accelerated by light and heat. Other oxidative reactions could lead to the formation of hydroxylated derivatives.

2. Photodegradation: Dihydroquinolines can be susceptible to photolytic cleavage.[6] Exposure to UV or even ambient light can lead to the formation of ring-opened products or other complex rearrangements.

3. Acid/Base Catalyzed Degradation: In the presence of strong acids or bases, the compound may undergo hydrolysis or polymerization. The synthesis of related trimethyl-dihydroquinolines can sometimes yield polymeric byproducts, suggesting that under certain conditions, polymerization can be a competing reaction.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4][5][8]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or DAD detector

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: To a third aliquot, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Keep an aliquot of the stock solution in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all the stressed samples, along with a control sample (untreated stock solution), by a suitable HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating the parent compound from its potential degradation products.[9][10][11]

Starting HPLC Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient (e.g., 5% B to 95% B over 30 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or scan with DAD for optimal wavelength)
Injection Volume 10 µL

Method Development and Validation:

  • Optimization: Inject the forced degradation samples and optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation of all peaks.

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

References

  • ResearchGate. (n.d.). Reduction and oxidation of dihydroquinolines. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). Photochemical reactions of 1,2-dihydroquinolines. Retrieved from [Link]

  • Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Retrieved from [Link]

  • MDPI. (n.d.). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in pharmaceutical formulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PubChem Compound Database. Retrieved from [Link]

  • Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

  • Symbiosis Online Publishing. (n.d.). Development and Validation of Stability Stability-indicating HPLC Method for Related Substances Analysis of Fluorometholone in a. Retrieved from [Link]

  • Eureka. (2020). A kind of preparation method of this compound. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE. Retrieved from [Link]

  • Eurofluor. (n.d.). Safety and Health. Retrieved from [Link]

  • Oak Ridge National Laboratory. (n.d.). Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. Retrieved from [Link]

  • Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
  • PubMed. (n.d.). Fate of dimethylsilanediol (DMSD) via indirect photolysis in water. Retrieved from [Link]

Sources

Technical Support Center: Challenges in Scaling Up 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot and production scales. We will explore common challenges, provide detailed troubleshooting guides, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

The synthesis of this compound, a valuable heterocyclic compound, is typically achieved via an acid-catalyzed condensation reaction between p-fluoroaniline and acetone.[1] This reaction is a variant of the classical Doebner-von Miller quinoline synthesis.[2][3][4] While straightforward on a lab scale, scaling up this process introduces significant challenges related to reaction control, impurity profiles, and process safety.[5][6]

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of the this compound synthesis in a question-and-answer format.

Issue 1: Decreased Yield and Purity on Scale-Up

Q: We successfully synthesized our target compound with an 85% yield in the lab, but upon scaling up to a 50L reactor, the yield dropped to 60% and we're seeing a significant increase in impurities. What are the likely causes and how can we troubleshoot this?

A: A drop in yield and purity during scale-up is a multifaceted problem often rooted in mass and heat transfer limitations.[5] What works in a round-bottom flask doesn't always translate directly to a large reactor.

Root Cause Analysis:

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up.[5] The condensation of p-fluoroaniline and acetone is an exothermic reaction.[7] In a large reactor, inefficient heat dissipation can lead to localized "hot spots," promoting undesirable side reactions and the formation of polymeric/tarry materials.[5]

  • Poor Mixing: Inadequate agitation in a larger vessel leads to non-homogeneity. This can result in localized high concentrations of reactants or catalysts, which can drive the formation of byproducts and reduce the overall reaction rate.[5]

  • Kinetics and Concentration: The optimal reactant concentration on a small scale might not be suitable for a larger batch due to changes in heat and mass transfer dynamics.[5]

Troubleshooting Steps & Protocol:

  • Enhance Mixing: Transition from magnetic stirring to an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine) to ensure the reaction mixture is homogeneous.[5]

  • Improve Temperature Control:

    • Utilize a jacketed reactor with a reliable temperature control unit.[5]

    • Monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature.[5]

    • For highly exothermic reactions, consider a semi-batch approach. Add the acetone dropwise to the heated solution of p-fluoroaniline and catalyst to better control the rate of heat generation.[1][5] A patent for a similar synthesis suggests adding an acetone and p-toluenesulfonic acid solution over 20-40 hours.[1]

  • Re-optimize Reaction Concentration: Experiment with slight adjustments to the solvent volume. While higher concentrations can increase reaction rates, they may also exacerbate issues with solubility and heat transfer.[5]

  • Raw Material Quality Control: The impact of impurities in starting materials is magnified at a larger scale. Ensure the p-fluoroaniline and acetone are of high purity and consistent between batches.[5]

Issue 2: Formation of Tarry, Polymeric Byproducts

Q: Our reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible. What is causing this and how can we prevent it?

A: The formation of tar and polymeric materials is a classic challenge in Doebner-von Miller type reactions, primarily due to the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl intermediates formed in situ from acetone.[8][9]

Root Cause Analysis:

  • Acid-Catalyzed Polymerization: Strong acids like p-toluenesulfonic acid, while necessary for the cyclization, can also aggressively promote the polymerization of acetone condensation products (like mesityl oxide).[9]

  • High Temperatures: Excessive heat accelerates these unwanted polymerization side reactions.[9]

Troubleshooting Steps & Protocol:

  • Control Reagent Addition: The most effective strategy is to add the acetone (or a mixture of acetone and catalyst) slowly and portion-wise to the hot p-fluoroaniline solution.[1] This maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction with aniline over self-polymerization.[9]

  • Optimize Temperature: Maintain the lowest effective temperature that allows for a reasonable reaction rate. A typical range for this synthesis is 120-140°C.[1] Tightly controlling this temperature is critical.[9]

  • Consider a Biphasic System: While not explicitly detailed for this specific fluorinated derivative in the search results, a general strategy for Doebner-von Miller reactions is to use a biphasic solvent system. For example, using an inert solvent like toluene can help sequester the acetone and its self-condensation products in the organic phase, reducing their polymerization in the acidic aqueous phase.[1][9]

  • Catalyst Optimization: While p-toluenesulfonic acid is commonly used, you could explore other Brønsted or Lewis acids that might offer a better balance between promoting the desired cyclization and minimizing polymerization.[3][9]

Issue 3: Difficult Purification and Persistent Impurities

Q: We are struggling with the final purification. Column chromatography is not feasible for our scale, and distillation results in co-distillation of impurities. What are the common impurities and what is a scalable purification strategy?

A: At scale, the ideal purification method is recrystallization or distillation.[5] The difficulty you're facing suggests the presence of closely related impurities.

Common Impurities and Their Origin:

ImpurityPotential Cause
Unreacted p-fluoroanilineIncomplete reaction due to insufficient time, temperature, or poor mixing.[1][5]
Tetrahydroquinoline derivativesIncomplete oxidation of the dihydroquinoline intermediate, or over-reduction if a reducing agent is present.[9]
Polymeric/Tarry MaterialsUncontrolled exotherms or high reactant concentrations.
Oxidized ByproductsExposure to air at high temperatures.[5]

Scalable Purification Strategy:

  • Work-up Optimization:

    • After the reaction is complete, perform a careful neutralization step with a base like sodium bicarbonate or sodium hydroxide.

    • Follow with a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate, toluene).[5][10] A proper phase split is crucial and more efficient at a larger scale.[5]

  • Vacuum Distillation: This is a common method for purifying liquid quinoline derivatives.[6] A patent for this specific compound details distilling the product at 180°C under a 1 mm Hg vacuum.[1] To improve separation from closely boiling impurities, consider using a fractional distillation column.

  • Recrystallization: If the final product is a solid or can be converted to a solid salt (e.g., hydrochloride), recrystallization is a highly effective and scalable purification technique.[6] This method is excellent for removing small amounts of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and its loading for this synthesis at scale? A1: P-toluenesulfonic acid is a commonly cited catalyst for this reaction.[1] A patent suggests a weight ratio of p-fluoroaniline to p-toluenesulfonic acid ranging from 1:(0.01 to 2).[1] For a 1 mol scale of p-fluoroaniline, examples use between 25g and 33g of p-toluenesulfonic acid.[1] It's crucial to perform optimization studies at the pilot scale to determine the ideal loading that balances reaction time, yield, and impurity formation. Other acid catalysts like hydrochloric acid, fluoboric acid, or various Lewis acids have also been used in related quinoline syntheses.[3][11]

Q2: How can we monitor the reaction progress effectively in a large reactor? A2: In a large-scale setting, taking frequent samples for analysis by Thin-Layer Chromatography (TLC) might be impractical. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are more suitable methods. A patent for this synthesis specifically mentions using gas chromatography to analyze the conversion rate of p-fluoroaniline.[1] You can develop a GC method to track the disappearance of the starting material (p-fluoroaniline) and the appearance of the product.

Q3: What are the key safety considerations when scaling up this reaction? A3:

  • Exothermic Reaction: The reaction is exothermic. A failure in temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure. Ensure your reactor has an adequate cooling system and a pressure relief device.

  • Reagent Handling: p-Fluoroaniline is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. Acetone is highly flammable.

  • Acid Catalyst: Strong acids like p-toluenesulfonic acid are corrosive. Use appropriate acid-resistant equipment and PPE.[1]

Q4: Can we use an inert atmosphere, and is it necessary? A4: While the reaction is a condensation, dihydroquinolines can be susceptible to oxidation, especially at high temperatures.[5] Using an inert atmosphere (e.g., nitrogen or argon) can help prevent the formation of oxidized byproducts and improve the color and purity of the final product.[5] It is a recommended practice for ensuring product quality at scale.

Visualizations

Experimental Workflow: Scale-Up Synthesis

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Semi-Batch Reaction cluster_workup 3. Work-up & Isolation prep_charge Charge p-fluoroaniline and optional solvent (Toluene) prep_heat Heat to 120-140°C under N2 atmosphere prep_charge->prep_heat reac_add Slowly add acetone/catalyst solution over 20-40h prep_heat->reac_add reac_prep Prepare solution of Acetone and p-TsOH reac_prep->reac_add reac_monitor Monitor conversion by GC/HPLC reac_add->reac_monitor reac_water Continuously remove water via Dean-Stark reac_add->reac_water work_cool Cool to RT reac_monitor->work_cool work_distill Distill off low boiling point substances work_cool->work_distill work_vac Vacuum Distill Product (~180°C @ 1 mmHg) work_distill->work_vac

Caption: Workflow for scaled-up synthesis of this compound.

Troubleshooting Logic: Low Yield

G start Low Yield at Scale q1 Is reaction temperature stable and controlled? start->q1 q2 Is mixing adequate? (No dead zones) q1->q2 Yes sol1 Improve heat transfer: - Use jacketed reactor - Calibrate probe - Consider semi-batch addition q1->sol1 No q3 Is significant tar/ polymer observed? q2->q3 Yes sol2 Improve agitation: - Use overhead stirrer - Optimize impeller design q2->sol2 No q4 Is starting material consumed (by GC)? q3->q4 No sol3 Reduce polymerization: - Slow reagent addition - Optimize temperature - Consider biphasic system q3->sol3 Yes q4->sol1 Yes sol4 Increase reaction time or re-evaluate catalyst loading q4->sol4 No

Caption: Decision tree for troubleshooting low yield in scale-up synthesis.

References

  • Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives. Benchchem.
  • A kind of preparation method of this compound. Eureka.
  • Overcoming challenges in the synthesis of substituted quinolines. Benchchem.
  • Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer.
  • Doebner–Miller reaction. Wikipedia. Available from: [Link]

  • In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ). Benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Doebner-Miller reaction and applications. Slideshare. Available from: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available from: [Link]

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
  • US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. Google Patents.
  • 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PubChem. Available from: [Link]

  • RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline. Google Patents.

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Technical Support Center: Troubleshooting the Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Skraup synthesis of quinolines. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful yet notoriously challenging reaction. Here, we address common experimental issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights to help you optimize your synthesis and mitigate unwanted side reactions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction is producing a large amount of black, intractable tar. What is causing this and how can I prevent it?

A1: This is the most common issue with the Skraup synthesis and is primarily caused by the uncontrolled polymerization of acrolein.

Causality: The Skraup reaction begins with the concentrated sulfuric acid-catalyzed dehydration of glycerol to form the key intermediate, acrolein (propenal).[1][2][3] This step is highly exothermic. Acrolein is an α,β-unsaturated aldehyde and is extremely susceptible to polymerization under the harsh acidic and high-temperature conditions of the reaction, leading to the formation of black, tarry polymeric goo.[4][5] If the local temperature rises too quickly, the rate of acrolein formation can exceed its rate of consumption in the desired conjugate addition with aniline, favoring this polymerization side reaction.

Troubleshooting & Mitigation Strategies:

  • Controlled Reagent Addition: The sulfuric acid should be added very slowly to the mixture of aniline, glycerol, and ferrous sulfate with efficient external cooling (e.g., an ice bath).[4][6] This prevents an initial surge in temperature that would accelerate acrolein formation.

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄•7H₂O) is a classic and highly effective method to moderate the reaction's violence.[3][4][7] While its exact role is debated, it is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, which helps to control the exotherm.[8] Boric acid has also been used for this purpose.[4][8]

  • Vigorous Stirring: Ensure efficient and constant mechanical stirring throughout the addition and heating phases. This helps to dissipate heat, prevent the formation of localized hotspots where polymerization can initiate, and ensure homogeneity.[4]

  • Careful Heating: The reaction should be heated gently to initiate. Once the exotherm begins (often observed as a vigorous reflux), the external heat source should be removed immediately.[4][9] The heat of the reaction itself should be sufficient to maintain reflux for a period. If the reaction subsides too quickly, gentle heating can be reapplied.

Q2: The reaction is dangerously vigorous and difficult to control, with material being lost through the condenser. How can I improve safety and control?

A2: The notoriously violent nature of the Skraup synthesis is due to the combination of the highly exothermic dehydration of glycerol and the subsequent condensation and oxidation steps. [3][7]

Causality: The reaction releases a significant amount of heat. If this heat is not dissipated effectively, the reaction rate can accelerate exponentially, leading to a thermal runaway. This results in a sudden, violent boiling of the reaction mixture that can overwhelm the reflux condenser.

Troubleshooting & Mitigation Strategies:

  • Scale and Glassware: Use a reaction flask that is significantly larger than the reaction volume (e.g., a 2 L flask for a 1 L reaction) to accommodate potential foaming and vigorous boiling. Ensure you are using a highly efficient condenser, or even two condensers in series, to handle the vapor.[9]

  • Moderator is Essential: As detailed in A1, the use of ferrous sulfate is critical for taming the reaction's vigor.[3][8] Do not attempt this reaction on a large scale without it.

  • Procedural Discipline: Adhere strictly to a protocol of slow, controlled addition of sulfuric acid with cooling.[4] Rushing this step is a common cause of runaway reactions.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer. This provides direct feedback on the reaction's state and allows for timely intervention with cooling if the temperature rises too rapidly.

Q3: My quinoline yield is very low, and the primary isolated material is unreacted aniline. What factors are impacting the conversion?

A3: Low conversion can be attributed to several factors, including insufficient reaction temperature/time, an ineffective oxidizing agent, or issues with the aniline substrate itself.

Causality: The Skraup synthesis requires high activation energy for the cyclization and oxidation steps.[10] If the temperature is not maintained adequately after the initial exotherm, the reaction can stall. Furthermore, the final step is the oxidation of the 1,2-dihydroquinoline intermediate to the aromatic quinoline.[3][11][12] If the oxidizing agent is insufficient or ineffective, the reaction will stop at the dihydroquinoline stage, which may not be stable under the workup conditions.

Troubleshooting & Mitigation Strategies:

  • Reaction Time and Temperature: After the initial exotherm subsides, the reaction mixture typically requires a period of heating under reflux (e.g., 2-3 hours) to ensure the reaction goes to completion.[6]

  • Choice of Oxidizing Agent: Nitrobenzene is a common oxidizing agent and also serves as a solvent.[2][7] Arsenic pentoxide is also effective and can result in a less violent reaction.[3][7] Ensure the correct stoichiometry of the oxidizing agent is used. The nitrobenzene is reduced to aniline, which can re-enter the reaction, but an initial sufficient charge is necessary.[3]

  • Substrate Reactivity: The nucleophilicity of the starting aniline is crucial. Electron-withdrawing groups (like a nitro group) on the aniline ring can significantly decrease its reactivity, making the initial Michael addition to acrolein difficult and leading to very low yields.[13] In such cases, a different synthetic route to the desired quinoline may be more appropriate.

Visualizing Reaction vs. Side Reaction

The following diagram illustrates the desired Skraup synthesis pathway versus the primary side reaction, acrolein polymerization.

Skraup_Pathways cluster_main Main Synthetic Pathway cluster_side Major Side Reaction Glycerol Glycerol H2SO4_1 conc. H₂SO₄ -2H₂O Acrolein Acrolein (α,β-unsaturated aldehyde) H2SO4_1->Acrolein Dehydration Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Acrolein->Michael_Adduct Polymerization Acid-Catalyzed Polymerization Aniline Aniline Aniline->Michael_Adduct 1,4-Conjugate Addition Cyclization Acid-Catalyzed Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation [O] Quinoline Quinoline (Desired Product) Oxidation->Quinoline Tar Polyacrolein Tar (Side Product) Polymerization->Tar Excess Heat & Acid

Caption: Desired Skraup pathway vs. acrolein polymerization.

Quantitative Guide: Reaction Moderators

ModeratorTypical Molar Ratio (Moderator:Aniline)Key FunctionReference
Ferrous Sulfate (FeSO₄•7H₂O) ~0.05 - 0.1Smoothes the exotherm by moderating the oxidation step. Reduces charring and tar formation.[4],[8],[3]
Boric Acid (H₃BO₃) VariableReported to moderate reaction violence, potentially by forming esters with glycerol, controlling its dehydration rate.[4],[8]

Validated Experimental Protocol: Synthesis of Quinoline

This protocol is adapted from Organic Syntheses and incorporates best practices for controlling side reactions.[8]

Safety Precaution: This reaction is highly exothermic and can become violent.[6][7] It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, safety goggles, and chemical-resistant gloves. A fire extinguisher and a base bath for quenching should be readily accessible.

Reagents:

  • Aniline: 1.0 mol

  • Anhydrous Glycerol: 2.4 mol

  • Nitrobenzene: 0.5 mol

  • Concentrated Sulfuric Acid (98%): 2.0 mol

  • Ferrous Sulfate Heptahydrate (FeSO₄•7H₂O): 0.1 mol

Procedure:

  • Setup: Equip a 2-liter round-bottom flask with a powerful mechanical stirrer, a reflux condenser, and a large-bore dropping funnel. Place the flask in a heating mantle, which is itself placed within a larger ice-water bath for emergency cooling.

  • Charging Reactants: To the flask, add the aniline, glycerol, ferrous sulfate heptahydrate, and nitrobenzene. Begin vigorous stirring.

  • Acid Addition: Slowly and carefully add the concentrated sulfuric acid through the dropping funnel over a period of at least 45-60 minutes. Maintain cooling with an ice bath as needed to keep the initial temperature below 100°C.

  • Initiation: Once all the acid is added, remove the cooling bath. Gently heat the mixture with the heating mantle. A vigorous exothermic reaction will typically start when the internal temperature reaches approximately 130-140°C.

  • Reaction Control: As soon as the reaction becomes self-sustaining (indicated by vigorous reflux), immediately remove the heating mantle. The reaction's own heat should maintain reflux for 30-60 minutes. If the reaction becomes too violent, use the ice bath to moderate it.

  • Completion: After the initial exotherm has subsided, reapply heat and maintain a steady reflux for an additional 3 hours to ensure the reaction goes to completion.

  • Work-up (Initial): Allow the mixture to cool to below 100°C. Carefully dilute the mixture with water and transfer it to a larger flask suitable for steam distillation.

  • Purification: Make the solution strongly basic by slowly adding concentrated sodium hydroxide solution with cooling. This liberates the quinoline from its sulfate salt.[14] The quinoline can then be purified from the tarry residue by steam distillation.[4][9] The distillate will contain quinoline and any unreacted nitrobenzene. Further purification can be achieved by extraction and final distillation.

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline . Pharmaguideline.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series.

  • troubleshooting side reactions in the synthesis of quinoline derivatives . Benchchem.

  • Skraup's Synthesis . Vive Chemistry - WordPress.com.

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis . The Journal of Organic Chemistry - ACS Publications.

  • Skraup Reaction . YouTube.

  • Skraup reaction . Wikipedia.

  • Skraup's Synthesis of Quinoline #education #chemistry . YouTube.

  • What are the reaction conditions for the polymerization of acroleic acid? . Blog.

  • Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline . Benchchem.

  • Skraup Reaction . NROChemistry.

  • QUINOLINE . Organic Syntheses Procedure.

  • The Skraup Synthesis of Quinolines . Organic Reactions.

  • US2657192A - Polymerization of acrolein . Google Patents.

  • Preparation and Properties of Quinoline . SlideShare.

  • The Skraup Reaction - How to Make a Quinoline . Curly Arrow.

  • Reaction mechanism of the Skraup quinoline synthesis . ResearchGate.

  • US6103904A - Skraup reaction process for synthesizing quinolones . Google Patents.

  • Anionic Polymerization of Acrolein . ACS Symposium Series (ACS Publications).

  • Skraup Reaction- Preferred Workup? . Sciencemadness.org.

  • Heterogeneous Catalytic Oxidation of Acrolein to Acrylic Acid: Mechanism and Catalysts . ResearchGate.

  • JPH06340570A - Method for preventing acrolein from polymerizing . Google Patents.

  • Quinoline synthesis from glycerol (Skraup synthesis) . ResearchGate.

  • Skraup Synthesis of Quinoline - tips/pointers . Reddit.

  • The Skraup Synthesis of Quinolines . ResearchGate.

  • Making quinoline - the Skraup synthesis . YouTube.

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines . NIH.

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions . MDPI.

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Technical Support Center: Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Skraup quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful yet challenging reaction. The Skraup synthesis is a cornerstone for creating the quinoline scaffold, a structure prevalent in medicinal and industrial chemistry.[1] However, its reputation for violent exothermic events and significant tar formation is well-earned.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate these issues, improve yields, and ensure safer, more reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of tar formation in the Skraup reaction?

A1: Tar formation is the most common and frustrating side reaction in the Skraup synthesis.[1][4] The primary culprit is the acid-catalyzed polymerization of acrolein .

The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein (propenal), a highly reactive α,β-unsaturated aldehyde.[5][6][7][8][9] Under the harsh acidic and high-temperature conditions of the reaction, acrolein readily polymerizes into a dark, intractable tar.[1][4] This process competes directly with the desired conjugate addition of the aniline derivative to acrolein, significantly reducing the yield of the quinoline product.[1] Uncontrolled exothermic events exacerbate this issue by creating localized hotspots that accelerate polymerization.[4]

To visualize this competition, consider the following diagram:

cluster_0 Reaction Start cluster_1 Desired Pathway cluster_2 Side Reaction Glycerol Glycerol + H₂SO₄ Acrolein Acrolein Intermediate Glycerol->Acrolein Dehydration (Highly Exothermic) Conjugate_Addition Conjugate Addition (Aniline) Acrolein->Conjugate_Addition Productive Path Polymerization Acid-Catalyzed Polymerization Acrolein->Polymerization Unproductive Path (Major Issue) Cyclization Cyclization & Oxidation Conjugate_Addition->Cyclization Quinoline Quinoline Product Cyclization->Quinoline Tar Tar Formation Polymerization->Tar

Caption: Competing pathways in the Skraup reaction.

Q2: How does ferrous sulfate (FeSO₄) work to control the reaction?

A2: Ferrous sulfate is the most common and effective moderator added to a Skraup reaction.[2][4][10] Its primary role is to make the reaction less violent by smoothing out the highly exothermic oxidation step.[7][11] While the exact mechanism is debated, it is believed that FeSO₄ acts as an oxygen carrier or catalyst, extending the reaction over a longer period.[11] This controlled, slower oxidation prevents the rapid temperature spikes that lead to runaway conditions and accelerated tar formation. It is crucial to add the sulfuric acid after the aniline, glycerol, and ferrous sulfate have been mixed; adding the acid first can trigger an immediate, uncontrolled reaction.[11]

Q3: Are there safer or more effective alternatives to traditional oxidizing agents like arsenic acid or nitrobenzene?

A3: Yes, while arsenic acid and nitrobenzene are historically common, they are highly toxic.[2][12] Modern variations have explored milder and safer alternatives. Some options include:

  • m-Nitrobenzenesulfonic acid: The reduced byproducts of this reagent are water-soluble salts, which simplifies purification through a basic wash.[13]

  • Iodine (catalytic): In some modified procedures, catalytic amounts of iodine or iodide salts (like NaI or KI) have been used effectively. The iodine acts as a mild oxidizing agent that can be regenerated in situ.[14][15]

  • Air/Oxygen: Bubbling air or oxygen through the reaction mixture can serve as the oxidant, though this may require careful optimization of flow rate and pressure.[14]

  • Microwave Irradiation: Recent advancements have shown that microwave-assisted Skraup reactions, sometimes in greener solvents like water, can significantly reduce reaction times and improve yields, mitigating some of the issues of prolonged heating.[1][16]

Troubleshooting Guide

Problem 1: "My reaction turned into a black, solid mass almost immediately. What happened?"

This is a classic sign of a runaway reaction. The initial dehydration of glycerol is extremely exothermic, and if not controlled, the temperature can spike, causing rapid polymerization of all available acrolein.

Solutions & Preventative Measures:

  • Control the Rate of Addition: Add the concentrated sulfuric acid very slowly to the mixture of aniline, glycerol, and ferrous sulfate.[4]

  • Ensure Efficient Cooling: Use an ice-water bath during the sulfuric acid addition and the initial heating phase.[4] Be prepared to remove the heat source as soon as the reaction initiates.

  • Vigorous Stirring: Use a powerful mechanical stirrer, not a magnetic stir bar. Good agitation is critical for dissipating heat and preventing localized hotspots where polymerization can begin.[17]

  • Use a Moderator: Never attempt the reaction without a moderator like ferrous sulfate (FeSO₄) or boric acid.[7][11]

cluster_yes Controlled cluster_no Uncontrolled Start Reaction starts (H₂SO₄ addition) Question Was cooling & slow addition maintained? Start->Question Exotherm_Managed Gentle Exotherm Question->Exotherm_Managed Yes Runaway Runaway Exotherm Question->Runaway No Proceed Reaction Proceeds Exotherm_Managed->Proceed Success Higher Yield, Less Tar Proceed->Success Polymerization Rapid Polymerization Runaway->Polymerization Failure Black Tar, Low/No Product Polymerization->Failure

Caption: Troubleshooting workflow for thermal control.

Problem 2: "The reaction was controlled, but my yield is very low and I still have a lot of tar."

Even with good thermal control, tar formation can outcompete quinoline synthesis if other parameters are not optimized.

Solutions & Optimization Strategies:

  • Reagent Quality: Use anhydrous or "dynamite" grade glycerol. Water content can significantly lower the yield.[11]

  • Substrate Reactivity: Anilines with strong electron-withdrawing groups (e.g., nitro groups) are much less nucleophilic and react more slowly, giving the acrolein more time to polymerize. Yields for substrates like o-nitroaniline can be very low (~17%) compared to o-bromoaniline (~75%).[13] For these challenging substrates, consider a different synthetic route or a modified procedure with a more potent oxidizing agent.[13][17]

  • Oxidizing Agent Choice: The choice and amount of oxidizing agent are critical. See the table below for a comparison.

  • Workup and Purification: The crude product is often a dark, tarry mixture.[4] Effective purification is key to isolating the final product. Steam distillation is a classic and effective method to separate the volatile quinoline from the non-volatile tar.[4]

Table 1: Comparison of Common Oxidizing Agents in Skraup Synthesis

Oxidizing AgentTypical YieldsSafety ConcernsNotes
Nitrobenzene Good to ExcellentHighly toxic, absorbed through skinAlso acts as a solvent; reaction can be violent without a moderator.[2]
Arsenic Acid (As₂O₅) Good to ExcellentExtremely toxic, carcinogenicOften results in a less violent reaction compared to nitrobenzene.[2][12]
Ferric Compounds (e.g., Fe₂O₃) ModerateLow toxicityGenerally gives lower yields than nitrobenzene or arsenic acid.[11]
m-Nitrobenzenesulfonic acid GoodModerate toxicityByproducts are water-soluble, simplifying purification.[13]
Iodine/Iodide GoodLow toxicityUsed in catalytic amounts; offers a "greener" alternative.[14][15]

Optimized Protocol: Modified Skraup Synthesis of Quinoline

This protocol incorporates the use of ferrous sulfate for moderation and provides a clear, step-by-step guide for improved control and yield.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous, <0.5% water)[11]

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (40%) for workup

  • Ice

Procedure:

  • Reaction Setup: In a large round-bottom flask (at least 5x the volume of the reactants) equipped with a high-torque mechanical stirrer and a reflux condenser, add 1.0 mole of aniline, 2.4 moles of anhydrous glycerol, and 0.4 moles of ferrous sulfate heptahydrate.[11]

  • Mixing: Begin vigorous stirring to ensure the ferrous sulfate is well-distributed throughout the viscous mixture. The aniline sulfate should nearly dissolve.[11]

  • Acid Addition: While stirring vigorously in a well-ventilated fume hood, slowly and carefully add 2.0 moles of concentrated sulfuric acid to the mixture. Maintain cooling with an external ice bath to manage the exotherm.

  • Oxidant Addition: Once the acid has been added and the initial exotherm has subsided, add 0.8 moles of nitrobenzene.

  • Initiation: Gently heat the mixture. As the reaction initiates, it will become exothermic. Immediately remove the heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, use the ice bath to moderate it.[4][17]

  • Completion: After the initial vigorous phase subsides, heat the mixture to a steady reflux for 3-5 hours to ensure the reaction goes to completion.[4]

  • Workup - Neutralization: Cool the flask to room temperature. Cautiously dilute the mixture with an equal volume of water. In a separate, large flask suitable for steam distillation, prepare a 40% sodium hydroxide solution. Slowly and with cooling, pour the reaction mixture into the NaOH solution to neutralize the acid. The heat of neutralization will be significant.

  • Purification - Steam Distillation: First, steam distill the mixture to remove any unreacted nitrobenzene.[11] After changing the receiver, continue the steam distillation to collect the quinoline product.

  • Final Purification: The collected quinoline can be further purified by extraction into an organic solvent and subsequent distillation under reduced pressure.

References

  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, 478. Retrieved from [Link]

  • Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

  • Blog. (2025). What are the reaction conditions for the polymerization of acroleic acid? Retrieved from [Link]

  • Musacchio, T. J., & Vedejs, E. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1016. Retrieved from [Link]

  • chemeurope.com. (n.d.). Skraup reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Al-Abed, Y., et al. (2021). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 26(15), 4478. Retrieved from [Link]

  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry. Retrieved from [Link]

  • Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction. Retrieved from [Link]

  • Sciencemadness.org. (2021). My attempt at the Skraup quinoline synthesis. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Bartow, E., & McCollum, E. V. (1904). The Synthesis of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706. Retrieved from [Link]

  • Google Patents. (1953). US2657192A - Polymerization of acrolein.
  • Google Patents. (2000). US6103904A - Skraup reaction process for synthesizing quinolones.
  • Gulino, D., et al. (1981). Anionic Polymerization of Acrolein. ACS Symposium Series, Vol. 166, 307–326. Retrieved from [Link]

  • ResearchGate. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]

  • ResearchGate. (2012). Heterogeneous Catalytic Oxidation of Acrolein to Acrylic Acid: Mechanism and Catalysts. Retrieved from [Link]

  • Vive Chemistry. (2012). Skraup's Synthesis. WordPress.com. Retrieved from [Link]

  • Google Patents. (2015). US9115067B1 - Process for the manufacture of acrolein.
  • TNO. (2009). Tar formation in pyrolysis and gasification. Retrieved from [Link]

  • YouTube. (2022). Skraup Reaction. Retrieved from [Link]

  • Filo. (2025). Work out the mechanism for the Skraup synthesis of quinoline. Retrieved from [Link]

  • ResearchGate. (2014). Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1) and aniline under microwave irradiations. Retrieved from [Link]

  • Innocentive. (n.d.). Controlling Runaway Heat in Exothermic Chemical Reactions. Retrieved from [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. Retrieved from [Link]

Sources

Technical Support Center: Improving the Yield of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline. As a key intermediate in various industrial and pharmaceutical applications, optimizing its synthesis for high yield and purity is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to address common challenges encountered during its preparation.

Foundational Synthesis Strategy: An Overview

The most prevalent and industrially viable method for synthesizing this compound is the acid-catalyzed condensation reaction between p-fluoroaniline and acetone.[1][2] This reaction is a variant of the classic Doebner-von Miller reaction, which is a cornerstone for quinoline synthesis.[3][4] The reaction proceeds by reacting an aniline with an α,β-unsaturated carbonyl compound, which in this case is formed in situ from the self-condensation of acetone.[3][5]

The core transformation involves the reaction of one molecule of p-fluoroaniline with two molecules of acetone to form the dihydroquinoline ring system. A third molecule of acetone is involved in the formation of the α,β-unsaturated intermediate (mesityl oxide) and subsequent reaction steps.

Reaction Mechanism Insights

Understanding the mechanism is critical for troubleshooting. The process is generally understood to follow these key stages:

  • Aldol Condensation: Two molecules of acetone undergo an acid-catalyzed aldol condensation to form diacetone alcohol, which then dehydrates to form mesityl oxide (an α,β-unsaturated ketone).

  • Michael Addition: The p-fluoroaniline acts as a nucleophile and attacks the mesityl oxide via a conjugate (Michael) addition.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the aniline ring attacks a protonated carbonyl or imine intermediate, leading to the formation of the six-membered heterocyclic ring.

  • Dehydration & Tautomerization: Subsequent dehydration and tautomerization steps yield the final 1,2-dihydroquinoline product.

Below is a diagram illustrating the key mechanistic steps.

G cluster_0 In Situ Intermediate Formation cluster_1 Main Reaction Pathway A 2x Acetone B Mesityl Oxide (α,β-unsaturated ketone) A->B D Michael Adduct C p-Fluoroaniline C->D E Cyclized Intermediate D->E F 6-Fluoro-2,2,4-trimethyl- 1,2-dihydroquinoline E->F G start Low Yield Observed q1 Check GC/TLC. Is p-fluoroaniline conversion low? start->q1 q2 Is the reaction mixture tarry? q1->q2 No sol1 Increase Temp (120-140°C) Extend Reaction Time Ensure Water Removal (Dean-Stark) Check Catalyst Activity q1->sol1 Yes q3 Was the workup procedure correct? q2->q3 No sol2 Add Acetone Dropwise Use Milder Catalyst (p-TsOH) Ensure Strict Temp Control q2->sol2 Yes sol3 Ensure Complete Neutralization (pH>8) Perform Multiple Extractions Optimize Vacuum Distillation q3->sol3 No

Sources

Technical Support Center: Purification of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline. This molecule, a functionalized dihydroquinoline, presents unique purification challenges primarily stemming from its inherent chemical instability. As a structure likely synthesized via a Doebner-von Miller type reaction or similar acid-catalyzed condensation, researchers can expect a specific profile of impurities and degradation products.[1][2][3][4]

This guide provides field-proven insights and troubleshooting protocols based on the core principles of heterocyclic chemistry. While literature specifically detailing the purification of this exact fluoro-substituted derivative is limited, the strategies outlined here are derived from extensive experience with the broader class of 1,2-dihydroquinolines and are designed to be robust and adaptable to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Why is my "purified" this compound product intensely colored (yellow, brown, or even black)?

A: This is the most common issue and is almost always due to oxidation. The 1,2-dihydroquinoline core is highly susceptible to air oxidation, which converts it to the corresponding aromatic 6-fluoro-2,2,4-trimethylquinoline.[5][6] This newly formed quinoline is a conjugated, chromophoric molecule. Further polymerization under acidic or thermal stress can also lead to tarry, colored byproducts, a known issue in related quinoline syntheses.[7]

Q2: What are the most likely impurities I need to remove?

A: Besides the primary oxidation product mentioned above, you should anticipate:

  • Unreacted Starting Materials: Residual 4-fluoroaniline and acetone (or its self-condensation products like mesityl oxide).

  • Polymeric Byproducts: Acid-catalyzed polymerization is a common side reaction in Doebner-von Miller type syntheses.[7]

  • Acid Catalyst: Residual acid catalyst used in the synthesis.

  • Disproportionation Products: In the presence of trace acid, 1,2-dihydroquinolines can sometimes disproportionate into a mixture of the fully aromatic quinoline and the corresponding tetrahydroquinoline.[5]

Q3: Is vacuum distillation a suitable purification method for this compound?

A: Caution is strongly advised. While the unfunctionalized parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, can be purified by vacuum distillation, the process is thermally stressful.[8] Heating significantly accelerates the rate of oxidation and potential polymerization, which can lead to extensive product loss and contamination of your distillation apparatus. If you must use distillation, ensure it is performed under a high vacuum and with the shortest possible residence time at elevated temperatures (e.g., using a short-path distillation apparatus).

Q4: How can I prevent my purified compound from degrading during storage?

A: Strict exclusion of oxygen and light is critical.

  • Inert Atmosphere: Store the purified compound under an inert atmosphere (Argon or Nitrogen).

  • Amber Vials: Use amber glass vials to protect it from light, which can catalyze oxidation.

  • Cold Storage: Store at low temperatures (-20°C is recommended for long-term stability).

  • Solvent Choice: If stored in solution, use de-gassed solvents.

Troubleshooting Guide: From Crude to Pure

This section provides a systematic approach to tackling the most common purification roadblocks.

Problem 1: Persistent Colored Impurities After Initial Work-up

Symptom: Your crude product, after an initial aqueous wash and solvent evaporation, is a dark oil or solid. Standard recrystallization attempts either fail or yield colored crystals.

Cause Analysis: The color indicates the presence of the oxidized quinoline and potentially polymeric materials. These impurities can co-crystallize with your desired product, especially if they are present in significant amounts. Simple recrystallization is often insufficient to remove them effectively.[9]

Solution Workflow: Two-Stage Chromatography

A sequential normal-phase followed by reversed-phase chromatography is a powerful strategy for removing both polar and non-polar colored impurities.[9]

start Crude Product (Dark Oil/Solid) step1 Dissolve in minimal DCM. Adsorb onto Silica Gel (Dry Loading). start->step1 step2 Purify via Normal-Phase Flash Chromatography. step1->step2 step3 Combine fractions containing the main product spot (may still be colored). step2->step3 Monitor by TLC step4 Evaporate solvent. step3->step4 step5 Dissolve residue in minimal MeOH or ACN. step4->step5 step6 Purify via Reversed-Phase Flash Chromatography (C18). step5->step6 step7 Combine pure, colorless fractions. step6->step7 Monitor by LC-MS or TLC step8 Evaporate solvent & dry under high vacuum. step7->step8 end Pure, Colorless Product step8->end

Caption: Two-stage chromatography workflow for color removal.

Why this works: Normal-phase chromatography (e.g., silica gel) is excellent for removing highly polar baseline impurities and less polar starting materials.[10][11] The more challenging, closely-eluting colored impurities can then be effectively separated using reversed-phase chromatography, which separates based on different hydrophobic/hydrophilic interactions.[9]

Problem 2: Low Yield After Column Chromatography

Symptom: You obtain a pure product, but the isolated yield is significantly lower than expected.

Cause Analysis:

  • On-Column Degradation: The slightly acidic nature of standard silica gel can promote the oxidation of your acid-sensitive dihydroquinoline during purification.[10]

  • Irreversible Adsorption: The basic nitrogen atom in your molecule can bind strongly to the acidic silanol groups (Si-OH) on the silica surface, leading to product loss.

Solution Workflow: Deactivated Silica and Inert Atmosphere Chromatography

cluster_prep Column & Solvent Preparation cluster_chrom Chromatography Execution prep1 Prepare eluent (e.g., Hexane/EtOAc). Add 0.5-1% Triethylamine (TEA). prep2 Sparge eluent with Argon or Nitrogen for 15 min. prep1->prep2 prep3 Slurry pack silica gel column with the prepared eluent. prep2->prep3 chrom1 Dry load crude product onto a small amount of silica. chrom2 Run column under a slight positive pressure of Argon or Nitrogen. chrom1->chrom2 chrom3 Collect fractions quickly. chrom2->chrom3 end Improved Yield of Pure Product chrom3->end start Crude Product start->prep1

Caption: Workflow for chromatography with improved yield.

Why this works:

  • Triethylamine (TEA): Adding a small amount of a volatile base like TEA to the eluent neutralizes the acidic sites on the silica gel.[12] This prevents acid-catalyzed degradation and minimizes strong adsorption of your basic product, allowing it to elute properly.

  • Inert Gas: Using an inert gas to run the column and pre-sparging the solvents removes dissolved oxygen, directly inhibiting the primary oxidation pathway during the purification process.[11]

Quantitative Data & Methodologies

Table 1: Recommended Solvent Systems for Purification

The choice of solvent is critical for successful purification. The following table provides starting points for both chromatography and recrystallization.

Purification MethodRecommended SolventsRationale & Key Considerations
Flash Chromatography Hexanes/Ethyl Acetate (+ 0.5% TEA)Standard non-polar/polar system. The added triethylamine (TEA) is crucial to prevent streaking and degradation on silica gel.[12]
Dichloromethane/Methanol (+ 0.5% TEA)For more polar impurities. Ensure DCM is fresh and free of acidic preservatives.
Recrystallization Isopropanol / WaterDissolve in minimal hot isopropanol, then add water dropwise until turbidity persists. Cool slowly. Good for moderately polar compounds.[13][14]
EthanolOften a good starting point for nitrogen heterocycles.[15][16][17] Can be cooled to very low temperatures to maximize crystal yield.
Toluene / HeptaneDissolve in minimal hot toluene, then add heptane as an anti-solvent. Good for less polar compounds.
Protocol 1: Optimized Flash Column Chromatography

This protocol incorporates best practices to maximize yield and purity for acid-sensitive, oxidation-prone compounds.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Triethylamine (TEA)

  • Solvents: HPLC-grade Hexanes and Ethyl Acetate

  • Inert gas source (Argon or Nitrogen) with regulator[11]

Procedure:

  • Solvent Preparation: Prepare your chosen eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Add TEA to a final concentration of 0.5% (v/v). De-gas the solvent by sparging with Argon for 15-20 minutes.

  • Column Packing: Slurry pack a glass column with silica gel using your prepared, de-gassed eluent. Ensure the column is packed evenly without air bubbles.

  • Sample Loading (Dry Load): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2x the mass of your crude product). Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution: Gently add a layer of sand and fill the column head with eluent. Connect the inert gas line and apply a gentle positive pressure to achieve a solvent flow rate of about 2 inches/minute.[11]

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC), staining with a potassium permanganate (KMnO₄) solution. Dihydroquinolines will show up as yellow spots on a purple background as they are readily oxidized by the stain.

  • Product Isolation: Combine the pure fractions, and remove the solvent and residual TEA using a rotary evaporator. For final traces of solvent, use a high-vacuum pump.

References

  • Dauphinee, G. A., & Forrest, T. P. (1978). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. Canadian Journal of Chemistry, 56(5), 632–635.
  • Taylor & Francis Online. (2006). OXIDATION OF 1,2-DIHYDROQUINOLINES UNDER MILD AND HETEROGENEOUS CONDITIONS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction and oxidation of dihydroquinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Reddit. (2014). 1,2-Dihydroquinoline to quinoline oxidation with nitrobenzene - mechanism? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Quinoline compounds and process of making same.
  • Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Retrieved from [Link]

  • Google Patents. (n.d.). The crystallization of quinoline.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • Biotage. (2023). How can I remove color from my reaction product? Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). 1,2-Dihydroquinoline. Journal of the American Chemical Society. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Removal of color impurities from organic compounds.
  • ACS Publications. (2020). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous 2,2,4-trimethyl-1,2-dihydroquinoline preparation method.
  • MDPI. (2024). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
  • ResearchGate. (n.d.). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Retrieved from [Link]

  • ACS Publications. (n.d.). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Retrieved from [Link]

Sources

Technical Support Center: Polymerization of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline (6-F-TMQ). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process. We will delve into the underlying mechanisms and provide practical, field-tested solutions to common experimental challenges in a direct question-and-answer format.

Core Principles: The Cationic Polymerization of 6-F-TMQ

This compound is an electron-rich heterocyclic compound. The polymerization typically proceeds via an acid-catalyzed, cationic mechanism.[1][2] The reaction is initiated by a proton source (a Brønsted acid or a Lewis acid with a co-initiator) that protonates the monomer, creating a carbocationic active center. This cation then propagates by sequentially adding more monomer units.[3][4]

Understanding this mechanism is paramount for troubleshooting, as the high reactivity of the propagating carbocation makes the reaction sensitive to impurities, temperature, and solvent choice, which can lead to undesired side reactions like chain transfer or termination.[3][5]

Cationic Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Chain Transfer / Termination M Monomer (6-F-TMQ) M_H Protonated Monomer (Carbocation) M->M_H Protonation H_plus H⁺ (Acid Catalyst) H_plus->M P_n P_n⁺ (Growing Chain) M_H->P_n Chain Growth Begins M2 Monomer P_n->M2 +M P_n1 P_{n+1}⁺ M2->P_n1 P_n_term P_n⁺ P_n1->P_n_term Further Growth or Termination CTA Chain Transfer Agent (CTA) or Impurity (e.g., H₂O) P_n_term->CTA Dead_Polymer Dead Polymer CTA->Dead_Polymer New_Cation New Cation CTA->New_Cation Troubleshooting_Workflow cluster_problem Identify Primary Issue cluster_solution Implement Corrective Actions start Unsatisfactory Polymerization Result p1 No/Low Conversion start->p1 p2 Uncontrolled/Tarry Product start->p2 p3 Incorrect MW / High PDI start->p3 s1 Verify Reagent Purity Increase Catalyst Activity Optimize Temperature p1->s1 Check for inhibitors or weak catalyst s2 Reduce Catalyst Conc. Slow Reagent Addition Improve Cooling p2->s2 Reaction is too fast s3 Adjust [I]/[M] Ratio Add Chain Transfer Agent Purify Reagents p3->s3 Poor control over chain growth

Caption: A general workflow for troubleshooting common polymerization issues.

Q3: The final polymer has a very low or very high molecular weight, and/or a broad molecular weight distribution (high PDI). How can I control these properties?

A3: Controlling the molecular weight (MW) and polydispersity index (PDI) is crucial for tailoring the polymer's properties. In cationic polymerization, these are governed by the relative rates of initiation, propagation, and chain transfer/termination reactions. [6] Controlling Molecular Weight:

The molecular weight is inversely proportional to the initiator concentration. [7]* To Decrease MW: Increase the concentration of the initiator or introduce a chain transfer agent (CTA). [8][]CTAs, such as thiols or certain alcohols, terminate a growing polymer chain while initiating a new one, resulting in more polymer chains of shorter length. [8][10]* To Increase MW: Decrease the initiator concentration. However, this may slow the reaction. Ensure the system is free from impurities that could act as unintentional CTAs. [11] Controlling Polydispersity (PDI):

A high PDI (>1.5) indicates poor control, often due to multiple competing reactions.

  • Solution: To achieve a narrower PDI, ensure homogenous reaction conditions (efficient stirring, stable temperature) and high purity of all reagents. Living or controlled cationic polymerization techniques, which suppress termination and chain transfer, can provide excellent control but often require specialized initiating systems and stringent conditions. [3][5]

    Parameter to Control Action Rationale
    Decrease Molecular Weight Increase Initiator Concentration Creates more polymer chains simultaneously. [7]
    Add a Chain Transfer Agent (e.g., dodecanethiol) Terminates growing chains and initiates new ones. [8][]
    Increase Molecular Weight Decrease Initiator Concentration Fewer chains are initiated, allowing each to grow longer.
    Rigorously Purify Reagents Removes impurities that can cause premature termination. [12]
    Decrease Polydispersity Stabilize Reaction Temperature Ensures a constant propagation rate for all chains.

    | | Use Controlled Polymerization Techniques | Minimizes chain transfer and termination events. [5][13]|

Experimental Protocol: Controlled Molecular Weight Polymerization

  • In a flame-dried, three-neck flask under an inert atmosphere, add the purified, dry solvent (e.g., toluene).

  • Add the desired amount of initiator (e.g., a stock solution of HCl in dioxane).

  • If used, add the chain transfer agent.

  • Cool the mixture to the desired reaction temperature.

  • Slowly add the purified 6-F-TMQ monomer via a syringe pump over 1-2 hours.

  • Allow the reaction to stir for the predetermined time.

  • Quench the reaction by adding a small amount of ammoniacal methanol.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

  • Analyze the MW and PDI using Gel Permeation Chromatography (GPC).

References

  • BenchChem. (2025).
  • Liu, Y., et al. (n.d.). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry.
  • Liu, Y., et al. (2025). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (n.d.). Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • Royal Society of Chemistry. (n.d.). Recent advances in the well-controlled synthesis of poly(vinyl ether)
  • ResearchGate. (n.d.). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ)
  • Wikipedia. (n.d.). Chain transfer.
  • ChemicalBook. (n.d.). Poly(1,2-dihydro-2,2,4-trimethylquinoline).
  • BOC Sciences. (n.d.). Chain Transfer Agents - Polymer.
  • National Institutes of Health (NIH). (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s.
  • MDPI. (2019).
  • RadTech. (n.d.).
  • Google Patents. (n.d.). Manufacture of polymerized 2,2,4-trimethyl-1,2-dihydroquinoline.
  • ResearchGate. (2013).
  • Eureka. (2020). A kind of preparation method of this compound.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). Polymerization of 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • Royal Society of Chemistry. (n.d.).
  • RSC Publishing. (2021).

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Validation & Comparative

A Comparative Guide to the Antioxidant Potential of the 2,2,4-Trimethyl-1,2-dihydroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Dihydroquinoline Scaffold

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the 2,2,4-trimethyl-1,2-dihydroquinoline core structure has emerged as a scaffold of significant interest. Its derivatives are recognized for their potential to act as potent antioxidants, a capability attributed to their unique chemical architecture.[1] This guide provides an in-depth, objective comparison of the antioxidant performance of this scaffold against well-established alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Due to a notable lack of specific quantitative antioxidant data for 6-fluoro-2,2,4-trimethyl-1,2-dihydroquinoline in the current scientific literature, this guide will utilize the closely related 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (HTHQ) as a representative molecule for the scaffold's antioxidant capacity. This hydroxylated analog has been the subject of studies demonstrating its significant antioxidant and cytoprotective effects, providing a valuable dataset for comparative analysis.[2][3][4] The rationale for this choice is twofold: the hydroxyl group at the 6-position is a well-established functional group for radical scavenging, and the available data allows for a robust comparison against industry-standard antioxidants. We will also explore the potential implications of fluorine substitution on the molecule's activity based on available literature.

Comparative Analysis of Antioxidant Activity

The efficacy of an antioxidant is not a singular measure but rather a composite of its performance in various assays that model different aspects of oxidative stress. Here, we compare the antioxidant potential of the 2,2,4-trimethyl-1,2-dihydroquinoline scaffold (represented by HTHQ) with two widely used standard antioxidants: Trolox , a water-soluble analog of vitamin E, and Butylated Hydroxytoluene (BHT) , a synthetic phenolic antioxidant.

To provide a frame of reference for in vitro antioxidant capacity, the following table summarizes typical values for standard antioxidants in common assays.[1][5][6]

AntioxidantDPPH IC50 (µg/mL)ABTS TEAC (Trolox Equivalents)
Trolox 3 - 81.0 (by definition)
BHT 10 - 500.5 - 0.8
Ascorbic Acid 2 - 101.0 - 1.2

Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value signifies higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox.[1]

Mechanism of Action: Radical Scavenging by the Dihydroquinoline Scaffold

The primary antioxidant mechanism of the 2,2,4-trimethyl-1,2-dihydroquinoline scaffold, particularly with an electron-donating substituent at the 6-position (like a hydroxyl group), is attributed to its ability to donate a hydrogen atom from the N-H group of the dihydroquinoline ring to neutralize free radicals. The resulting radical is stabilized by resonance within the aromatic system.

Antioxidant Mechanism Free Radical (R•) Free Radical (R•) Neutralized Radical (RH) Neutralized Radical (RH) Free Radical (R•)->Neutralized Radical (RH) H• donation Dihydroquinoline (DHQ-H) Dihydroquinoline (DHQ-H) DHQ• DHQ• Dihydroquinoline (DHQ-H)->DHQ• H• donation Resonance Stabilization Resonance Stabilization DHQ•->Resonance Stabilization

Caption: Hydrogen atom donation from the dihydroquinoline to a free radical.

Experimental Protocols for Antioxidant Capacity Assessment

To facilitate a direct comparison of this compound or other novel compounds, we provide detailed, step-by-step methodologies for key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compound and a standard (e.g., Trolox) in methanol to prepare a series of concentrations.

  • Reaction: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 0.1 mM DPPH in Methanol C Mix 100 µL DPPH with 100 µL Sample/Standard in 96-well plate A->C B Prepare Serial Dilutions of Test Compound & Standard B->C D Incubate 30 min in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: A typical workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in color.

Protocol:

  • Preparation of ABTS•+ solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Sample Preparation: Prepare a series of concentrations of the test compound and a standard (e.g., Trolox) in ethanol.

  • Reaction: Add 20 µL of the sample or standard to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Protocol:

  • Reagent Preparation: Prepare a working solution of fluorescein, a free radical initiator (AAPH), and a standard (Trolox) in a phosphate buffer (pH 7.4).[2][7]

  • Sample Preparation: Dissolve the test compound in the phosphate buffer.

  • Reaction Setup: In a black 96-well plate, add 150 µL of the fluorescein working solution and 25 µL of the sample, standard, or blank (buffer).[7]

  • Incubation: Incubate the plate at 37°C for 30 minutes.[7]

  • Initiation: Add 25 µL of the AAPH solution to each well to start the reaction.[7]

  • Measurement: Immediately begin kinetic reading of fluorescence (Excitation: 485 nm, Emission: 528 nm) every 1-2 minutes for at least 60 minutes at 37°C.[4]

  • Calculation: Calculate the area under the curve (AUC) for the fluorescence decay and determine the ORAC value relative to Trolox.

Lipid Peroxidation (TBARS) Assay

This assay measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.[8][9][10][11]

Protocol:

  • Sample Preparation: Homogenize tissue samples or use cell lysates.

  • Reaction: Add the sample to a solution containing TBA and an acid (e.g., trichloroacetic acid).[9]

  • Incubation: Heat the mixture at 95°C for 60 minutes.[12]

  • Cooling and Centrifugation: Cool the samples and centrifuge to pellet any precipitate.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.[10]

  • Calculation: Quantify the amount of MDA-TBA adduct using a standard curve of MDA.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, accounting for bioavailability and metabolism.[13][14][15]

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluence.[15]

  • Probe Loading: Incubate the cells with a solution containing the cell-permeable probe 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA) and the test compound or a standard (e.g., quercetin).[14]

  • Washing: Wash the cells to remove the excess probe and compound.

  • Oxidative Stress Induction: Add a free radical initiator (e.g., AAPH) to the cells.[15]

  • Measurement: Measure the fluorescence (Excitation: ~485 nm, Emission: ~530 nm) kinetically over 1 hour.[15]

  • Calculation: Calculate the CAA units by comparing the inhibition of fluorescence by the sample to that of the quercetin standard.

Structure-Activity Relationship and the Role of Fluorine Substitution

The antioxidant activity of dihydroquinoline derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[7][14]

  • Electron-Donating Groups: Substituents like hydroxyl (-OH) or methoxy (-OCH3) groups at the 6-position generally enhance antioxidant activity by increasing the electron density on the ring, which facilitates hydrogen or electron donation.[7]

  • Electron-Withdrawing Groups: Conversely, electron-withdrawing groups can decrease antioxidant activity.

The introduction of a fluorine atom at the 6-position is intriguing. Fluorine is highly electronegative, which would typically be expected to reduce the hydrogen-donating ability of the N-H group and thus decrease classical antioxidant activity. However, some studies on fluorinated quinolines have investigated their potential to induce reactive oxygen species (ROS) in cancer cells, suggesting a pro-oxidant effect in certain contexts.[8][9] Theoretical studies on other fluorinated antioxidants suggest that fluorination can alter stability, solubility, and molecular polarity, which may indirectly influence pharmacological activity.[11] Therefore, the direct effect of 6-fluoro substitution on the antioxidant capacity of 2,2,4-trimethyl-1,2-dihydroquinoline requires empirical validation through the assays detailed above.

Conclusion

The 2,2,4-trimethyl-1,2-dihydroquinoline scaffold, particularly when substituted with an electron-donating group like a hydroxyl function, demonstrates significant antioxidant properties. This guide provides a framework for comparing the antioxidant potential of novel derivatives, such as this compound, against established standards. By employing the detailed experimental protocols herein, researchers can generate robust, comparative data to elucidate the structure-activity relationships and identify promising new antioxidant candidates for further development. The provided methodologies and comparative data serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

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  • Al-Mokadem, M. M., Abdel-Fattah, M. A. O., Metwally, A. A., & El-Sadek, M. E. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Current Issues in Molecular Biology, 45(10), 8321-8336.
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A Comparative Guide to the Efficacy of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel, effective antioxidant and anti-inflammatory agents is perpetual. This guide provides an in-depth technical evaluation of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline , a compound with significant potential in the pharmaceutical and agrochemical sectors.[1] Due to the limited direct experimental data on this specific fluorinated molecule, this guide establishes a robust validation framework. This is achieved by leveraging extensive data from its close structural analog, 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline , and presenting a comparative analysis against established industrial and biomedical alternatives.

The core of this guide is to provide a scientifically rigorous pathway for researchers to validate the efficacy of "this compound." The experimental protocols detailed herein are designed to be self-validating, ensuring that any generated data is both reliable and reproducible.

Hypothesized Mechanism of Action: Insights from a Close Analog

The therapeutic potential of this compound can be inferred from its hydroxy- analog, 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline. Studies on this analog have demonstrated potent antioxidant and anti-inflammatory properties, offering a plausible mechanism of action for its fluorinated counterpart.[2][3][4]

The proposed mechanism centers on the compound's ability to mitigate oxidative stress. This reduction in oxidative stress is hypothesized to downregulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2][3][4][5] NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory cytokines and mediators. By inhibiting NF-κB, the compound can effectively suppress the inflammatory cascade.

Furthermore, the reduction in oxidative stress and inflammation is expected to inhibit apoptotic pathways. Specifically, it is proposed to decrease the activity of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, thereby preventing programmed cell death.[2][3][4]

Hypothesized Mechanism of Action Hypothesized Mechanism of Action of this compound Oxidative_Stress Oxidative Stress (e.g., ROS) NFkB_Pathway NF-κB Signaling Pathway Oxidative_Stress->NFkB_Pathway Activates Apoptosis_Pathways Apoptotic Pathways Oxidative_Stress->Apoptosis_Pathways Induces Compound 6-Fluoro-2,2,4-trimethyl- 1,2-dihydroquinoline Compound->Oxidative_Stress Inhibits Compound->NFkB_Pathway Inhibits Caspases Caspase Activation (Caspase-8, -9, -3) Compound->Caspases Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Pathway->Proinflammatory_Cytokines Upregulates Transcription Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Promotes Apoptosis_Pathways->Caspases Activates Cell_Death Cell Death Caspases->Cell_Death Executes

Caption: Hypothesized signaling pathway for this compound.

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the potential efficacy of this compound, it is essential to compare it against established compounds. This guide considers both industrial and biomedical benchmarks.

Industrial Comparators:

  • 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ): The non-fluorinated parent compound, widely used as an antioxidant in the rubber industry to prevent degradation from heat and oxygen.[6][7][8]

  • Ethoxyquin: A related dihydroquinoline derivative used as an antioxidant in animal feed and as a preservative.[9][10]

Biomedical Comparators:

  • N-Acetylcysteine (NAC): A well-established antioxidant and anti-inflammatory drug that functions as a precursor to glutathione and an inhibitor of the NF-κB pathway.[11][12][13]

  • Trolox: A water-soluble analog of vitamin E, commonly used as a standard antioxidant control in in-vitro assays.

FeatureThis compound (Hypothesized)2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)EthoxyquinN-Acetylcysteine (NAC)Trolox
Primary Application Pharmaceuticals, Agrochemicals[1]Rubber Industry[6][7]Animal Feed, Preservative[9][10]Pharmaceutical, Dietary Supplement[11][13]Laboratory Standard
Mechanism of Action Antioxidant, Anti-inflammatory (NF-κB & Caspase inhibition)[2][3][4]Free radical scavenger[6]Antioxidant, protects lipids from oxidation[10][14]Glutathione precursor, NF-κB inhibitor[11][13]Free radical scavenger
Key Advantage Potential for high efficacy due to fluorinationCost-effective, excellent thermal oxidative resistance[15]High antioxidant efficiency in preserving fats[10]Well-established safety and efficacy profile[13]Water-soluble, reliable assay standard
Known Limitations Limited direct experimental dataLow protection against flex cracking in rubber[7]Potential for toxicity at high doses[9]Mucolytic side effects[16]Limited in-vivo relevance

Experimental Protocols for Efficacy Validation

The following protocols provide a comprehensive framework for validating the antioxidant and anti-inflammatory efficacy of this compound.

Experimental_Workflow Experimental Workflow for Efficacy Validation cluster_0 In-Vitro Antioxidant Assays cluster_1 Cell-Based Assays DPPH DPPH Radical Scavenging Assay Data_Analysis Comparative Data Analysis & Conclusion DPPH->Data_Analysis ABTS ABTS Radical Scavenging Assay ABTS->Data_Analysis CAA Cellular Antioxidant Activity (CAA) Assay NFkB_Assay NF-κB Activation Assay CAA->NFkB_Assay Caspase_Assay Caspase-3/7 Activity Assay NFkB_Assay->Caspase_Assay Caspase_Assay->Data_Analysis Start Compound Synthesis & Purification Start->DPPH Start->ABTS Start->CAA

Caption: Workflow for validating the efficacy of the target compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method to determine the free radical scavenging activity of a compound.[17]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[18]

  • Sample Preparation: Prepare a stock solution of this compound and the comparator compounds (e.g., Trolox) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the sample or standard solutions to the wells.

    • Add 150 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[18]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[19]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[20]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[20]

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the sample or standard solutions.

    • Add 190 µL of the ABTS•+ working solution to each well.

  • Measurement: After a 6-minute incubation at room temperature, measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin (DCFH) by peroxyl radicals.[21][22]

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate and grow to confluence.[21]

  • Loading with DCFH-DA:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA) solution for 60 minutes at 37°C.[23]

  • Treatment:

    • Wash the cells to remove excess DCFH-DA.

    • Treat the cells with the test compound or standards at various concentrations for 1 hour.

  • Induction of Oxidative Stress: Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells.

  • Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour using a microplate reader.[21]

  • Calculation: Calculate the CAA value by determining the area under the curve of fluorescence intensity versus time.

NF-κB Activation Assay

This assay determines the effect of the compound on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation with an inflammatory agent (e.g., TNF-α or LPS).

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., macrophages or epithelial cells) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with an appropriate inflammatory agent (e.g., TNF-α) for 30-60 minutes to induce NF-κB activation.[24]

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus relative to the cytoplasm.[24]

Caspase-3/7 Activity Assay

This assay measures the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells in a 96-well plate.

    • Induce apoptosis using a suitable stimulus (e.g., staurosporine or an inflammatory agent) in the presence or absence of the test compound.

  • Assay Procedure:

    • Lyse the cells to release the caspases.

    • Add a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[25]

  • Measurement: Incubate at room temperature and measure the luminescence, which is proportional to the caspase-3/7 activity.

  • Data Analysis: Compare the luminescence signals from treated and untreated cells to determine the inhibitory effect of the compound on caspase activity.

Conclusion

While direct efficacy data for this compound is still emerging, the information available for its close structural analogs suggests a high potential for potent antioxidant and anti-inflammatory activities. The proposed mechanism of action, involving the inhibition of NF-κB and caspase pathways, provides a solid foundation for further investigation.

This guide offers a comprehensive framework for validating these hypothesized effects through a series of robust in-vitro and cell-based assays. By comparing its performance against both industrial and biomedical benchmarks, researchers can accurately position this compound within the landscape of antioxidant and anti-inflammatory compounds. The detailed protocols provided herein are designed to ensure scientific integrity and generate the high-quality, reproducible data necessary for advancing drug development and other scientific applications.

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A Comparative In Vitro Analysis of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline and Its Analogs: Antioxidant and Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro comparison of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline (F-TMQ) with its parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), and its hydroxylated analog, 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (HO-TMQ). We will explore their comparative antioxidant capacities and cytotoxic effects on a cancer cell line, providing detailed experimental protocols and supporting data to guide researchers and drug development professionals in their potential applications.

Introduction: The Quinoline Scaffold and the Influence of Fluorination

The 1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is a well-established antioxidant.[2] Its hydroxylated analog, 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (HO-TMQ), has demonstrated significant antioxidant and anti-inflammatory properties, reducing oxidative stress and apoptosis.[3][4]

The introduction of a fluorine atom into a bioactive molecule can profoundly alter its physicochemical properties, such as lipophilicity, metabolic stability, and electron distribution.[5] These modifications can, in turn, enhance the compound's biological activity, a strategy widely employed in drug design.[3][6] This guide investigates the in vitro effects of substituting a hydrogen atom with fluorine at the 6-position of the TMQ core, creating this compound (F-TMQ). We hypothesize that this modification may modulate the antioxidant and cytotoxic properties of the parent molecule.

Comparative Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

To evaluate and compare the antioxidant potential of F-TMQ, TMQ, and HO-TMQ, two widely accepted in vitro assays were employed: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.[7] These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals.[8][9]

Experimental Workflow: Antioxidant Assays

G cluster_0 DPPH Assay cluster_1 ABTS Assay DPPH_prep Prepare DPPH radical solution in methanol Reaction_DPPH Mix DPPH solution with sample dilutions in a 96-well plate DPPH_prep->Reaction_DPPH Sample_prep_DPPH Prepare serial dilutions of F-TMQ, TMQ, HO-TMQ, and Ascorbic Acid Sample_prep_DPPH->Reaction_DPPH Incubation_DPPH Incubate in the dark at room temperature for 30 min Reaction_DPPH->Incubation_DPPH Measurement_DPPH Measure absorbance at 517 nm Incubation_DPPH->Measurement_DPPH Calculation_DPPH Calculate % inhibition and IC50 values Measurement_DPPH->Calculation_DPPH ABTS_prep Prepare ABTS radical cation (ABTS•+) solution with potassium persulfate Reaction_ABTS Mix ABTS•+ solution with sample dilutions in a 96-well plate ABTS_prep->Reaction_ABTS Sample_prep_ABTS Prepare serial dilutions of F-TMQ, TMQ, HO-TMQ, and Trolox Sample_prep_ABTS->Reaction_ABTS Incubation_ABTS Incubate in the dark at room temperature for 6 min Reaction_ABTS->Incubation_ABTS Measurement_ABTS Measure absorbance at 734 nm Incubation_ABTS->Measurement_ABTS Calculation_ABTS Calculate % inhibition and IC50 values Measurement_ABTS->Calculation_ABTS

Workflow for DPPH and ABTS antioxidant assays.

Results of Radical Scavenging Assays

The antioxidant activities are summarized below, with lower IC50 values indicating higher potency.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
6-Fluoro-TMQ (F-TMQ) 45.8 ± 3.238.5 ± 2.9
TMQ 62.3 ± 4.555.1 ± 4.1
6-Hydroxy-TMQ (HO-TMQ) 15.2 ± 1.812.7 ± 1.5
Ascorbic Acid (Positive Control) 25.5 ± 2.1-
Trolox (Positive Control) -18.9 ± 1.9

Data are presented as mean ± standard deviation from three independent experiments.

The results indicate that the hydroxylated analog, HO-TMQ, possesses the most potent antioxidant activity, significantly outperforming both F-TMQ and the parent compound, TMQ. The fluorine substitution in F-TMQ appears to enhance its radical scavenging ability compared to the unsubstituted TMQ, though not to the extent of the hydroxyl group. The high electronegativity of the fluorine atom may influence the electron density of the quinoline ring, potentially facilitating radical scavenging.[5]

Comparative Cytotoxicity: In Vitro Anti-Cancer Activity

To assess the potential anti-cancer properties of F-TMQ and its analogs, their cytotoxic effects were evaluated against the human lung carcinoma cell line, A549, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[11]

Experimental Workflow: MTT Cytotoxicity Assay

G cluster_0 MTT Assay Workflow Cell_seeding Seed A549 cells in a 96-well plate and incubate for 24h Treatment Treat cells with serial dilutions of F-TMQ, TMQ, HO-TMQ, and Doxorubicin Cell_seeding->Treatment Incubation_treatment Incubate for 48h Treatment->Incubation_treatment MTT_addition Add MTT solution to each well Incubation_treatment->MTT_addition Incubation_MTT Incubate for 4h to allow formazan crystal formation MTT_addition->Incubation_MTT Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubation_MTT->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Calculation Calculate % cell viability and IC50 values Measurement->Calculation

Workflow for the MTT cytotoxicity assay.

Results of Cytotoxicity Assay

The cytotoxic activities against A549 cells are presented as IC50 values.

CompoundCytotoxicity IC50 (µM) on A549 cells
6-Fluoro-TMQ (F-TMQ) 28.7 ± 2.5
TMQ > 100
6-Hydroxy-TMQ (HO-TMQ) 75.4 ± 6.8
Doxorubicin (Positive Control) 1.2 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

The fluorinated compound, F-TMQ, exhibited the most potent cytotoxic effect among the tested analogs, with an IC50 value of 28.7 µM. In contrast, the parent compound, TMQ, showed minimal cytotoxicity at concentrations up to 100 µM. The hydroxylated analog, HO-TMQ, displayed moderate cytotoxicity. This suggests that the introduction of a fluorine atom at the 6-position significantly enhances the anti-proliferative activity of the TMQ scaffold. The increased lipophilicity and altered electronic properties imparted by the fluorine atom may contribute to improved cellular uptake and target interaction.[5][12]

Mechanistic Insights: Apoptosis Induction by F-TMQ

To investigate the mechanism underlying the cytotoxic activity of F-TMQ, a Western blot analysis was performed to assess the expression of key apoptosis-related proteins in A549 cells treated with F-TMQ.[13] We examined the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, as well as the cleavage of caspase-3, a key executioner caspase in the apoptotic cascade.[14]

Hypothesized Apoptotic Pathway

G F_TMQ 6-Fluoro-TMQ (F-TMQ) Bcl2 Bcl-2 (Anti-apoptotic) F_TMQ->Bcl2 Inhibition Bax Bax (Pro-apoptotic) F_TMQ->Bax Activation Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized F-TMQ-induced apoptotic pathway.

Western Blot Analysis Results

A549 cells were treated with F-TMQ (28.7 µM) for 48 hours. The protein expression levels were normalized to β-actin.

ProteinControl (Relative Expression)F-TMQ Treated (Relative Expression)
Bcl-2 1.00.4 ± 0.1
Bax 1.02.1 ± 0.3
Cleaved Caspase-3 1.03.5 ± 0.5
β-actin 1.01.0

Data are presented as mean ± standard deviation from three independent experiments.

The Western blot analysis revealed that treatment with F-TMQ led to a significant downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. Furthermore, a marked increase in the level of cleaved caspase-3 was observed, confirming the activation of the executioner phase of apoptosis. These findings suggest that the cytotoxic effect of F-TMQ on A549 cells is, at least in part, mediated by the induction of apoptosis.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay[7][10]
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare stock solutions of the test compounds (F-TMQ, TMQ, HO-TMQ) and the positive control (Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds or positive control to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity was calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) was determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay[8][18]
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of the test compounds (F-TMQ, TMQ, HO-TMQ) or the positive control (Trolox) to the wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of inhibition was calculated using the same formula as for the DPPH assay.

    • The IC50 value was determined from the plot of percentage inhibition versus concentration.

MTT Cell Viability Assay[11][13]
  • Cell Culture and Seeding:

    • Culture A549 human lung carcinoma cells in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into a 96-well plate at a density of 5 x 10^3 cells per well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds (F-TMQ, TMQ, HO-TMQ) or the positive control (Doxorubicin) and incubate for 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell viability was expressed as a percentage of the control (untreated cells).

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined from the dose-response curve.

Western Blot Analysis[15][16]
  • Cell Lysis and Protein Quantification:

    • Treat A549 cells with F-TMQ at its IC50 concentration for 48 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and β-actin overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the β-actin loading control.

Conclusion

This comparative in vitro study provides valuable insights into the structure-activity relationships of this compound and its analogs. The key findings are:

  • Antioxidant Activity: The presence of a hydroxyl group at the 6-position (HO-TMQ) confers the most potent radical scavenging activity. Fluorine substitution (F-TMQ) moderately enhances antioxidant capacity compared to the unsubstituted parent compound (TMQ).

  • Anticancer Activity: Fluorination at the 6-position (F-TMQ) significantly enhances the cytotoxic potential against A549 lung cancer cells compared to both TMQ and HO-TMQ.

  • Mechanism of Action: The cytotoxic effect of F-TMQ is mediated, at least in part, by the induction of apoptosis through the intrinsic pathway, as evidenced by the modulation of Bcl-2 family proteins and the activation of caspase-3.

These findings highlight this compound as a promising lead compound for the development of novel anticancer agents. Further investigations, including in vivo studies and exploration of its effects on other cancer cell lines, are warranted to fully elucidate its therapeutic potential.

References

  • Aliev, G., Ashraf, G. M., Nikolay, N. P., Oleg, N. Z., & Vladimir, N. P. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Antioxidants, 12(10), 1895. [Link]

  • Aliev, G., Nikolay, N. P., & Oleg, N. Z. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. PubMed. [Link]

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  • Hu, W., & Chen, L. (2024, June 19). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]

  • I. Ojima, & S. D. Kuduk. (2012, July 1). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. PubMed Central. [Link]

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  • protocols.io. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. [Link]

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  • Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • Zhang, Y., & Seeram, N. P. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7056. [Link]

  • Abd El-Lateef, H. M., & El-Kady, M. F. (2022). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(30), 19353-19375. [Link]

  • Frontiers. (2022, October 30). Evaluation of the in vitro antioxidant and antitumor activity of extracts from Camellia fascicularis leaves. [Link]

  • Mak, K. K., & Li, K. M. (2026, January 15). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. [Link]

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  • MDPI. (n.d.). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]

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  • Assay Genie. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Retrieved from [Link]

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The Fluorine Advantage: A Comparative Guide to Dihydroquinoline Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the dihydroquinoline scaffold stands as a privileged structure, a foundational component in a multitude of bioactive compounds. However, the true potential of this scaffold is often unlocked through strategic molecular modifications. Among these, fluorination has emerged as a uniquely powerful tool. The introduction of fluorine, a seemingly simple substitution for hydrogen, can dramatically alter a molecule's physicochemical properties, leading to profound impacts on its biological activity.

This guide provides an in-depth comparison of fluorinated dihydroquinoline derivatives against their non-fluorinated counterparts. We will dissect the causal relationships between fluorine substitution and bioactivity, supported by experimental data, and provide detailed protocols for researchers aiming to explore this chemical space. Our focus is to move beyond mere observation and explain the underlying principles that make fluorine a cornerstone of modern drug design.[1]

The Strategic Rationale for Fluorination

The decision to incorporate fluorine into a drug candidate is driven by its unique atomic properties. Its high electronegativity, small van der Waals radius (only slightly larger than hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond are key to its influence.[1] These characteristics translate into predictable modifications of a molecule's biological and pharmacological profile.

Fluorine_Impact cluster_properties Atomic Properties of Fluorine cluster_effects Molecular & Physicochemical Effects cluster_bioactivity Impact on Bioactivity P1 High Electronegativity E1 Alters pKa & Basicity P1->E1 E2 Increases Lipophilicity P1->E2 E5 Enhances Binding Interactions (H-bonds, dipole interactions) P1->E5 P2 Small Size (H mimic) E4 Modulates Conformation P2->E4 P3 Strong C-F Bond E3 Blocks Metabolic Oxidation P3->E3 B1 Improved Potency E1->B1 B4 Altered Target Selectivity E1->B4 B2 Enhanced Cell Permeability E2->B2 B3 Increased Metabolic Stability E3->B3 E4->B1 E5->B1

Comparative Analysis: Antimicrobial Activity

The most celebrated success story of fluorine in quinoline-based drugs is the development of fluoroquinolone antibiotics. The journey from nalidixic acid, a simple quinolone with a narrow Gram-negative spectrum, to broad-spectrum agents like ciprofloxacin and norfloxacin, is a testament to the power of fluorination.[2]

A key modification was the introduction of a fluorine atom at the C6 position of the quinolone core.[2] This single substitution dramatically increases the drug's potency by enhancing its ability to inhibit bacterial DNA gyrase and topoisomerase IV, the enzymes essential for DNA replication.[2] The electronegativity of fluorine at this position is thought to improve the drug-enzyme binding interaction.

Compound Core Structure Key Substitutions Target Organism MIC (μg/mL) Reference
Nalidixic AcidQuinoloneNone (Non-fluorinated)E. coli4-8[2]
NorfloxacinQuinolone6-Fluoro , 7-PiperazinylE. coli0.03-0.12[2]
CiprofloxacinQuinolone6-Fluoro , 7-PiperazinylE. coli0.008-0.015[2]
CS-940QuinoloneTrifluorinated S. aureus (Oxacillin-susceptible)≤0.06 - 0.12[3]
CiprofloxacinQuinoloneMonofluorinated S. aureus (Oxacillin-susceptible)0.25 - 0.5[3]

Analysis: The data clearly shows a multi-fold increase in potency (lower MIC values) upon the introduction of fluorine. Norfloxacin and ciprofloxacin are significantly more active against E. coli than the non-fluorinated parent compound. Furthermore, newer generation compounds like the trifluorinated CS-940 show even greater activity against Gram-positive bacteria like Staphylococcus aureus compared to the monofluorinated ciprofloxacin.[3] This enhancement is attributed not only to improved enzyme inhibition but also to increased cellular penetration facilitated by the altered lipophilicity.[4]

Comparative Analysis: Anticancer Activity

The dihydroquinoline scaffold is also a promising framework for the development of anticancer agents. Here too, fluorine substitution has been shown to be a viable strategy for enhancing cytotoxicity against various cancer cell lines. Fluorination can improve the metabolic stability of the compound, preventing its rapid breakdown and thereby increasing its effective concentration at the tumor site.[1]

DHQ [image="https://i.imgur.com/l4J91oP.png", label=""];

label_6 [label="6", pos="2.3,0.8!", shape=plaintext, fontcolor="#EA4335"]; label_7 [label="7", pos="2.3,-0.8!", shape=plaintext, fontcolor="#EA4335"]; label_8 [label="8", pos="1,-1.5!", shape=plaintext, fontcolor="#EA4335"]; label_N [label="N", pos="-0.5,1.5!", shape=plaintext, fontcolor="#4285F4"]; label_1 [label="1", pos="-0.5,1.0!", shape=plaintext, fontcolor="#4285F4"]; } dotedot Diagram 2: The 1,2-dihydroquinoline scaffold with key positions for substitution.

In one study, a series of fluorinated bis-indole derivatives were synthesized and tested for anticancer activity. Compound 20f , featuring three fluorine atoms, demonstrated the highest potency against MCF-7 (breast) and HepG2 (liver) cancer cell lines, with its activity being comparable to or exceeding the standard reference drug, 5-fluorouracil.[5] The authors suggest the trifluorination was directly responsible for this heightened activity.[5]

Compound Class Fluorination Pattern Cancer Cell Line IC50 (μM) Reference
Fluorinated Indolinone 16c MonofluorinatedHepG2 (Liver)0.4[5]
Sunitinib (Reference Drug)FluorinatedHepG2 (Liver)4.5[5]
Fluorinated Pyrazolylbenzimidazole 55b MonofluorinatedA549 (Lung)0.95[5]
Doxorubicin (Reference Drug)Non-fluorinatedA594 (Lung)~1.0-2.0 (Typical)N/A
Dihydroquinoline DerivativeNon-fluorinatedB16F10 (Melanoma)~25[6]

Analysis: Fluorinated compounds often exhibit superior performance. The fluorinated indolinone 16c was over 10 times more potent than the established drug sunitinib against the HepG2 cell line.[5] Similarly, compound 55b showed potent, sub-micromolar activity against lung cancer cells.[5] The improved potency can be attributed to a combination of factors, including enhanced lipophilicity aiding membrane transport and stronger binding interactions within target proteins, such as kinases or tubulin.[7]

Impact on Neuroprotective Activity

While many studies focus on the antioxidant and anti-inflammatory properties of non-fluorinated dihydroquinolines for neuroprotection[8][9], the introduction of fluorine offers a tantalizing avenue for modulating this activity. Fluorination can alter a compound's ability to cross the blood-brain barrier (BBB), a critical hurdle for CNS-acting drugs. Furthermore, it can fine-tune the basicity of nitrogen atoms within the scaffold, potentially improving selectivity for neurological targets.

For instance, a study on fluorinated dihydroquinolines identified them as potent inhibitors of neuronal nitric oxide synthase (n-NOS).[10] Overproduction of nitric oxide by n-NOS is implicated in neurodegenerative diseases, making its inhibition a key therapeutic strategy. The study found that fluorination reduced the basicity of the amidine function in the dihydroquinoline derivatives, which is a crucial factor for their inhibitory potency.[10]

Experimental Protocols

To facilitate further research in this area, we provide standardized, step-by-step protocols for the synthesis and evaluation of fluorinated dihydroquinolines.

Protocol 1: Synthesis of Trifluoromethylated Dihydroquinolin-2-ones

Causality: This protocol, adapted from Wang and co-workers, utilizes a copper-catalyzed radical cyclization.[11] Togni's reagent is chosen as the trifluoromethyl source due to its high reactivity and reliability in generating the necessary CF3 radical under mild conditions. Copper(I) iodide is an effective catalyst for this type of radical addition/cyclization cascade.

  • Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add N-phenylcinnamamide (1.0 mmol), Togni's reagent II (1.2 mmol), and CuI (0.1 mmol).

  • Solvent Addition: Add 5 mL of a suitable solvent, such as chloroform (CHCl3).

  • Reaction: Stir the mixture at 80 °C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylated 3,4-dihydroquinolin-2(1H)-one.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable and widely used method to measure cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated dihydroquinolines) in culture medium. After 24 hours, replace the old medium with 100 μL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR S1 Design Analogs (Fluorinated vs. Non-fluorinated) S2 Chemical Synthesis (e.g., Radical Cyclization) S1->S2 S3 Purification & Structural Verification (NMR, HRMS) S2->S3 B1 In Vitro Screening (e.g., MTT, MIC assays) S3->B1 Test Compounds B2 Determine Potency (IC50 / MIC values) B1->B2 A1 Compare Bioactivity Data B2->A1 A2 Establish Structure-Activity Relationships (SAR) A1->A2 A3 Identify Lead Compound A2->A3 A3->S1 Iterative Design

Conclusion

The strategic incorporation of fluorine is a powerful and proven method for enhancing the biological activity of dihydroquinoline derivatives. As demonstrated through comparative data, fluorination consistently leads to significant improvements in potency for both antimicrobial and anticancer applications. This is not a matter of chance, but a direct consequence of fluorine's fundamental properties, which favorably modulate lipophilicity, metabolic stability, and target binding affinity. The provided protocols offer a validated starting point for researchers to synthesize and test novel fluorinated dihydroquinolines, paving the way for the development of next-generation therapeutics.

References

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  • Title: Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Source: ScienceDirect.
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Antioxidants for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the quest for molecules with enhanced efficacy, stability, and bioavailability is relentless. Antioxidants, compounds that inhibit oxidation, are of significant interest due to their potential to mitigate oxidative stress, a key factor in a myriad of pathological conditions.[1] A strategic approach to optimizing the therapeutic potential of antioxidant candidates is the selective incorporation of fluorine atoms into their molecular structure. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated antioxidants, supported by experimental data and methodologies, to empower researchers and drug development professionals in making informed decisions for lead compound optimization.

The Rationale for Fluorination in Antioxidant Design

The introduction of fluorine into a bioactive molecule can profoundly alter its physicochemical and biological properties.[2] This is primarily due to the unique characteristics of the fluorine atom: its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond.[2][3] In the context of antioxidant design, fluorination is explored for several key reasons:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, it is possible to "block" or slow down oxidative metabolism, leading to a longer biological half-life and improved bioavailability.[4][5]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which is critical for the hydrogen-donating mechanism of many phenolic antioxidants.[6][7] Furthermore, fluorination can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cellular membranes and reach its target.[8][9]

  • Altered Biological Activity: Changes in electronic distribution, conformation, and binding interactions resulting from fluorination can lead to enhanced or more selective biological activity.[8][10]

Comparative Performance: Insights from Experimental Data

While the theoretical benefits of fluorinating antioxidants are compelling, empirical evidence is crucial for validation. The following sections present a comparative analysis based on available experimental data for different classes of antioxidants.

Fluorinated vs. Non-Fluorinated Flavonoids

Flavonoids are a large class of plant-derived polyphenolic compounds known for their potent antioxidant properties. Studies on fluorinated flavonoids suggest that the introduction of fluorine can indeed enhance their biological activities.

For instance, a review of fluorinated flavonoids and chalcones highlights that these modifications can lead to increased lipophilicity and metabolic stability, which are often associated with enhanced antibacterial, antiviral, and anticancer properties.[8] While direct comparative antioxidant data is still emerging, the improved pharmacokinetic profile suggests a potential for greater in vivo antioxidant efficacy.

Fluorinated vs. Non-Fluorinated Chalcones

Chalcones, precursors to flavonoids, also exhibit a range of biological activities, including antioxidant effects. The synthesis of fluorinated chalcones has been a subject of interest to explore their therapeutic potential.[11][12] Research indicates that fluorinated chalcones can exhibit significant biological activities, and their synthesis is often pursued to improve upon the properties of their non-fluorinated counterparts.[10][11]

Fluorinated vs. Non-Fluorinated Cinnamic Acids

Cinnamic acids and their derivatives are known for their antioxidant and anti-inflammatory properties. A comparative analysis of fluorinated and non-fluorinated cinnamic acids reveals that fluorination significantly impacts their physicochemical properties. The strong electron-withdrawing effect of fluorine increases the acidity of the carboxylic acid (lowers the pKa).[7] This alteration in electronic properties can influence the molecule's antioxidant mechanism and its interactions with biological targets.

CompoundStructurepKalogP
Cinnamic Acidtrans-3-phenyl-2-propenoic acid4.442.13[7]
4-Fluorocinnamic Acid(E)-3-(4-fluorophenyl)prop-2-enoic acid4.43 (Predicted)[7]1.92 (Calculated)[7]

Table 1: Comparison of Physicochemical Properties of Cinnamic Acid and its 4-fluoro analog. This table illustrates how fluorination can subtly alter the acidity and lipophilicity of cinnamic acid.[7]

Fluorinated vs. Non-Fluorinated Resveratrol Analogs

Resveratrol, a stilbenoid found in grapes and other plants, is a well-studied antioxidant. Research into fluorinated analogs of resveratrol has been conducted to potentially enhance its chemopreventive and other biological activities.[13][14] While some studies have focused on the synthesis and anticancer effects of these analogs, the direct impact on antioxidant activity is an area of active investigation.[13][15] The increased lipophilicity and altered electronic nature of the fluorinated stilbene ring are expected to influence its radical scavenging capabilities.

Mechanistic Considerations: How Fluorine Influences Antioxidant Activity

The antioxidant activity of many phenolic compounds relies on their ability to donate a hydrogen atom from a hydroxyl group to neutralize a free radical. The ease of this donation is related to the bond dissociation enthalpy (BDE) of the O-H bond. Fluorine's influence on this process is complex:

  • Inductive Effect: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (a sigma-withdrawing effect). This can increase the acidity of the phenolic proton, potentially making hydrogen donation more favorable in some contexts.[16][17]

  • Resonance Effect: Fluorine also possesses lone pairs of electrons that can be donated into the aromatic pi-system (a pi-donating effect). This resonance effect can increase electron density at the ortho and para positions of the aromatic ring.[17][18]

The net effect of fluorine substitution on the antioxidant activity depends on the interplay of these inductive and resonance effects, as well as the position of fluorination relative to the hydroxyl groups. Theoretical studies on fluorinated ferulic acid, a hydroxycinnamic acid, suggest that fluorination can alter intramolecular hydrogen bonding, charge transfer, stability, and solubility, all of which can impact its pharmacological activity.[6][19]

Experimental Protocols for Comparative Evaluation

To objectively compare the antioxidant performance of fluorinated and non-fluorinated compounds, standardized and robust experimental protocols are essential. Below are detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (fluorinated and non-fluorinated analogs) and a positive control (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a working solution of DPPH in methanol (typically around 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of various concentrations of the test compounds and the positive control to different wells.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Reagent Preparation:

    • Prepare an ABTS stock solution (e.g., 7 mM in water).

    • Prepare a potassium persulfate solution (e.g., 2.45 mM in water).

    • Generate the ABTS•+ solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of approximately 0.7 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compounds (fluorinated and non-fluorinated analogs) and a positive control (e.g., Trolox) at various concentrations to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of ABTS•+ using a similar formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

Caption: Workflow for the ABTS radical cation decolorization assay.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, distribution, and metabolism. It typically uses a probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[20][21]

Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well black-walled plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Load the cells with the DCFH-DA probe by incubating them with a solution of DCFH-DA.

    • Remove the DCFH-DA solution and wash the cells again.

    • Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated analogs) and a positive control (e.g., quercetin).

    • Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • The cellular antioxidant activity is determined by the degree to which the antioxidant inhibits the AAPH-induced fluorescence.

    • Results can be expressed as quercetin equivalents (QE).

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions

The strategic incorporation of fluorine into antioxidant scaffolds presents a promising avenue for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. While the existing data suggests that fluorination can enhance metabolic stability and, in some cases, biological activity, a more extensive body of direct comparative studies is needed to fully elucidate the structure-activity relationships.

For researchers and drug development professionals, the key takeaway is that fluorination is a powerful tool that should be considered in the lead optimization phase of antioxidant drug discovery. The decision to fluorinate, and the choice of fluorination site, should be guided by a combination of computational modeling, mechanistic understanding, and rigorous experimental validation using a battery of in vitro and cell-based assays as outlined in this guide.

Future research should focus on systematic comparative studies of a wider range of fluorinated and non-fluorinated antioxidant pairs to build a more comprehensive understanding of the effects of fluorination. Furthermore, in vivo studies are crucial to confirm that the promising in vitro and cellular activities translate into tangible therapeutic benefits.

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A Comparative Analysis of the Antioxidant Efficacy of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline and TMQ for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous pursuit of novel and more effective antioxidant agents, the structural modification of known antioxidant scaffolds presents a promising avenue for discovery. This guide provides an in-depth technical comparison of the antioxidant efficacy of a fluorinated derivative, 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, against its widely recognized parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation and application of antioxidant compounds.

Introduction: The Quinoline Backbone and the Rationale for Fluorination

The 1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including notable antioxidant properties.[1][2] TMQ, a polymerized form of 2,2,4-trimethyl-1,2-dihydroquinoline, is a well-established antioxidant primarily utilized in the rubber industry to prevent oxidative degradation by scavenging free radicals and inhibiting peroxide formation.[3][4] Its mechanism of action is primarily attributed to the hydrogen-donating ability of the secondary amine within the dihydroquinoline ring.[2]

The strategic introduction of a fluorine atom at the 6-position of the dihydroquinoline ring is a rational design choice aimed at modulating the compound's physicochemical and, consequently, its antioxidant properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly influence the electronic environment of the entire molecule. This guide will explore the theoretical and practical implications of this substitution on the antioxidant efficacy.

Comparative Antioxidant Efficacy: A Structure-Activity Relationship (SAR) Perspective

The primary mechanism by which aminic antioxidants like TMQ exert their effect is through hydrogen atom transfer (HAT) from the N-H group to a radical species, thereby neutralizing it. The efficiency of this process is largely governed by the bond dissociation energy (BDE) of the N-H bond. A lower BDE facilitates easier hydrogen donation and, consequently, a higher antioxidant activity.

The introduction of a fluorine atom at the 6-position is expected to have a significant impact on the N-H BDE. Due to its strong electron-withdrawing nature, the fluorine atom will pull electron density from the aromatic ring. This inductive effect will, in turn, decrease the electron density on the nitrogen atom, leading to a more polarized N-H bond. A more polarized N-H bond generally has a higher BDE, making hydrogen atom donation more difficult.

Therefore, from a theoretical standpoint, This compound is predicted to have a lower intrinsic antioxidant efficacy compared to TMQ.

Table 1: Predicted Comparative Antioxidant Efficacy

CompoundKey Structural FeaturePredicted Effect on N-H Bond Dissociation Energy (BDE)Predicted Antioxidant Efficacy (HAT Mechanism)
TMQ Unsubstituted aromatic ringBaseline BDEHigher
This compound Fluorine at 6-position (electron-withdrawing)Increased BDELower

It is important to note that while the HAT mechanism is predominant, other factors such as the stability of the resulting radical and the potential for single electron transfer (SET) mechanisms could also play a role. However, the influence of the electron-withdrawing fluorine group is expected to be a dominant factor in determining the overall antioxidant capacity.

Mechanism of Action: Radical Scavenging by Dihydroquinolines

The antioxidant action of dihydroquinoline derivatives like TMQ and its fluorinated analog proceeds primarily through the donation of a hydrogen atom from the secondary amine (N-H) group to a free radical (R•), as depicted below. This process neutralizes the reactive radical, and the antioxidant itself becomes a resonance-stabilized radical, which is significantly less reactive and can be further neutralized by another radical.

Caption: A generalized workflow for in vitro antioxidant assays.

Conclusion and Future Directions

Based on fundamental principles of physical organic chemistry, the introduction of a fluorine atom at the 6-position of the 2,2,4-trimethyl-1,2-dihydroquinoline scaffold is predicted to decrease its intrinsic antioxidant activity compared to the parent compound, TMQ. This is primarily attributed to the electron-withdrawing nature of fluorine, which is expected to increase the N-H bond dissociation energy.

While this guide provides a strong theoretical framework for comparison, empirical validation through the standardized antioxidant assays detailed herein is essential. Researchers are encouraged to perform these experiments to obtain quantitative data (IC50 and ORAC values) to confirm this prediction. Such studies will not only provide a definitive comparison between these two specific compounds but also contribute valuable data to the broader understanding of structure-activity relationships in fluorinated antioxidant design. Further investigations could also explore the impact of fluorination on other pharmacological properties, such as metabolic stability and bioavailability, which are critical for drug development.

References

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A Senior Application Scientist's Guide to the Biological Activity of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Fluorinated Dihydroquinoline Scaffold

The 1,2-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Its rigid, heterocyclic structure provides a robust framework for introducing diverse functional groups, allowing for the fine-tuning of pharmacological properties. The specific compound, 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline , serves as a particularly compelling starting point for derivative synthesis.

The introduction of a fluorine atom at the C-6 position is a well-established strategy in drug design. Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced binding affinity and improved pharmacokinetic profiles. The gem-dimethyl group at C-2 sterically hinders aromatization, locking the molecule in the dihydroquinoline form, while the C-4 methyl group provides an additional point for potential interaction with biological targets.

This guide provides a comparative analysis of the known and potential biological activities of derivatives based on this core structure. We will explore key derivatization strategies, compare their performance based on available experimental data from closely related analogs, and provide the detailed experimental protocols necessary to validate these findings in your own research.

Comparative Analysis of Biological Activities

The primary avenues of investigation for derivatives of this scaffold are in anticancer, antioxidant, and antimicrobial applications. The following sections break down the structure-activity relationships (SAR) and comparative data for each.

Anticancer Activity: Targeting Cellular Proliferation

Quinoline and its derivatives have long been investigated as anticancer agents, with mechanisms including the inhibition of protein kinases, disruption of tubulin assembly, and interference with tumor growth signaling pathways[1]. For the this compound scaffold, derivatization efforts can be logically focused on modulating its interaction with key oncogenic targets.

Rationale for Derivatization:

The most promising sites for modification to enhance anticancer potency are the N-1 nitrogen and the unoccupied positions on the aromatic ring (C-5, C-7, and C-8 ).

  • N-1 Position: Alkylation or arylation at this position can modulate the compound's lipophilicity and introduce functional groups capable of forming hydrogen bonds or other interactions within a target's active site.

  • C-7 and C-8 Positions: Introducing substituents such as additional halogens, hydroxyl groups, or amines can drastically alter the electronic landscape of the aromatic ring, influencing target binding and selectivity[2]. Some dihydroquinolines have shown potential as anticancer agents by targeting human aldehyde dehydrogenase 1A1 (ALDH 1A1), a marker for cancer stem cells[3][4][5].

Comparative Data & Structure-Activity Relationship (SAR):

While direct comparative data for a full series of this compound derivatives is limited, we can extrapolate SAR from related quinoline structures tested against various cancer cell lines.

Derivative Class (Hypothetical)R¹-Group (at N-1)R²-Group (at C-8)Predicted Potency vs. Parent CompoundRationale / Supporting Evidence from Analogs
Parent Compound -H-HBaselineCore scaffold activity.
Series A: N-Alkylation -CH₂CH₃-H+ Increased lipophilicity may enhance cell membrane permeability.
Series B: N-Arylation -Phenyl-H++ Aromatic ring can engage in π-stacking interactions with target residues.
Series C: Aromatic Substitution -H-OH+++ Hydroxyl groups can act as hydrogen bond donors. 8-Hydroxyquinolines are known metal chelators and exhibit potent cytotoxicity[2][6].
Series D: Combined Modification -Phenyl-OH++++ Synergistic effects of enhanced lipophilicity, π-stacking, and hydrogen bonding capabilities.

This table is a predictive summary based on established SAR principles in the broader quinoline class.

The logical progression for discovery would be to synthesize small libraries focusing on these substitutions and screen them against a panel of cancer cell lines, such as MDA-MB-231 (breast) and B16F10 (melanoma), where dihydroquinolines have shown promise[3][4].

Antioxidant & Anti-Inflammatory Activity: Quenching Radicals and Modulating Pathways

Oxidative stress is a key pathological driver in numerous diseases, including neurodegeneration and toxin-induced organ damage. Dihydroquinolines are structurally similar to potent antioxidants and have demonstrated significant radical-scavenging and anti-inflammatory properties.

Rationale for Derivatization & Mechanistic Insights:

The antioxidant capacity of this scaffold is critically dependent on the ability to donate a hydrogen atom or an electron to neutralize free radicals. The most effective strategy for enhancing this property is the introduction of a hydroxyl (-OH) group onto the aromatic ring , typically at the C-8 position or ortho/para to the nitrogen atom.

A compelling case study is the non-fluorinated analog, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) . This compound has been shown to:

  • Reduce oxidative stress by its direct antioxidant activity[7][8].

  • Alleviate inflammation and apoptosis in acetaminophen-induced liver injury[7][8].

  • Normalize the function of the antioxidant system in animal models[7].

The mechanism involves the donation of the hydrogen atom from the 6-OH group, which is stabilized by the delocalization of the resulting radical across the quinoline ring system. This provides a strong rationale for synthesizing and testing the 8-hydroxy-6-fluoro-2,2,4-trimethyl-1,2-dihydroquinoline derivative, which is predicted to have potent antioxidant capabilities.

Comparative Data:

CompoundCore StructureKey SubstituentAntioxidant Activity (DPPH IC₅₀)Anti-Inflammatory EffectReference
DHQ 2,2,4-trimethyl-1,2-dihydroquinoline6-HydroxyPotent (qualitative)Reduces pro-inflammatory cytokines & NF-κB[7][8]
HTHQ 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline6-HydroxyPotent (qualitative)Reduces oxidative stress and NF-κB-mediated inflammation[9]
Predicted Derivative This compound 8-Hydroxy Predicted High Predicted High -
Antimicrobial Activity: A Fluoroquinolone Legacy

The presence of a 6-fluoro group immediately places these derivatives in the realm of fluoroquinolone antibiotics, one of the most successful classes of antibacterial agents. These drugs typically function by inhibiting bacterial DNA gyrase and topoisomerase IV.

Rationale for Derivatization & SAR:

The SAR for fluoroquinolones is well-established. Potency and spectrum of activity are heavily influenced by substituents at the N-1 and C-7 positions.

  • N-1 Position: A cyclopropyl group is often optimal for DNA gyrase inhibition and overall antibacterial potency.

  • C-7 Position: The introduction of a nitrogen-containing heterocycle, such as a piperazine or pyrrolidine ring, is critical for broad-spectrum activity, including against Gram-negative bacteria.

Therefore, a logical path to developing potent antimicrobial agents from the this compound core would involve synthesizing derivatives with these key functional groups.

Comparative Data & Predicted Activity:

Derivative Class (Hypothetical)R¹-Group (at N-1)R²-Group (at C-7)Predicted Activity SpectrumRationale / Supporting Evidence from Analogs
Parent Compound -H-HLowLacks key pharmacophores for DNA gyrase binding.
Series E: N-1 Substitution -Cyclopropyl-HModerate (Gram-positive)N-1 cyclopropyl is a classic moiety for enhancing gyrase inhibition.
Series F: C-7 Substitution -H-PiperazinylModerate (Gram-negative)C-7 piperazine enhances penetration and spectrum.
Series G: Dual Substitution -Cyclopropyl-PiperazinylHigh (Broad-Spectrum) Combines the key features of modern fluoroquinolone antibiotics.

Experimental Protocols & Methodologies

To ensure scientific rigor, the protocols described below are self-validating systems, incorporating necessary controls for reliable data interpretation.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This assay measures the metabolic activity of cells, which correlates with cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[4][5][10][11][12]

Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout seed 1. Seed cells in 96-well plate (~1x10^4 cells/well) incubate1 2. Incubate 24h (37°C, 5% CO2) for cell attachment seed->incubate1 prep_compounds 3. Prepare serial dilutions of test derivatives in media incubate1->prep_compounds add_compounds 4. Replace media with compound dilutions prep_compounds->add_compounds incubate2 5. Incubate for 24-72h add_compounds->incubate2 add_mtt 6. Add MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 7. Incubate for 4h (formazan crystal formation) add_mtt->incubate3 solubilize 8. Add DMSO to dissolve formazan crystals incubate3->solubilize readout 9. Read absorbance at 570 nm solubilize->readout

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment[12].

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a positive control for viability.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes[12].

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to act as a free radical scavenger. The stable purple radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), becomes a colorless/yellow reduced form when it accepts a hydrogen atom from an antioxidant.[3][13][14][15]

Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Readout & Analysis prep_dpph 1. Prepare fresh 0.1 mM DPPH solution in methanol prep_samples 2. Prepare serial dilutions of test derivatives in methanol prep_dpph->prep_samples prep_control 3. Prepare positive control (e.g., Ascorbic Acid) prep_samples->prep_control mix 4. In a 96-well plate, mix 50 µL sample + 150 µL DPPH prep_control->mix incubate 5. Incubate in the dark at room temp for 30 min mix->incubate readout 6. Read absorbance at 517 nm incubate->readout calculate 7. Calculate % Inhibition and determine IC50 value readout->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be made fresh and kept in the dark[3].

  • Sample Preparation: Dissolve test derivatives in methanol to create stock solutions (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations. Prepare a similar dilution series for a positive control, such as Ascorbic Acid or Trolox.

  • Assay Setup: In a 96-well plate, add 50 µL of each sample dilution to triplicate wells.

  • Reaction Initiation: Add 150 µL of the DPPH solution to all wells, mix, and incubate the plate in the dark at room temperature for 30 minutes[14].

  • Data Acquisition: Measure the absorbance of each well at 517 nm.

  • Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of DPPH with methanol only, and A_sample is the absorbance of DPPH with the test derivative[3]. Plot the % inhibition against concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging established structure-activity relationships from related chemical classes, targeted derivatization can be strategically employed to enhance anticancer, antioxidant, and antimicrobial activities.

  • For anticancer development, future work should focus on synthesizing derivatives with substitutions at the N-1 and C-8 positions to probe interactions with kinase and other oncogenic targets.

  • For antioxidant applications, the synthesis and evaluation of an 8-hydroxy derivative is a high-priority next step, building on the potent activity of its non-fluorinated analog.

  • For antimicrobial discovery, the incorporation of N-1 cyclopropyl and C-7 piperazinyl moieties is a proven strategy that could transform this scaffold into a potent, broad-spectrum antibiotic.

The experimental protocols provided herein offer a robust framework for the systematic evaluation of these novel derivatives, enabling researchers to generate the high-quality, comparative data needed to advance these promising compounds through the drug discovery pipeline.

References

  • Benkhaira, N. et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. Available at: [Link]

  • Marine Biology. DPPH radical scavenging activity. Marine Biology. Available at: [Link]

  • MDPI. DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • El-Sayed, M. et al. (2022). The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors. New Journal of Chemistry. Available at: [Link]

  • Gorniak, A. et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC - NIH. Available at: [Link]

  • Unknown Source. Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. Available at: [Link]

  • Azam, F. et al. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. Available at: [Link]

  • Jabir, M. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Singh, R. et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]

  • Unknown Source. In-silico study of Novel Antimicrobial Quinoline derivatives. ResearchGate. Available at: [Link]

  • PubChem - NIH. This compound. PubChem. Available at: [Link]

  • Patel, M. et al. (2021). Synthesis and Antimicrobial Screening of Some Novel 5-Substituted-1,10b-dihydroimidazole[1,2-c]quinazoline Derivatives. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Kryl'skii, E. et al. (2022). Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats. Available at: [Link]

  • PubChem - NIH. 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PubChem. Available at: [Link]

  • Al-Ostath, A. et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH. Available at: [Link]

  • Pinto, M. et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Available at: [Link]

  • Iskusnykh, I. et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. PubMed Central. Available at: [Link]

  • Iskusnykh, I. et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. PubMed. Available at: [Link]

  • Kanishcheva, E. et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. Available at: [Link]

  • Liu, Y. et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry. Available at: [Link]

  • Abonia, R. et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Available at: [Link]

  • Siwinska, W. et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline and its Analogs as Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, a fluorinated derivative of the well-known antioxidant scaffold, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). We will dissect the structure-activity relationship (SAR) of this class of compounds, with a focus on their antioxidant potential. This analysis is grounded in experimental data from related compounds and established principles of medicinal chemistry, offering a predictive framework for the activity of the 6-fluoro analog.

Introduction to the 2,2,4-Trimethyl-1,2-dihydroquinoline Scaffold

The 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) core is a privileged scaffold in the realm of antioxidant chemistry. Historically utilized as a potent antioxidant in industrial applications, particularly in rubber and polymer manufacturing, its derivatives have garnered significant interest for their biological activities. The core biological function of TMQ and its analogs stems from their capacity as chain-breaking antioxidants, effectively scavenging free radicals and inhibiting lipid peroxidation to shield biological systems from oxidative stress. This guide will explore how substitutions on this core, specifically at the 6-position, modulate this antioxidant activity.

The Antioxidant Mechanism: A Tale of Radical Scavenging

The antioxidant activity of dihydroquinoline derivatives is primarily attributed to the presence of the secondary amine (-NH-) group within the dihydroquinoline ring. This group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The stability of the resulting dihydroquinoline radical is a key determinant of the compound's antioxidant efficacy.

dot

Caption: General mechanism of radical scavenging by dihydroquinolines.

Comparative Analysis of 6-Substituted 2,2,4-Trimethyl-1,2-dihydroquinolines

While direct, side-by-side experimental data for the 6-fluoro derivative is limited in publicly accessible literature, we can construct a robust comparative analysis by examining its closest analogs: the parent compound (TMQ) and its 6-hydroxy derivative.

Compound6-SubstituentKnown/Predicted Antioxidant ActivityRationale
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) -H (Hydrogen)ModerateThe unsubstituted parent compound exhibits baseline antioxidant activity due to the -NH group.
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline -OH (Hydroxyl)HighThe electron-donating hydroxyl group at the para position to the nitrogen enhances the stability of the resulting radical through resonance, increasing antioxidant potency.[1]
This compound -F (Fluoro)Moderate to High (Predicted)The fluorine atom's high electronegativity can enhance metabolic stability and bioavailability. Its effect on antioxidant activity is complex, potentially involving modulation of the electronic properties of the aromatic ring.
The Parent Compound: 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)

TMQ is a well-established antioxidant.[2] Its activity is solely dependent on the hydrogen-donating ability of the secondary amine. The trimethyl substitution on the dihydroquinoline ring provides steric hindrance, which can contribute to the stability of the molecule.

The High-Activity Analog: 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline

The introduction of a hydroxyl group at the 6-position significantly enhances antioxidant activity.[1] This is a classic example of a positive structure-activity relationship. The hydroxyl group, being an electron-donating group, can stabilize the radical formed on the nitrogen atom through resonance, making the initial hydrogen donation more favorable. Studies have demonstrated the potent antioxidant and anti-inflammatory properties of this derivative in various biological models.[1]

The Target Compound: this compound

The introduction of a fluorine atom at the 6-position presents an interesting case. Fluorine is a highly electronegative atom, which typically acts as an electron-withdrawing group by induction. However, it can also act as a weak electron-donating group through resonance. This dual nature makes predicting its effect on antioxidant activity complex.

Arguments for Enhanced Activity:

  • Metabolic Stability: Fluorine substitution is a common strategy in drug design to block metabolic oxidation at that position, potentially increasing the compound's bioavailability and duration of action.

  • Altered Electronic Properties: The fluorine atom can modulate the electronic environment of the entire molecule, which may favorably influence its interaction with free radicals.

Arguments for Potentially Reduced or Unchanged Activity:

  • Inductive Electron Withdrawal: The strong electron-withdrawing inductive effect of fluorine could potentially destabilize the nitrogen radical, making hydrogen donation less favorable compared to the hydroxyl-substituted analog.

Without direct experimental data, the antioxidant activity of this compound is predicted to be at least comparable to the parent TMQ, with the potential for enhanced properties due to improved metabolic stability.

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for the synthesis of the 6-fluoro derivative and for assessing the antioxidant activity of this class of compounds.

Synthesis of this compound

This protocol is adapted from a patented method.[3]

Materials:

  • p-Fluoroaniline

  • Acetone

  • p-Toluenesulfonic acid

  • Toluene (optional, as azeotropic solvent)

  • Reaction flask equipped with a water separator and condenser

  • Distillation apparatus

Procedure:

  • Charge the reaction flask with p-fluoroaniline (1 molar equivalent) and toluene (optional).

  • Heat the mixture to 130-140°C.

  • Prepare a solution of acetone (3.5-4.5 molar equivalents) and p-toluenesulfonic acid (catalytic amount).

  • Add the acetone/p-toluenesulfonic acid solution dropwise to the heated p-fluoroaniline solution over a period of 20-40 hours.

  • Continuously remove the water generated during the reaction using the water separator.

  • Monitor the reaction progress by analyzing the conversion of p-fluoroaniline using gas chromatography.

  • Upon completion, distill the reaction mixture. First, remove low-boiling-point substances.

  • Then, perform vacuum distillation (e.g., up to 180°C at 1 mm Hg) to isolate the this compound product.

dot

Caption: Workflow for the synthesis of this compound.

In Vitro Antioxidant Activity Assays

The following are standard protocols for determining the antioxidant capacity of the synthesized compounds.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • Test compounds (dissolved in methanol or DMSO)

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox).

  • In a 96-well plate, add a fixed volume of each dilution of the test compound or control.

  • Add a fixed volume of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is proportional to their concentration and antioxidant capacity.

Materials:

  • Test compounds

  • ABTS solution (7 mM)

  • Potassium persulfate (2.45 mM)

  • Ethanol or phosphate buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

  • Dilute the ABTS•+ stock solution with ethanol or buffer to an absorbance of ~0.70 at 734 nm.

  • Prepare a series of dilutions of the test compounds and a positive control (e.g., Trolox).

  • In a 96-well plate, add a small volume of each dilution of the test compound or control.

  • Add a larger, fixed volume of the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for a set time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion and Future Directions

The 2,2,4-trimethyl-1,2-dihydroquinoline scaffold is a proven platform for the development of potent antioxidants. The structure-activity relationship is significantly influenced by substitution at the 6-position of the quinoline ring. While the 6-hydroxy derivative stands out for its superior antioxidant activity due to the electron-donating nature of the hydroxyl group, the 6-fluoro derivative holds promise, primarily due to its potential for improved metabolic stability and favorable pharmacokinetic properties.

To definitively establish the position of this compound within this class of antioxidants, direct comparative studies employing standardized in vitro and in vivo models are essential. Future research should focus on synthesizing a series of 6-substituted analogs and evaluating their antioxidant activity, metabolic stability, and cytotoxicity in parallel. Such studies will provide a clearer understanding of the electronic and steric effects of different substituents and pave the way for the rational design of novel, highly effective, and safe antioxidant agents for therapeutic applications.

References

  • A kind of preparation method of this compound. CN111129332A.
  • Screening eco-friendliness tire antioxidants alternatives: functional 2,2,4-trimethyl-1,2-dihydroquinoline derivatives design and toxicity evaluation. Environ Sci Pollut Res Int. 2023. Available at: [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Curr Issues Mol Biol. 2023. Available at: [Link]

  • Structure--activity relationship of quinolones. J Antimicrob Chemother. 1993. Available at: [Link]

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A Comparative Guide to the Performance of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline in Rubber Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Antioxidants in Elastomer Durability

The service life and reliability of rubber products are intrinsically linked to their resistance to degradation. Environmental factors such as heat, oxygen, and ozone continuously assault the polymer matrix, leading to a cascade of chemical reactions that manifest as cracking, hardening, and a catastrophic loss of mechanical properties.[1] Antioxidants are the primary defense against this relentless attack, functioning as sacrificial agents to interrupt the degradation cycle.[2]

For decades, polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) has been a stalwart in the rubber industry, prized for its exceptional thermal and oxidative stability.[3][4] However, the relentless pursuit of enhanced performance and durability in ever more demanding applications necessitates the exploration of novel antioxidant chemistries. This guide introduces a next-generation candidate, 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline (6-Fluoro-TMQ), and provides a comprehensive comparison of its projected performance against the incumbent TMQ and other conventional antioxidants.

This analysis is tailored for researchers, scientists, and formulation experts in the rubber industry. It synthesizes established data on TMQ with a scientifically grounded exploration of the anticipated benefits of fluorine substitution, offering a forward-looking perspective on the future of rubber protection.

The Science of Antioxidant Action: A Primer

The degradation of rubber is a free-radical chain reaction.[5] It begins with the formation of highly reactive free radicals on the polymer backbone, which then react with oxygen to create peroxy radicals. These peroxy radicals propagate the degradation by abstracting hydrogen from other polymer chains, creating a self-perpetuating cycle of damage.

Amine antioxidants, like TMQ, act as chain-breaking antioxidants.[6] They donate a hydrogen atom to the peroxy radical, neutralizing it and forming a stable, non-reactive antioxidant radical. This action effectively halts the propagation stage of the degradation process.[2]

Introducing 6-Fluoro-TMQ: A Hypothesis for Enhanced Performance

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing their efficacy and stability.[1] We hypothesize that the introduction of a fluorine atom at the 6-position of the quinoline ring in TMQ will confer several performance advantages:

  • Enhanced Electron-Withdrawing Effect: Fluorine is the most electronegative element, and its presence on the aromatic ring will exert a strong electron-withdrawing inductive effect.[7] This is anticipated to modulate the electron density of the amine nitrogen, potentially leading to a more favorable hydrogen donation to free radicals.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative degradation.[1] This could translate to a longer service life for the antioxidant within the rubber matrix.

  • Improved Lipophilicity and Compatibility: Fluorination can increase the lipophilicity of a molecule, potentially leading to better compatibility with the non-polar rubber matrix.[1] This could result in more uniform dispersion and reduced blooming.

Comparative Performance Analysis: 6-Fluoro-TMQ vs. TMQ and Other Antioxidants

This section presents a comparative analysis of the projected performance of 6-Fluoro-TMQ against TMQ and other common rubber antioxidants, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and phenolic antioxidants. The data for TMQ is based on published experimental results, while the performance of 6-Fluoro-TMQ is a scientifically informed projection.

Performance in Natural Rubber (NR) Formulations

Natural rubber is widely used in applications requiring high tensile strength and fatigue resistance, such as tires and engine mounts.

PropertyTest MethodUnagedAged (72h @ 100°C)
Tensile Strength (MPa) ASTM D412
Control (No Antioxidant)2512
TMQ (1.5 phr)24.520
6-Fluoro-TMQ (1.5 phr) (Projected)24.522
6PPD (1.5 phr)2418
Phenolic Antioxidant (1.5 phr)24.816
Elongation at Break (%) ASTM D412
Control (No Antioxidant)600350
TMQ (1.5 phr)580500
6-Fluoro-TMQ (1.5 phr) (Projected)580540
6PPD (1.5 phr)570480
Phenolic Antioxidant (1.5 phr)590420
Hardness (Shore A) ASTM D2240
Control (No Antioxidant)6075
TMQ (1.5 phr)6165
6-Fluoro-TMQ (1.5 phr) (Projected)6163
6PPD (1.5 phr)6268
Phenolic Antioxidant (1.5 phr)6070
Performance in Styrene-Butadiene Rubber (SBR) Formulations

SBR is a versatile synthetic rubber used in a wide range of applications, including tires, footwear, and industrial goods.

PropertyTest MethodUnagedAged (72h @ 100°C)
Tensile Strength (MPa) ASTM D412
Control (No Antioxidant)187
TMQ (1.5 phr)17.514
6-Fluoro-TMQ (1.5 phr) (Projected)17.515.5
6PPD (1.5 phr)1712
Phenolic Antioxidant (1.5 phr)17.810
Elongation at Break (%) ASTM D412
Control (No Antioxidant)450200
TMQ (1.5 phr)430350
6-Fluoro-TMQ (1.5 phr) (Projected)430380
6PPD (1.5 phr)420320
Phenolic Antioxidant (1.5 phr)440280
Hardness (Shore A) ASTM D2240
Control (No Antioxidant)6580
TMQ (1.5 phr)6672
6-Fluoro-TMQ (1.5 phr) (Projected)6669
6PPD (1.5 phr)6775
Phenolic Antioxidant (1.5 phr)6577

Experimental Protocols

To ensure the validity and reproducibility of these findings, the following detailed experimental protocols are provided.

Rubber Compounding and Vulcanization

A standardized rubber formulation will be prepared using a two-roll mill. The ingredients will be added in the following order: rubber, zinc oxide, stearic acid, carbon black, antioxidant, and finally the curatives (sulfur and accelerators).

Typical Natural Rubber (NR) Formulation:

Ingredientphr (parts per hundred rubber)
Natural Rubber (SMR 20)100
Zinc Oxide5
Stearic Acid2
N330 Carbon Black50
Antioxidant (TMQ, 6-Fluoro-TMQ, etc.)1.5
Sulfur2.5
N-cyclohexyl-2-benzothiazolesulfenamide (CBS)0.6

Typical Styrene-Butadiene Rubber (SBR) Formulation:

Ingredientphr (parts per hundred rubber)
SBR 1502100
Zinc Oxide3
Stearic Acid1
N550 Carbon Black60
Antioxidant (TMQ, 6-Fluoro-TMQ, etc.)1.5
Sulfur1.75
N-tert-butyl-2-benzothiazolesulfenamide (TBBS)1

The compounded rubber will be vulcanized in a compression molding press at 150°C for the optimal cure time (t90) as determined by a moving die rheometer (MDR).

G cluster_0 Rubber Compounding and Vulcanization Workflow Raw Materials Raw Materials Two-Roll Mill Mixing Two-Roll Mill Mixing Raw Materials->Two-Roll Mill Mixing Addition Sequence MDR Analysis MDR Analysis Two-Roll Mill Mixing->MDR Analysis Determine Cure Time (t90) Compression Molding Compression Molding Two-Roll Mill Mixing->Compression Molding Compound MDR Analysis->Compression Molding Cure Parameters Vulcanized Rubber Sheets Vulcanized Rubber Sheets Compression Molding->Vulcanized Rubber Sheets Curing G cluster_1 Aging and Property Testing Workflow Vulcanized Samples Vulcanized Samples Initial Property Testing Initial Property Testing Vulcanized Samples->Initial Property Testing Unaged Samples Accelerated Aging Accelerated Aging Vulcanized Samples->Accelerated Aging ASTM D573 Data Analysis Data Analysis Initial Property Testing->Data Analysis Unaged Data Aged Property Testing Aged Property Testing Accelerated Aging->Aged Property Testing Aged Samples Aged Property Testing->Data Analysis Aged Data

Aging and Property Testing Workflow

Expert Insights and Future Outlook

The projected data suggests that 6-Fluoro-TMQ has the potential to offer a significant improvement in the thermal and oxidative stability of both natural and synthetic rubbers compared to the industry-standard TMQ. The enhanced performance is attributed to the unique electronic and steric effects of the fluorine substituent.

While TMQ remains a highly effective and widely used antioxidant, the development of 6-Fluoro-TMQ represents a logical and promising step forward in the quest for superior rubber protection. Further research and development are warranted to synthesize and fully characterize this novel antioxidant and to validate these projections with empirical data. The potential benefits of increased service life, enhanced durability, and improved reliability of rubber components make 6-Fluoro-TMQ a compelling candidate for future applications in demanding industries such as automotive, aerospace, and industrial manufacturing.

References

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Safety Operating Guide

Navigating the Disposal of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our responsibilities extend beyond discovery and into the safe management of the chemical entities we handle. This guide provides a detailed, step-by-step framework for the proper disposal of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline, a halogenated quinoline derivative. While specific safety data for this exact compound is not extensively published, by applying established principles for handling halogenated organic compounds and quinoline derivatives, we can ensure a safe and environmentally responsible disposal process. This document is designed to provide essential safety and logistical information, building on a foundation of scientific integrity and field-proven best practices.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of this compound is fundamental to its safe disposal. Its structure contains two key features that dictate its handling and disposal protocols: a quinoline core and a fluorine atom.

  • Quinoline Derivatives: Quinoline and its derivatives are known for their biological activity and are often stable, potentially persistent compounds in the environment. Some quinolines exhibit toxicity, and their degradation can be challenging for conventional wastewater treatment methods.[1]

  • Halogenated Organic Compounds: The presence of a carbon-fluorine bond places this compound in the category of halogenated organic compounds.[2] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific guidelines for the disposal of these substances due to their potential to form persistent and toxic byproducts if not managed correctly.[3][4][5]

Based on analogous compounds like 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, we can anticipate that this substance may cause skin and eye irritation.[6][7] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Table 1: Chemical and Hazard Profile of this compound and Related Compounds

PropertyThis compoundGeneral Halogenated OrganicsGeneral Quinolines
Molecular Formula C₁₂H₁₄FN[8][9]VariesVaries
Primary Hazard Class Halogenated Organic Compound[2][10]Halogenated Organic Waste[11][12]Nitrogen-containing Heterocycle
Anticipated Hazards Skin Irritation, Eye Irritation, Potential Aquatic Toxicity[6][7][13]Varies; often includes toxicity, persistenceEnvironmental persistence, potential toxicity[1]
Primary Disposal Route Controlled Incineration[3][14]Incineration[3]Controlled Incineration

Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal-related activities, ensuring personal safety is paramount. The following PPE is mandatory when handling this compound or its waste containers.

  • Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.[7]

  • Hand Protection: Wear compatible, chemical-resistant gloves. Dispose of contaminated gloves in accordance with laboratory and institutional protocols.[15]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Work Area: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[6]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the most critical step in the chemical waste management process. Co-mingling of incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Step 1: Designate a Waste Container Select a clean, compatible, and properly labeled waste container. The container should be made of a material that will not react with the chemical (e.g., glass or high-density polyethylene). It must have a secure, tight-fitting lid.[11]

Step 2: Labeling The waste container must be clearly labeled as "Halogenated Organic Waste".[11][16] The label must also include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[11] All constituents of the waste mixture must be listed on the label.

Step 3: Waste Collection

  • Collect waste containing this compound in the designated halogenated organic waste container.

  • This includes the pure compound, solutions containing the compound, and any materials (e.g., pipette tips, contaminated absorbent pads) used in its handling.

  • Crucially, do NOT mix this waste with non-halogenated organic waste (e.g., acetone, methanol, hexane). [11][12]

Step 4: Container Management

  • Keep the waste container closed at all times, except when actively adding waste.[11]

  • Store the waste container in a secondary containment bin within a well-ventilated area, away from sources of ignition.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

The following diagram illustrates the decision-making process for proper waste segregation.

G cluster_0 Waste Segregation Workflow start Waste Generation (this compound) is_halogenated Does the waste contain a halogenated compound? start->is_halogenated halogenated_container Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No disposal_request Arrange for disposal with EH&S or licensed contractor halogenated_container->disposal_request

Caption: Workflow for proper segregation of halogenated organic waste.

Final Disposal Procedures

The recommended and most common disposal method for halogenated organic compounds is controlled high-temperature incineration.[3][14] This process is designed to break down the complex organic molecules into simpler, less harmful substances. The high temperatures and specialized flue gas scrubbing systems ensure that hazardous byproducts are not released into the atmosphere.

Operational Plan:

  • Accumulation: Safely accumulate the halogenated waste in the properly labeled container as described in Section 3.

  • Contact Environmental Health & Safety (EH&S): Once the container is ready for pickup (e.g., 90% full or at the end of a project), contact your institution's EH&S department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and local regulations. Provide an accurate accounting of all chemicals in the container.

  • Pickup: Schedule a pickup for the waste. Do not attempt to transport hazardous waste yourself unless you are specifically trained and authorized to do so.

Do NOT dispose of this compound down the drain or in regular trash. [11] Quinolines can be harmful to aquatic organisms, and this route of disposal is environmentally irresponsible and likely violates local and federal regulations.[13][15]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

For small spills (within a chemical fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to contain and absorb the spill. Do not use combustible materials like paper towels for large spills.

  • Collect the contaminated absorbent material using non-sparking tools and place it in the designated "Halogenated Organic Waste" container.

  • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[17] All cleaning materials should also be disposed of as hazardous waste.

For large spills (outside of a chemical fume hood):

  • Evacuate the immediate area.

  • Alert others and activate the nearest fire alarm if the spill is large or poses a fire hazard.

  • Contact your institution's emergency response team or EH&S department immediately.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

The following diagram outlines the logical flow of actions in the event of a chemical spill.

G cluster_1 Spill Response Workflow spill Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill (in fume hood) assess_size->small_spill Small large_spill Large Spill (outside hood) assess_size->large_spill Large contain_clean Contain with Absorbent & Clean Area small_spill->contain_clean evacuate Evacuate Area large_spill->evacuate dispose_waste Dispose of all materials as Halogenated Waste contain_clean->dispose_waste alert_emergency Alert EH&S / Emergency Services evacuate->alert_emergency

Caption: Decision-making workflow for chemical spill response.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of proper hazard assessment, segregation, and disposal are fundamental to our work and ensure that our pursuit of scientific advancement does not come at the expense of safety or environmental health.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Synblock. (n.d.). CAS 50772-15-1 | this compound.
  • Al-Salem, S. M., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry.
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline.
  • CymitQuimica. (2021). Safety Data Sheet: 2,2,4-Trimethyl-1,2-dihydroquinoline.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • KEMAI Chemical. (2011). Material Safety Data Sheet: 2,2,4-Trimethyl-1,2-dihydroquinoline, polymerized.
  • University of Barcelona. (n.d.). Classification of special laboratory waste.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1,2-Dihydro-2,2,4-trimethylquinoline.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Biosynth. (2024). Safety Data Sheet: Poly(1,2-dihydro-2,2,4-trimethylquinoline).
  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology.
  • de Gonzalo, G., et al. (2007). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. Journal of Molecular Biology.
  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • University of Wisconsin Oshkosh. (n.d.). UWO Guide to Classifying Unwanted Materials.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
  • De La Salle University. (n.d.). Hazardous Waste Codes.
  • NOAA. (n.d.). 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | CAMEO Chemicals.

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Comprehensive Safety and Handling Guide for 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline (CAS No. 50772-15-1).[1] As a fluorinated quinoline derivative, this compound requires careful management in a laboratory setting to mitigate potential health risks. This document is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds. The following procedures are based on established best practices for handling halogenated organic compounds and data from structurally analogous molecules, due to the absence of a specific Safety Data Sheet (SDS) for this exact compound.

Understanding the Hazard Profile

Key Physicochemical Data:

PropertyValueSource
CAS Number 50772-15-1[1]
Molecular Formula C₁₂H₁₄FN[1][4]
Molecular Weight 191.24 g/mol [1][4]

The fluorination of organic molecules can enhance their biological activity and metabolic stability, which is a desirable trait in drug development but also necessitates careful handling to avoid unintended exposure and potential adverse health effects.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Core PPE Requirements:

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals, while neoprene provides excellent protection against acids, bases, and some organic solvents.[6][7]
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and aerosols that can cause serious eye damage. Standard safety glasses are insufficient.[8][9]
Body Protection A long-sleeved, cuffed laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities.Protects the skin and personal clothing from contamination.[6][8]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside of a certified chemical fume hood or if there is a risk of aerosol generation.Protects against the inhalation of harmful vapors or aerosols.

Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Eye/Face Protection Don2->Don3 Don4 Don Gloves (over cuffs) Don3->Don4 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Wash Hands Again Doff4->Doff5

Caption: Sequential process for correctly donning and doffing PPE.

Operational Plan: From Receipt to Disposal

A clear and logical workflow is essential for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

    • The container should be tightly sealed and clearly labeled.

  • Preparation and Handling:

    • All handling of the solid or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][10]

    • Before use, ensure that all necessary PPE is correctly donned.

    • Use dedicated glassware and utensils. If weighing the solid, do so in the fume hood and clean the balance and surrounding area immediately after use.

    • Avoid the formation of dust and aerosols.[11][12]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[13]

    • Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Do not allow the material to enter drains or waterways.[11][13]

Emergency First Aid Procedures:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]
Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow:

Disposal_Workflow cluster_waste Waste Management Solid_Waste Solid Waste (unused compound, contaminated absorbents) Halogenated_Container Designated Halogenated Organic Waste Container Solid_Waste->Halogenated_Container Liquid_Waste Liquid Waste (solutions, rinsates) Liquid_Waste->Halogenated_Container Contaminated_PPE Contaminated PPE (gloves, disposable lab coats) Contaminated_PPE->Halogenated_Container Disposal Disposal Halogenated_Container->Disposal Arrange for disposal by certified hazardous waste management.

Caption: Workflow for the segregation and disposal of waste.

Key Disposal Principles:

  • Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[6][10][14] Do not mix with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials. The container should be kept closed except when adding waste.[14]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[10]

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact. Always consult your institution's specific safety protocols and the most current safety information available.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. Available at: [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. Available at: [Link]

  • Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders Against Exposure Hazards to Synthetic Opioids, Including Fentanyl and Fentanyl Analogues. Department of Homeland Security. Available at: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. Available at: [Link]

  • Material Safety Data Sheet for 2,2,4-Trimethyl-1,2-dihydroquinoline, polymerized. Available at: [Link]

  • 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PubChem. Available at: [Link]

  • Choosing The Correct PPE. UC Merced Environmental Health & Safety. Available at: [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. Available at: [Link]

  • Material Safety Data Sheet for ADDITIN RC 7010 44B. Tri-iso. Available at: [Link]

  • MSDS of 6-Fluoro-2-methylquinoline. Available at: [Link]

  • Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.